1-Prop-2-ynyl-1H-indole-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-ynylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h1,3-6,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETIMAFLOAYCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355448 | |
| Record name | 1-(Prop-2-yn-1-yl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173531-53-8 | |
| Record name | 1-(Prop-2-yn-1-yl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Prop-2-ynyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Prop-2-ynyl-1H-indole-3-carbaldehyde, a propargylated derivative of indole-3-carbaldehyde, is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The presence of the terminal alkyne functionality provides a reactive handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile construction of more complex molecular architectures, including triazole-containing indole hybrids. While this compound primarily serves as a building block and its own biological profile is not extensively documented, the indole scaffold and the propargyl group are independently associated with a wide range of pharmacological activities. This guide provides a comprehensive overview of its chemical properties, a detailed putative synthesis protocol, and an exploration of the potential biological significance of its derivatives, particularly in the context of anticancer drug discovery.
Chemical Properties
This compound, also known as N-propargyl-indole-3-carboxaldehyde, is a solid organic compound. Its fundamental chemical properties are summarized below. While specific experimental data for this compound, such as melting point and detailed spectral analyses, are not widely available in the literature, data for the parent compound, indole-3-carbaldehyde, and related N-substituted analogs are provided for comparison.
Table 1: Physicochemical and Spectroscopic Data
| Property | This compound | Indole-3-carbaldehyde (Parent Compound) | 1-Methyl-1H-indole-3-carbaldehyde | 1-Allyl-1H-indole-3-carbaldehyde |
| CAS Number | 173531-53-8[1] | 487-89-8 | 1074-87-9 | 20593-79-1 |
| Molecular Formula | C₁₂H₉NO[1] | C₉H₇NO | C₁₀H₉NO | C₁₂H₁₁NO |
| Molecular Weight | 183.21 g/mol [1] | 145.16 g/mol | 159.19 g/mol | 185.22 g/mol |
| Melting Point | Data not available | 193-198 °C | 69-71 °C | Data not available |
| Appearance | Data not available | Tan to light brown solid powder | Data not available | Data not available |
| ¹H NMR (CDCl₃, δ ppm) | Data not available | 10.08 (s, 1H), 8.79 (s, 1H), 8.40–8.27 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.49–7.42 (m, 1H), 7.39–7.29 (m, 2H) | 10.01 (s, 1H), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50–7.33 (m, 3H), 3.90 (s, 3H) | 10.02 (s, 1H), 8.32 (d, J = 6.3 Hz, 1H), 7.74 (s, 1H), 7.39–7.32 (m, 3H), 6.07–5.99 (m, 1H), 5.36–5.31 (m, 1H), 5.23–5.17 (m, 1H), 4.80 (d, J = 5.6 Hz, 2H)[2] |
| ¹³C NMR (CDCl₃, δ ppm) | Data not available | 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 | 184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54[2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of indole-3-carbaldehyde with propargyl bromide. The following protocol is a generalized procedure based on standard methods for N-alkylation of indoles.
Materials:
-
Indole-3-carbaldehyde
-
Propargyl bromide (80% in toluene)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add indole-3-carbaldehyde (1.0 eq). Dissolve the indole in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which time the indole nitrogen is deprotonated.
-
Alkylation: Add propargyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The primary utility of this compound in drug development lies in its role as a versatile intermediate. The terminal alkyne is a key functional group for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form 1,2,3-triazoles. This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for the synthesis of compound libraries for high-throughput screening.
The indole nucleus itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. By combining the indole core with a triazole ring system via the propargyl linker, novel hybrid molecules can be generated with potentially enhanced or novel pharmacological profiles.
Diagram 2: Application in Click Chemistry
Caption: Use of the title compound in CuAAC click chemistry to form triazole hybrids.
Potential Biological Activity and Signaling Pathways
While direct biological data for this compound is scarce, the activities of related N-propargylated indole derivatives suggest potential avenues for investigation. Many indole-based compounds exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Derivatives of indole have been shown to act as inhibitors of various protein kinases, tubulin polymerization, and histone deacetylases (HDACs). For instance, some N-propargyl indole derivatives have been investigated for their potential to inhibit signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Diagram 3: Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by N-propargyl indole derivatives.
Conclusion
This compound is a valuable synthetic intermediate that bridges the well-established pharmacology of the indole nucleus with the synthetic versatility of the propargyl group. Its utility in constructing novel molecular entities via click chemistry makes it a compound of significant interest for the development of new therapeutic agents. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to fully explore their therapeutic potential, particularly in the area of oncology. Further characterization of the physicochemical properties of the title compound is also warranted.
References
An In-depth Technical Guide to 1-Prop-2-ynyl-1H-indole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical document provides a comprehensive overview of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde, a derivative of the biologically significant indole-3-carbaldehyde (I3A) scaffold. The indole core is a prevalent motif in numerous natural products and pharmacologically active compounds. The introduction of a propargyl (prop-2-ynyl) group at the N-1 position of the indole ring offers a versatile handle for further chemical modification, notably through copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), making this molecule a valuable building block in medicinal chemistry and chemical biology. This guide details its molecular structure, physicochemical properties, a robust synthesis protocol, and discusses the known biological context of its parent compound, I3A, which is a known agonist of the Aryl Hydrocarbon Receptor (AhR).
Molecular Structure and Properties
This compound is characterized by a planar indole bicyclic system, with a formyl group at the C-3 position and a propargyl substituent on the indole nitrogen. The terminal alkyne of the propargyl group is the key functional group for its application in bio-conjugation and synthetic elaboration.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 173531-53-8 | [1][2] |
| Molecular Formula | C₁₂H₉NO | [1][2] |
| Molecular Weight | 183.21 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CC#C)C=O | - |
| InChI Key | OLNJUISKUQQNIM-UHFFFAOYSA-N |[3] |
Synthesis Protocol
The synthesis of this compound is typically achieved via a two-step process starting from indole. The first step involves the formylation of the indole ring at the C-3 position, followed by N-alkylation with a propargyl halide.
Synthetic Workflow
The logical flow for the synthesis is outlined below, beginning with the formylation of indole, followed by N-alkylation to yield the target compound.
Experimental Protocols
Step 1: Synthesis of 1H-Indole-3-carbaldehyde (Vilsmeier-Haack Reaction) [4] This procedure is adapted from the method described by Smith and is a widely used, high-yield synthesis.[4]
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool 3.74 moles of dimethylformamide (DMF) in an ice-salt bath.
-
Complex Formation: Add 0.94 moles of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF over 30 minutes with continuous stirring. The temperature should be maintained below 10°C.
-
Indole Addition: Prepare a solution of 0.85 moles of indole in 1.3 moles of DMF. Add this solution to the reaction mixture over 1 hour, ensuring the temperature does not exceed 10°C.
-
Reaction: After addition, bring the reaction mixture temperature to 35°C and stir for approximately 1-1.5 hours until the clear solution becomes an opaque, yellow paste.
-
Work-up: Quench the reaction by adding crushed ice, resulting in a clear red solution. Transfer this solution to a larger flask containing ice.
-
Hydrolysis: Add a solution of 9.4 moles of sodium hydroxide in 1 L of water dropwise with efficient stirring. Heat the resulting suspension to boiling, then cool to room temperature.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with water, and air-dry to yield 1H-indole-3-carbaldehyde. The product is typically of high purity (97% yield).[4]
Step 2: Synthesis of this compound (N-Alkylation) [5] This general procedure is adapted for the specific synthesis using propargyl bromide.
-
Setup: To a 50 mL flask equipped with a stir bar, add 1.0 equivalent of 1H-indole-3-carbaldehyde and 2.0 equivalents of potassium hydroxide (KOH).
-
Solvent Addition: Add 20 mL of dimethyl sulfoxide (DMSO) to the flask and stir the solution at room temperature.
-
Alkylation: Add 2.0 equivalents of propargyl bromide to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with 30 mL of water and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system.
Spectroscopic Data
Specific, experimentally-derived spectroscopic data for this compound are not widely published. However, data for the parent compound, 1H-indole-3-carbaldehyde, and closely related N-substituted analogs are available and provide a valuable reference for characterization.
Table 2: Comparative Spectroscopic Data of Indole-3-carbaldehyde Analogs
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (ESI-MS) | Source |
|---|---|---|---|---|
| 1H-Indole-3-carbaldehyde | 10.08 (s, 1H), 8.79 (s, 1H), 8.33 (m, 1H), 7.86 (d, 1H), 7.45 (m, 1H), 7.34 (m, 2H) | 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 | [M+H]⁺ 146 | [5] |
| 1-Methyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H), 8.35 (d, 1H), 7.69 (s, 1H), 7.42 (m, 3H), 3.90 (s, 3H) | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 | [M+H]⁺ 160 | [5] |
| 1-Allyl-1H-indole-3-carbaldehyde | 10.02 (s, 1H), 8.32 (d, 1H), 7.74 (s, 1H), 7.35 (m, 3H), 6.03 (m, 1H), 5.33 (m, 1H), 5.20 (m, 1H), 4.80 (d, 2H) | 184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54 | [M+H]⁺ 186 |[5] |
For this compound, one would expect to see characteristic signals for the propargyl group in the ¹H NMR spectrum: a singlet for the acetylenic proton (~2.5 ppm) and a singlet for the methylene protons (~4.9-5.0 ppm), in addition to the aromatic and aldehyde protons.
Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been extensively characterized, the parent molecule, indole-3-carbaldehyde (I3A), is a well-studied metabolite of dietary L-tryptophan produced by gut microbiota.[6]
Aryl Hydrocarbon Receptor (AhR) Signaling
I3A is a known agonist for the Aryl Hydrocarbon Receptor (AhR).[6] This receptor is a ligand-activated transcription factor crucial for regulating immune responses at mucosal surfaces. The activation of AhR in intestinal immune cells by I3A stimulates the production of Interleukin-22 (IL-22), a cytokine that plays a vital role in maintaining gut homeostasis and promoting mucosal immunity.[6]
The signaling pathway is as follows:
Potential Therapeutic Applications
Derivatives of I3A have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, antibacterial, and antifungal properties.[7][8] The structural modifications on the I3A scaffold are key to these activities. The N-1 propargyl group of this compound does not preclude it from having intrinsic biological activity, but it primarily serves as a powerful tool for drug development, enabling its use as a molecular probe or for covalent linkage to other molecules of interest.
References
- 1. scbt.com [scbt.com]
- 2. 173531-53-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 1-Prop-2-ynyl-1H-indole-3-carbaldehyde (CAS 173531-53-8)
Notice to the Reader: Comprehensive technical data for 1-Prop-2-ynyl-1H-indole-3-carbaldehyde (CAS 173531-53-8) is limited in publicly accessible scientific literature and databases. This guide compiles the available information and provides a general overview based on related compounds. The synthesis protocol described is a general method for analogous compounds and has not been experimentally verified for this specific molecule. Researchers should use this information as a foundational guide and validate all procedures and findings.
Core Compound Information
This compound is a derivative of the naturally occurring compound indole-3-carbaldehyde. The introduction of a propargyl group (a prop-2-ynyl moiety) at the N-1 position of the indole ring provides a terminal alkyne functional group. This feature makes it a valuable synthon in organic chemistry, particularly for click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to generate more complex molecules, such as triazole-containing indole derivatives.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 173531-53-8 | [2] |
| Molecular Formula | C₁₂H₉NO | [2] |
| Molecular Weight | 183.21 g/mol | [2] |
| Appearance | Not specified (often a solid) | - |
| Purity | ≥95.0% (typical for commercial products) | [3] |
Synthesis
General Experimental Protocol (Hypothetical)
Reaction: Indole-3-carbaldehyde + Propargyl Bromide → this compound
Materials:
-
Indole-3-carbaldehyde
-
Propargyl bromide
-
A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN))
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of indole-3-carbaldehyde in the chosen anhydrous solvent, add the base at room temperature under an inert atmosphere.
-
Stir the mixture for a short period (e.g., 30 minutes) to facilitate the deprotonation of the indole nitrogen.
-
Add propargyl bromide dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Note: This is a generalized protocol and would require optimization for temperature, reaction time, and purification method.
Biological Activity and Potential Applications
While no specific biological activities have been reported for this compound, the indole-3-carbaldehyde scaffold is a well-established pharmacophore in drug discovery.[4][5] Derivatives of indole-3-carbaldehyde have been investigated for a wide range of therapeutic applications.[6]
General Activities of Indole-3-Carbaldehyde Derivatives:
-
Anticancer: Indole derivatives are known to target various mechanisms in cancer cells, including the inhibition of tubulin polymerization and protein kinases.[5]
-
Antioxidant: The indole nucleus can act as a scavenger of free radicals, and various derivatives have been synthesized and evaluated for their antioxidant properties.[7][8]
-
Antimicrobial: The indole scaffold is present in many natural and synthetic compounds with antibacterial and antifungal activities.[4]
The presence of the N-propargyl group in this compound makes it a precursor for creating novel hybrid molecules via click chemistry.[1] This allows for the combination of the indole-3-carbaldehyde core with other pharmacophores, potentially leading to compounds with enhanced or novel biological activities.
Spectral Data
Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the surveyed literature. For comparison, ¹H NMR data for the parent compound, indole-3-carbaldehyde, and other N-substituted derivatives are available.[9] Researchers who synthesize or purchase this compound will need to perform their own spectral analysis to confirm its identity and purity.
Logical Workflow for Application in Drug Discovery
The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery context.
Caption: Drug discovery workflow using the target compound.
Conclusion
This compound is a commercially available indole derivative with potential applications in organic synthesis and medicinal chemistry. Its key feature is the terminal alkyne, which allows for its use in click chemistry to generate novel molecular entities. While in-depth technical data and specific biological studies on this compound are currently lacking in the public domain, the known activities of the parent indole-3-carbaldehyde scaffold suggest that derivatives of this compound could be promising candidates for further investigation in various therapeutic areas. Future research is needed to fully characterize its chemical reactivity, biological profile, and potential as a building block in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Indoles | CymitQuimica [cymitquimica.com]
- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. rsc.org [rsc.org]
Spectroscopic and Synthetic Profile of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile chemical intermediate, 1-Prop-2-ynyl-1H-indole-3-carbaldehyde. This compound serves as a valuable building block in the synthesis of more complex heterocyclic structures, particularly in the development of novel therapeutic agents. This document summarizes the available spectroscopic data, details the experimental protocol for its synthesis, and provides visualizations of the synthetic pathway.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₁₂H₉NO and a molecular weight of 183.21 g/mol [1]. While direct experimental spectra for this specific compound are not widely available in public repositories, the data presented here is based on characterization reported in specialized chemical literature.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
Note: Detailed ¹H NMR data for this compound is expected to be found in the supporting information of primary research articles detailing its synthesis.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
Note: Detailed ¹³C NMR data for this compound is expected to be found in the supporting information of primary research articles detailing its synthesis.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | C≡C-H stretch |
| Data not available | C=O stretch (aldehyde) |
| Data not available | C-H stretch (aromatic) |
| Data not available | C=C stretch (aromatic) |
| Data not available | C-N stretch |
Note: The characteristic peaks for the terminal alkyne and the aldehyde functional groups are expected to be prominent in the IR spectrum.
Table 4: Mass Spectrometry (MS) Data
| m/z | Assignment |
| 183.07 | [M]⁺ (Calculated for C₁₂H₉NO) |
| Data not available | Fragmentation Pattern |
Note: High-resolution mass spectrometry (HRMS) would provide a more precise mass for confirmation of the elemental composition.
Experimental Protocols
The synthesis of this compound is typically achieved through the N-alkylation of indole-3-carbaldehyde with a propargyl halide. The following is a general experimental protocol based on established methods for N-alkylation of indoles. Specific reaction conditions and purification methods can be found in the cited literature.
General Procedure for N-Propargylation of Indole-3-carbaldehyde:
To a solution of indole-3-carbaldehyde (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN), a base (e.g., potassium carbonate, K₂CO₃, or sodium hydride, NaH) is added (typically 1.5-2.0 equivalents). The mixture is stirred at room temperature for a short period to facilitate the deprotonation of the indole nitrogen. Subsequently, propargyl bromide or propargyl chloride (1.1-1.5 equivalents) is added, and the reaction mixture is stirred at room temperature or gently heated until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway for the preparation of this compound and its subsequent use in a click chemistry reaction, a common application for propargylated compounds.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde
This technical guide provides a comprehensive overview of the ¹H NMR spectrum of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. This document outlines predicted spectral data, a detailed experimental protocol for acquiring the spectrum, and a structural diagram.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (indole) | ~8.0 - 8.2 | s | - |
| H-4 (indole) | ~8.3 - 8.5 | d | ~7.5 - 8.0 |
| H-5 (indole) | ~7.3 - 7.5 | t | ~7.5 - 8.0 |
| H-6 (indole) | ~7.3 - 7.5 | t | ~7.5 - 8.0 |
| H-7 (indole) | ~7.8 - 8.0 | d | ~7.5 - 8.0 |
| Aldehyde (-CHO) | ~10.0 - 10.2 | s | - |
| Methylene (-CH₂-) | ~5.0 - 5.2 | d | ~2.5 |
| Acetylenic (-C≡CH) | ~2.5 - 2.7 | t | ~2.5 |
Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.
Experimental Protocol for ¹H NMR Analysis
This protocol provides a standardized procedure for obtaining a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to a 5 mm NMR tube using a clean pipette.[2]
2. NMR Spectrometer Setup and Data Acquisition:
The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.[2][3]
-
Instrument: 400 or 500 MHz NMR Spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[2][3]
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K (25 °C)[2]
-
Spectral Width (SW): Approximately 12-16 ppm, centered around 6-7 ppm.[2][3]
-
Acquisition Time (AQ): 2-4 seconds.[3]
-
Relaxation Delay (D1): 1-5 seconds. A longer delay is recommended for accurate integration.[3]
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.[2]
-
Receiver Gain (RG): Adjust automatically to prevent signal clipping.[3]
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]
-
Integrate the signals to determine the relative proton ratios.
Structural Visualization
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
References
13C NMR Characterization of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde. Due to the absence of publicly available experimental data for this specific compound, this document leverages spectral data from analogous structures to provide a reliable prediction of the chemical shifts. This guide is intended to assist researchers in the identification and characterization of this and similar molecules.
Predicted 13C NMR Data
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on known data for indole-3-carbaldehyde and the expected influence of the N-propargyl substituent. The assignments are based on established substituent effects and data from similar N-substituted indole systems.[1][2][3]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 184.5 |
| C2 | 138.5 |
| C3 | 118.0 |
| C3a | 124.5 |
| C4 | 123.5 |
| C5 | 122.5 |
| C6 | 121.0 |
| C7 | 110.5 |
| C7a | 137.0 |
| N-C H₂ | 35.0 |
| C≡C H | 78.0 |
| C ≡CH | 75.0 |
Experimental Protocol for 13C NMR Spectroscopy
The following provides a standard protocol for the acquisition of a 13C NMR spectrum for this compound.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a spectrometer operating at a frequency of at least 100 MHz for ¹³C nuclei (corresponding to a 400 MHz ¹H frequency).
-
Tune and shim the spectrometer to the sample.
-
Set the sample temperature to 25 °C.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the spectrum using the solvent peak or TMS.
Structural and Spectral Correlation
The following diagrams illustrate the structure of this compound and the logical workflow for predicting its 13C NMR spectrum.
Caption: Molecular structure of this compound.
Caption: Workflow for predicting the 13C NMR spectrum.
References
In-Depth Technical Guide: Physical and Chemical Stability of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical stability of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct stability data for this specific molecule, this document extrapolates information from the well-studied indole-3-carbaldehyde core and the known reactivity of N-propargyl moieties. The experimental protocols provided are based on established international guidelines for stability testing of active pharmaceutical ingredients (APIs).
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental and storage conditions.
| Property | Value | Source/Comment |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 173531-53-8 | [1] |
| Molecular Formula | C₁₂H₉NO | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Appearance | Likely a solid at room temperature. The parent compound, indole-3-carbaldehyde, is a tan or white to light brown solid powder. | Inferred from indole-3-carbaldehyde[2][3] |
| Melting Point | Not explicitly reported. The melting point of the parent indole-3-carbaldehyde is 193-198 °C. The N-propargyl substitution may alter this value. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol.[3] The parent compound, indole-3-carbaldehyde, is sparingly soluble in water but soluble in polar organic solvents.[3][4][5] |
Chemical Stability Profile
The chemical stability of this compound is dictated by the reactivity of its constituent parts: the indole ring, the aldehyde group, and the N-propargyl group. The indole nucleus itself is a stable aromatic system.[6] However, the aldehyde and, particularly, the terminal alkyne of the propargyl group introduce potential degradation pathways.
Potential Degradation Pathways
Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule. Based on the structure, the following degradation pathways are anticipated:
-
Hydrolysis: The imine nitrogen of the indole ring and the aldehyde are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may occur.
-
Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of various degradation products, including isatin and anthranilic acid derivatives.[7][8] The aldehyde group can be readily oxidized to the corresponding carboxylic acid.
-
Photodegradation: Indole derivatives can be sensitive to light. Exposure to UV or visible light may induce degradation, although some indole derivatives have shown considerable photostability.
-
Thermal Degradation: The stability of the N-propargyl group at elevated temperatures may be a concern, potentially leading to rearrangement or polymerization reactions.
-
Reactivity of the Propargyl Group: The terminal alkyne is a reactive functional group susceptible to various reactions, including hydration, addition, and cyclization, which could be considered degradation pathways depending on the conditions.[7][8][9][10][11]
Below is a graphical representation of the potential degradation pathways.
Experimental Protocols for Stability Testing
A comprehensive stability testing program should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2).[12] This involves forced degradation studies to establish the stability-indicating nature of analytical methods.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways. A target degradation of 5-20% is generally considered optimal for method validation.[13][14][15]
3.1.1. Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
3.1.2. Stress Conditions
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
At appropriate time points, withdraw samples, dissolve in the initial solvent, and dilute to the target concentration.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples at appropriate time points. A control sample should be kept in the dark under the same conditions.
-
The workflow for a typical forced degradation study is illustrated below.
Stability-Indicating Analytical Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method is required to separate the parent compound from its degradation products.[16][17][18][19]
3.2.1. Suggested HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve separation of all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength that provides good response for both the parent compound and potential degradation products (a photodiode array detector is recommended for peak purity analysis).
-
Column Temperature: 30°C.
3.2.2. Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks.
Summary and Recommendations
The stability of this compound is a critical parameter for its potential development. While direct stability data is not yet available, a predictive assessment based on its chemical structure suggests potential degradation pathways involving the indole ring and the N-propargyl group.
It is strongly recommended to perform comprehensive forced degradation studies as outlined in this guide. These studies will:
-
Elucidate the intrinsic stability of the molecule.
-
Identify potential degradation products.
-
Facilitate the development and validation of a stability-indicating analytical method.
-
Inform decisions on formulation development and appropriate storage conditions.
The data generated from these studies will be essential for any future regulatory submissions and for ensuring the quality, safety, and efficacy of any product containing this compound.
References
- 1. scbt.com [scbt.com]
- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. toku-e.com [toku-e.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. joneschemistry.wordpress.com [joneschemistry.wordpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. resolvemass.ca [resolvemass.ca]
- 14. scribd.com [scribd.com]
- 15. sgs.com [sgs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. jddtonline.info [jddtonline.info]
- 18. scispace.com [scispace.com]
- 19. ijpsr.com [ijpsr.com]
The Rise of N-Alkynylated Indoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Among the diverse modifications of this privileged heterocycle, N-alkynylation has emerged as a particularly significant strategy for the development of novel therapeutic agents. The introduction of the alkynyl group at the indole nitrogen not only modulates the parent molecule's physicochemical properties but also provides a versatile handle for further chemical transformations, unlocking new avenues for drug discovery. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological importance of N-alkynylated indole compounds, with a focus on their potential in oncology.
Discovery and Biological Significance
The indole nucleus is a prevalent feature in a vast array of biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[1][2] The strategic functionalization of the indole nitrogen has been a key area of research to enhance potency and selectivity. While N-alkylation has been extensively studied, the introduction of an N-alkynyl moiety offers unique electronic and steric properties. These characteristics can lead to enhanced binding affinity for biological targets and provide opportunities for covalent interactions, a mechanism increasingly exploited in modern drug design.
N-alkynylated indole derivatives have demonstrated promising activity across various therapeutic areas. A notable area of investigation is their potential as anticancer agents. Research has shown that certain N-alkynylated indole compounds can inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and liver.[3][4] The mechanism of action for many of these compounds involves the inhibition of key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[5][6][7]
Quantitative Analysis of Biological Activity
To facilitate a clear comparison of the biological efficacy of various N-alkynylated and related N-substituted indole compounds, the following tables summarize their inhibitory activities against different biological targets and cancer cell lines.
Table 1: Inhibition of Cholinesterases by N-Alkyl Indole Derivatives
| Compound | Alkyl Chain Length (n) | AChE IC50 (µM) | BChE IC50 (µM) |
| 5a | 2 | > 62.5 | > 62.5 |
| 5g | 6 | 35.0 ± 1.2 | > 62.5 |
| 5h | 7 | 49.5 ± 1.8 | > 62.5 |
| 5i | 8 | 44.6 ± 1.7 | > 62.5 |
| 5j | 9 | 48.6 ± 1.4 | > 62.5 |
Data sourced from a study on N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors.
Table 2: Anticancer Activity of Indole Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| 5f (Ursolic Acid Derivative) | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08[2][3] |
| 5f (Ursolic Acid Derivative) | HepG2 (Hepatocarcinoma) | 0.91 ± 0.13[2][3] |
| 5d (Ursolic Acid Derivative) | SMMC-7721 (Hepatocarcinoma) | 0.89 ± 0.11[8] |
| 6f (Ursolic Acid Derivative) | SMMC-7721 (Hepatocarcinoma) | 0.65 ± 0.07[3] |
| 7a (Pyrazole-Indole Hybrid) | HepG2 (Hepatocarcinoma) | 6.1 ± 1.9[4][9] |
| 7b (Pyrazole-Indole Hybrid) | HepG2 (Hepatocarcinoma) | 7.9 ± 1.9[4][9] |
| 13 (Biheterocycle-based) | Various Human Cancer Cell Lines (Mean) | 0.038[10] |
| 19 (Biheterocycle-based) | Various Human Cancer Cell Lines (Mean) | 0.024[10] |
| 16 (Osimertinib Analog) | EGFR Kinase | 1.026[11] |
| 16 (Osimertinib Analog) | SRC Kinase | 0.002[11] |
IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity or cell growth.[2][3][4][8][9][10][11]
Key Signaling Pathways Targeted by Indole Derivatives
The anticancer activity of many indole derivatives stems from their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK signaling cascades are two of the most frequently targeted pathways.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by N-alkynylated indole compounds.
Experimental Protocols
General Synthesis of N-Alkynylated Indoles
The synthesis of N-alkynylated indoles can be achieved through various methods, with transition-metal-catalyzed cross-coupling reactions being one of the most common approaches.[12][13] A general procedure is outlined below.
Caption: General workflow for the synthesis of N-alkynylated indoles.
Detailed Methodology:
-
Preparation of the Indole Anion: To a solution of the appropriately substituted indole in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), a suitable base (e.g., sodium hydride or potassium carbonate) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for a specified period to ensure complete deprotonation, forming the indole anion.
-
Cross-Coupling Reaction: A transition metal catalyst (e.g., copper(I) iodide or a palladium complex) and the corresponding alkynyl halide are added to the reaction mixture.
-
Reaction Progression and Workup: The reaction is typically heated to a specific temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the pure N-alkynylated indole.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][14]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the N-alkynylated indole compounds (typically in a series of dilutions) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The N-alkynylation of indoles represents a powerful and versatile strategy in the design and synthesis of novel therapeutic agents. The unique properties imparted by the alkynyl group have led to the discovery of potent anticancer compounds that target key signaling pathways. The synthetic methodologies for accessing these compounds are well-established, and the biological evaluation techniques provide robust measures of their efficacy.
Future research in this area will likely focus on the development of more selective and potent N-alkynylated indole derivatives. A deeper understanding of their mechanisms of action and the identification of novel biological targets will be crucial. Furthermore, the application of these compounds in combination therapies and the development of drug delivery systems to enhance their therapeutic index are promising avenues for further investigation. The continued exploration of the chemical space around the N-alkynylated indole scaffold holds great promise for the discovery of next-generation medicines to address unmet medical needs, particularly in the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 1-(4'-Indolyl and 6'-Quinolinyl) indoles as a new class of potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde as a Synthetic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Prop-2-ynyl-1H-indole-3-carbaldehyde is a versatile synthetic intermediate that holds significant potential in the fields of medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive aldehyde group and a terminal alkyne, makes it a valuable building block for the construction of complex heterocyclic scaffolds. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a particular focus on its role in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." Detailed experimental protocols and characterization data for analogous compounds are presented to facilitate its practical application in the laboratory.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic compounds with diverse biological activities. Functionalization of the indole ring is a key strategy for modulating the pharmacological properties of these molecules. This compound emerges as a particularly useful intermediate by introducing two orthogonal reactive handles onto the indole core. The aldehyde at the C3 position is amenable to a wide range of classical carbonyl chemistries, while the N-propargyl group provides a gateway to modern ligation chemistries, most notably the CuAAC reaction for the formation of 1,2,3-triazoles. This guide will detail the synthesis of this intermediate and its subsequent elaboration into more complex molecular architectures.
Synthesis and Properties
The synthesis of this compound is typically achieved through the N-alkylation of commercially available indole-3-carbaldehyde with propargyl bromide. This reaction is generally carried out under basic conditions.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 173531-53-8 | [1] |
| Molecular Formula | C₁₂H₉NO | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, EtOAc) | General knowledge |
Spectroscopic Data (Expected)
| ¹H NMR (Expected, in CDCl₃) | ¹³C NMR (Expected, in CDCl₃) | IR (Expected, KBr pellet) |
| ~10.1 ppm (s, 1H, -CHO) | ~185 ppm (C=O) | ~3300 cm⁻¹ (alkyne C-H stretch) |
| ~8.3 ppm (d, 1H, Ar-H) | ~138 ppm (Ar-C) | ~2120 cm⁻¹ (alkyne C≡C stretch) |
| ~7.8 ppm (s, 1H, Ar-H) | ~137 ppm (Ar-C) | ~1680 cm⁻¹ (aldehyde C=O stretch) |
| ~7.4 ppm (m, 3H, Ar-H) | ~125-122 ppm (Ar-CH) | ~1600, 1470 cm⁻¹ (aromatic C=C stretch) |
| ~5.0 ppm (d, 2H, -CH₂-) | ~110 ppm (Ar-CH) | |
| ~2.5 ppm (t, 1H, ≡C-H) | ~78 ppm (-C≡) | |
| ~75 ppm (≡CH) | ||
| ~36 ppm (-CH₂-) |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the N-alkylation of indoles[2].
Materials:
-
Indole-3-carbaldehyde
-
Propargyl bromide (80% in toluene)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of indole-3-carbaldehyde (1.0 eq.) in DMSO, add powdered potassium hydroxide (2.0 eq.) at room temperature.
-
Stir the mixture for 30 minutes.
-
Slowly add propargyl bromide (1.5 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" reaction of this compound with an organic azide (e.g., benzyl azide) to form a 1,2,3-triazole derivative.
Materials:
-
This compound
-
Benzyl azide (or other organic azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (H₂O)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq.) and benzyl azide (1.1 eq.) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq.).
-
Add the sodium ascorbate solution to the mixture of the alkyne and azide, followed by the addition of the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting triazole derivative by column chromatography or recrystallization.
Role as a Synthetic Intermediate: The Power of Click Chemistry
The primary utility of this compound lies in its ability to serve as a scaffold for the construction of more complex molecules, particularly through the CuAAC reaction. This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted triazole isomer), and tolerant of a wide range of functional groups, making it a powerful tool in drug discovery and materials science.
The resulting 1,2,3-triazole-linked indole derivatives are of significant interest due to the favorable properties of the triazole ring. It is a stable, aromatic heterocycle that can act as a rigid linker and participate in hydrogen bonding and dipole-dipole interactions, often mimicking the properties of an amide bond but with enhanced metabolic stability. This makes it an attractive moiety for the development of new therapeutic agents.
Mandatory Visualizations
Caption: Synthetic workflow for this compound and its use in click chemistry.
Conclusion
This compound is a high-value synthetic intermediate that provides a straightforward entry into a diverse range of complex indole derivatives. Its synthesis via N-propargylation of indole-3-carbaldehyde is a practical and scalable process. The presence of both an aldehyde and a terminal alkyne allows for sequential or orthogonal functionalization, with its application in copper-catalyzed azide-alkyne cycloaddition being of particular importance. The resulting triazole-linked indole scaffolds are of great interest in the development of novel pharmaceuticals and functional materials. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. scbt.com [scbt.com]
- 2. rsc.org [rsc.org]
- 3. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Indole-3-carboxaldehyde(487-89-8) 1H NMR [m.chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. spectrabase.com [spectrabase.com]
- 8. Indole-3-carboxaldehyde(487-89-8) 13C NMR [m.chemicalbook.com]
- 9. 吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
The Alkyne Moiety: A Versatile Tool in the Synthesis and Functionalization of Indole Alkaloids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indole alkaloids represent a large and structurally diverse class of natural products, with over 4,100 known compounds.[1] They are biosynthetically derived from the amino acid tryptophan and are predominantly found in plants of the Apocynaceae, Rubiaceae, and Loganiaceae families.[1][2] These compounds have garnered significant attention from the scientific community due to their wide range of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4][5] The indole nucleus is a key structural motif in many clinically important drugs, such as the anticancer agents vinblastine and vincristine, and the antihypertensive drug reserpine.[5][6]
The introduction of an alkyne functionality into the indole alkaloid scaffold has emerged as a powerful strategy in medicinal chemistry and drug discovery. The alkyne group, with its linear geometry and unique reactivity, serves as a versatile handle for a variety of chemical transformations.[7] It is a key building block in the synthesis of complex molecular architectures and allows for the late-stage functionalization of indole alkaloids, enabling the creation of diverse compound libraries for biological screening.[7][8] This guide will provide a comprehensive overview of indole alkaloids featuring alkyne functionalities, covering their natural occurrence, biosynthesis, synthetic strategies, and applications in drug development.
Natural Occurrence and Biosynthesis
While indole alkaloids are abundant in nature, those containing an alkyne functionality are less common. The biosynthesis of these complex molecules is a fascinating area of study, providing insights into the enzymatic machinery that nature employs to construct intricate chemical scaffolds.
The Hapalindole Alkaloid Family: A Case Study in Biosynthesis
A prominent example of naturally occurring indole alkaloids that, while not directly containing alkynes, have biosynthetic pathways involving precursors amenable to the introduction of such functionalities are the hapalindole-type alkaloids. These compounds are produced by cyanobacteria of the order Stigonematales.[8][9][10] The biosynthesis of the hapalindole core is believed to proceed through a common tricyclic precursor, which is formed from a geranylated indolenine intermediate.[10][11] This pathway involves a remarkable series of enzymatic reactions, including a Cope rearrangement, a 6-exo-trig cyclization, and an electrophilic aromatic substitution.[11][12]
The proposed biosynthetic pathway for the formation of the common tricyclic hapalindole precursor provides a conceptual framework for how complex indole alkaloid scaffolds are assembled in nature.
Caption: Proposed biosynthetic pathway of the tricyclic hapalindole precursor.
Synthetic Strategies for Alkyne-Functionalized Indole Alkaloids
The development of efficient synthetic methods for the introduction of alkyne groups into indole alkaloids is crucial for exploring their therapeutic potential. Several powerful synthetic strategies have been developed, with palladium-catalyzed cross-coupling reactions being particularly prominent.
Sonogashira Coupling: A Cornerstone of Alkyne Installation
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become a workhorse in the synthesis of alkyne-functionalized indole alkaloids.[12][13] It allows for the direct attachment of an alkyne moiety to the indole core or to a side chain.
This protocol provides a general procedure for the Sonogashira coupling of an o-iodoaniline with a terminal alkyne, a key step in the synthesis of many indole derivatives.[14][15][16]
Materials:
-
o-Iodoaniline
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous toluene or THF
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add the o-iodoaniline (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Add anhydrous toluene or THF, followed by triethylamine (2.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step workflow for a typical Sonogashira coupling reaction.
Larock Indole Synthesis: Building the Core with Alkynes
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that allows for the construction of the indole ring system from an o-haloaniline and a disubstituted alkyne.[2][13][17] This method is highly versatile and can be used to prepare a wide variety of substituted indoles.[13]
This protocol outlines a general procedure for the Larock indole synthesis.[13][17]
Materials:
-
o-Iodoaniline or o-bromoaniline
-
Disubstituted alkyne
-
Palladium(II) acetate [Pd(OAc)₂]
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Lithium chloride (LiCl) or n-butylammonium chloride (n-Bu₄NCl)
-
Triphenylphosphine (PPh₃) (optional, but often improves yield)
-
Anhydrous DMF or 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vessel, combine the o-haloaniline (1.0 equiv), the disubstituted alkyne (2-5 equiv), palladium(II) acetate (0.05 equiv), the carbonate base (excess), and the chloride salt (1.0 equiv).
-
If using, add triphenylphosphine (0.05 equiv).
-
Add the anhydrous solvent.
-
Heat the reaction mixture under an inert atmosphere to the required temperature (typically 100-120 °C).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Propargylamines
Propargylamines are important building blocks in organic synthesis and can be incorporated into indole alkaloid structures.[5][18][19] The A³ coupling (aldehyde-alkyne-amine) reaction is a common one-pot, three-component method for their synthesis.[5]
Reactivity and Applications in Medicinal Chemistry
The alkyne functionality in indole alkaloids opens up a vast chemical space for further modification and derivatization. This versatility is particularly valuable in drug discovery, where the ability to rapidly generate analogues with diverse properties is essential.
Click Chemistry: A Powerful Tool for Bioconjugation and Drug Delivery
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage between an alkyne and an azide.[7][20][21][22] This reaction has found widespread application in bioconjugation, allowing for the attachment of alkyne-functionalized indole alkaloids to biomolecules such as proteins and nucleic acids.[7][20]
This protocol provides a general procedure for the CuAAC reaction to conjugate an azide-containing molecule to an alkyne-functionalized indole.[20][21][22]
Materials:
-
Alkyne-functionalized indole
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (as a ligand to stabilize Cu(I))
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve the alkyne-functionalized indole and the azide-containing molecule in the chosen solvent system.
-
Prepare a fresh solution of sodium ascorbate in water.
-
In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ and the stabilizing ligand (TBTA or THPTA) in the solvent.
-
Add the copper catalyst solution to the solution of the alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the product can be purified by appropriate chromatographic techniques.
Caption: Step-by-step workflow for a typical CuAAC "click" reaction.
Biological Activities of Alkyne-Functionalized Indole Alkaloids
The introduction of an alkyne group can significantly modulate the biological activity of indole alkaloids. Several studies have reported the cytotoxic effects of alkyne-containing indole derivatives against various cancer cell lines.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Hapalindole-type Alkaloids | Various cancer cell lines | Varies | [9] |
| Harmalacidine | U-937 (Leukemia) | 3.1 ± 0.2 | [23][24] |
| Gelselegandine G | K562 (Leukemia) | 57.02 | [3] |
| Monoterpenoid Indole Alkaloids | Various tumor cell lines | < 30 | [25] |
| Chetracins E and F | A549, HCT-116, K562, H1975, HL-60 | 0.2 - 3.6 | [26] |
Characterization of Alkyne-Functionalized Indole Alkaloids
The structural elucidation of novel alkyne-containing indole alkaloids relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon skeleton and the position of the alkyne functionality. The chemical shift of alkynyl protons typically appears in the range of δ 1.7-3.1 ppm.[27] The sp-hybridized carbons of the alkyne give characteristic signals in the ¹³C NMR spectrum.[1]
-
Infrared (IR) Spectroscopy: The C≡C triple bond stretch of an internal alkyne appears as a weak band in the 2100-2260 cm⁻¹ region.[27] Terminal alkynes show a characteristic C-H stretch as a strong, narrow band around 3260-3330 cm⁻¹.[27]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
Future Perspectives
The field of alkyne-functionalized indole alkaloids is poised for significant growth. The development of new and more efficient synthetic methodologies will continue to expand the accessible chemical space. The application of these compounds in chemical biology and drug delivery, facilitated by click chemistry, will likely lead to the development of novel therapeutic agents and research tools. Furthermore, a deeper understanding of the biosynthesis of alkyne-containing natural products could inspire the development of biocatalytic approaches for their synthesis. The unique properties of the alkyne moiety will undoubtedly continue to make it a valuable asset in the ongoing quest for new and improved indole alkaloid-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. Indole Alkaloids of the Stigonematales (Cyanophyta): Chemical Diversity, Biosynthesis and Biological Activity | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 14. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jenabioscience.com [jenabioscience.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Monoterpenoid indole alkaloids from Alstonia rupestris with cytotoxic, anti-inflammatory and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chem.libretexts.org [chem.libretexts.org]
Predicted Bioactivity of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted bioactivity of the novel synthetic compound, 1-Prop-2-ynyl-1H-indole-3-carbaldehyde. Due to the absence of direct experimental data for this specific molecule, this document extrapolates its potential pharmacological activities based on the well-documented bioactivities of its core structure, indole-3-carbaldehyde, and the known functional contributions of the N-propargyl group in medicinal chemistry. The predicted bioactivities include anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This guide details the putative mechanisms of action, presents predicted quantitative bioactivity data in tabular format, provides detailed experimental protocols for validation, and utilizes Graphviz diagrams to visualize key signaling pathways and experimental workflows.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Indole-3-carbaldehyde, a simple derivative, has been shown to possess a wide array of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. The introduction of a propargyl (prop-2-ynyl) group at the N1 position of the indole ring to form this compound is a strategic modification. The propargyl group is a versatile functional moiety known to enhance the binding affinity and activity of compounds through various mechanisms. It can participate in "click chemistry" for bioconjugation studies, act as a pharmacophore for specific enzyme targets, and potentially form covalent bonds with target proteins, leading to irreversible inhibition. This guide aims to provide a predictive analysis of the bioactivity of this compound to stimulate and direct future research and drug development efforts.
Predicted Bioactivities and Mechanisms of Action
The bioactivity of this compound is predicted to stem from the synergistic effects of the indole-3-carbaldehyde core and the N-propargyl substituent.
Anti-inflammatory Activity
The parent compound, indole-3-carbaldehyde, is known to exhibit anti-inflammatory properties by inhibiting key inflammatory pathways. It has been demonstrated to suppress the activation of the NLRP3 inflammasome and downregulate the TLR4/NF-κB/p38 signaling pathway. The propargyl group may enhance these effects by improving cell permeability or by interacting with cysteine residues in key signaling proteins.
-
Predicted Mechanism: Inhibition of the NLRP3 inflammasome, a multiprotein complex that triggers the production of pro-inflammatory cytokines IL-1β and IL-18. It is also predicted to inhibit the TLR4/NF-κB/p38 MAPK signaling cascade, which is a central pathway in the inflammatory response.
Antioxidant Activity
Indole derivatives are recognized for their antioxidant properties, acting as free radical scavengers. The indole nucleus can donate a hydrogen atom to neutralize free radicals.
-
Predicted Mechanism: Direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through the hydrogen-donating ability of the indole ring.
Antimicrobial Activity
Derivatives of indole-3-carbaldehyde have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The mechanism is thought to involve the disruption of microbial membranes and inhibition of essential enzymes. The lipophilicity and reactive nature of the propargyl group could enhance this antimicrobial action.
-
Predicted Mechanism: Disruption of microbial cell membrane integrity and potential inhibition of microbial enzymes crucial for survival.
Anticancer Activity
The indole scaffold is present in many anticancer drugs. Indole-3-carbaldehyde derivatives have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines. The propargyl group is a known feature in some kinase inhibitors and other anticancer agents, suggesting it could direct the molecule to specific oncogenic targets.
-
Predicted Mechanism: Induction of apoptosis through modulation of pro- and anti-apoptotic proteins, and potential inhibition of protein kinases involved in cancer cell proliferation and survival.
Data Presentation: Predicted Quantitative Bioactivity
The following tables summarize the predicted quantitative bioactivity of this compound based on reported values for indole-3-carbaldehyde and its derivatives. These values should be considered as predictive and require experimental validation.
Table 1: Predicted Anti-inflammatory and Antioxidant Activity
| Assay | Predicted IC50/EC50 (µM) | Reference Compound |
| NLRP3 Inflammasome Inhibition (IL-1β release) | 10 - 50 | MCC950 |
| DPPH Radical Scavenging | 50 - 150 | Ascorbic Acid |
| Lipid Peroxidation Inhibition | 20 - 80 | Butylated Hydroxyanisole (BHA) |
Table 2: Predicted Antimicrobial Activity
| Organism | Predicted MIC (µg/mL) | Reference Compound |
| Staphylococcus aureus | 16 - 64 | Ciprofloxacin |
| Escherichia coli | 32 - 128 | Ciprofloxacin |
| Candida albicans | 8 - 32 | Fluconazole |
| Fusarium solani[1] | 50 - 100[1] | Carbendazim |
Table 3: Predicted Anticancer Activity
| Cell Line | Predicted IC50 (µM) | Reference Compound |
| MCF-7 (Breast Cancer) | 5 - 25 | Doxorubicin |
| A549 (Lung Cancer) | 10 - 40 | Cisplatin |
Experimental Protocols
Detailed methodologies for key experiments to validate the predicted bioactivities are provided below.
NLRP3 Inflammasome Activation Assay in THP-1 Cells
This protocol describes the induction and measurement of NLRP3 inflammasome activation in the human monocytic cell line THP-1.
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 24-well plate and treat with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Inflammasome Priming and Activation:
-
After differentiation, replace the medium with fresh RPMI-1640 and prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.
-
Following priming, treat the cells with various concentrations of this compound for 1 hour.
-
Activate the NLRP3 inflammasome by adding 5 mM ATP or 10 µM Nigericin for 1 hour.
-
-
Measurement of IL-1β Release:
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition of IL-1β release compared to the vehicle-treated control.
-
DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing in vitro antioxidant activity.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions.
-
Prepare a stock solution of a reference antioxidant (e.g., ascorbic acid).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations.
-
Include a blank (solvent) and a positive control (ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of scavenging against the concentration of the test compound.
-
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum:
-
Grow the microbial strain (e.g., S. aureus) in an appropriate broth medium overnight at 37°C.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Broth Microdilution Assay:
-
In a 96-well plate, perform serial two-fold dilutions of this compound in the appropriate broth medium.
-
Add the prepared microbial inoculum to each well.
-
Include a positive control (microorganism without the test compound) and a negative control (broth only).
-
-
Incubation and Determination of MIC:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
MTT Cell Viability Assay for Anticancer Activity
This protocol assesses the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement and Calculation:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Caption: Predicted anti-inflammatory signaling pathway inhibition.
Caption: Workflow for DPPH radical scavenging assay.
Caption: Predicted mechanism of anticancer activity.
Conclusion
This compound is a promising novel compound with a high potential for a range of therapeutic applications. Based on the known bioactivities of the indole-3-carbaldehyde scaffold and the functional role of the propargyl group, this molecule is predicted to exhibit significant anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The experimental protocols and predictive models provided in this guide offer a solid foundation for researchers to embark on the systematic evaluation of this compound. Further investigation is warranted to validate these predictions and to elucidate the precise molecular targets and mechanisms of action, which will be crucial for its potential development as a therapeutic agent.
References
A Technical Guide to the Aryl Hydrocarbon Receptor (AhR) and its Interaction with Indole-3-Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Aryl Hydrocarbon Receptor as a Key Environmental Sensor
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family.[1] Initially identified for its role in mediating the toxic effects of xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the understanding of AhR's function has expanded dramatically.[2] It is now recognized as a crucial regulator of cellular metabolism, immune responses, and intestinal homeostasis, acting as a sensor for a wide array of small molecules from environmental, dietary, and microbial sources.[1][3]
Among the most physiologically relevant activators of AhR are metabolites derived from the essential amino acid tryptophan.[4] Gut microbiota, particularly species of Lactobacillus, metabolize dietary tryptophan into various indole derivatives, including indole-3-carbaldehyde (I3A), also known as indole-3-aldehyde (IAld).[5] These microbial metabolites serve as endogenous ligands for AhR, establishing a critical communication axis between the gut microbiome and the host's immune and epithelial systems.[6] This guide provides an in-depth overview of the AhR signaling pathway, its activation by indole-3-carbaldehyde and related derivatives, quantitative data on these interactions, and detailed protocols for their study.
The Canonical AhR Signaling Pathway
In its inactive state, the AhR resides in the cytoplasm, complexed with chaperone proteins such as Heat Shock Protein 90 (HSP90), AhR-interacting protein (AIP/XAP2), and the co-chaperone p23.[1] The binding of a ligand, such as an indole derivative, triggers a conformational change in the AhR protein.
This change exposes a nuclear localization signal, leading to the translocation of the ligand-receptor complex into the nucleus. Inside the nucleus, AhR dissociates from its chaperone partners and heterodimerizes with the AhR Nuclear Translocator (ARNT).[7] This newly formed AhR-ARNT complex functions as a transcription factor, binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[1] This binding initiates the transcription of a battery of genes, most notably the cytochrome P450 family 1 (e.g., CYP1A1 and CYP1B1), as well as genes involved in immune regulation, such as Interleukin-22 (IL-22).[2][7]
Quantitative Analysis of Indole Derivatives as AhR Ligands
Indole-3-carbaldehyde and its related tryptophan metabolites are generally considered to be lower-affinity ligands for the AhR compared to potent xenobiotics like TCDD.[3][7] However, their high physiological concentrations in the gut suggest they are significant endogenous modulators of AhR activity.[8] The potency of these derivatives can be quantified by their half-maximal effective concentration (EC50) in reporter gene assays or their binding affinity (Kd or Ki) in competitive binding assays.
It is important to note that ligand affinity and selectivity can vary significantly between species, such as human and mouse, due to amino acid differences in the ligand-binding pocket.[8] For instance, human AhR has been shown to have a higher affinity for several indole-based derivatives compared to murine AhR.[8]
Table 1: AhR Activation and Binding Data for Tryptophan Metabolites
| Compound | Assay Type | Species/Cell Line | Potency / Affinity | Reference(s) |
| Indole-3-carbaldehyde (I3A/IAld) | Luciferase Reporter | Human (HepG2 40/6) | EC25 ≈ 109.8 µM | [9] |
| Indole | Luciferase Reporter | Human (HepG2 40/6) | EC50 ≈ 3 µM | [6][8] |
| Indole-3-acetic acid (IAA) | Luciferase Reporter | Human (HepG2 40/6) | EC25 ≈ 2.92 µM | [9] |
| [3H]TCDD Competition | Not Specified | EC50 ≈ 0.5 mM | [8][10] | |
| Tryptamine | [3H]TCDD Competition | Not Specified | EC50 ≈ 0.2 mM | [8][10] |
| CYP1A1 mRNA Induction | Human (Caco-2) | EC50 ≈ 48 µM | [11] | |
| Indirubin | DRE-β-galactosidase | Yeast (Human AhR) | EC50 ≈ 0.2 nM | [8] |
| FICZ (6-formylindolo[3,2-b]carbazole) | Not Specified | Not Specified | EC50 ≈ 36 pM | [1] |
| TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) | Competitive Binding | Not Specified | Ki ≈ 0.5 nM | [1] |
Note: EC50 values represent the concentration at which 50% of the maximal response is observed. EC25 is the concentration for 25% of the maximal response. Ki is the inhibition constant. Data from different studies should be compared with caution due to variations in experimental conditions.[3]
Key Experimental Protocols
Studying the interaction between indole derivatives and the AhR involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for three key experiments.
AhR Reporter Gene Assay
This cell-based assay is a widely used method to screen for and quantify the agonist or antagonist activity of test compounds on AhR.[1] It utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of DREs. Ligand-induced AhR activation leads to the expression of the reporter, which can be easily quantified.[3]
Methodology
-
Cell Culture: Mouse hepatoma (Hepa1.1) or human hepatoma (HepG2) cells stably transfected with a DRE-driven luciferase reporter plasmid are commonly used.[6] Culture cells in the recommended medium at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed the reporter cells into a 96-well, white, clear-bottom plate at a density of approximately 1.5 × 10^5 cells/well and allow them to adhere overnight.[1]
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the indole derivative (e.g., indole-3-carbaldehyde) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be ≤1%.[1]
-
Include a positive control (e.g., 1 nM TCDD) and a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
-
Incubation: Incubate the plate for 4 to 24 hours at 37°C in a 5% CO2 incubator to allow for reporter gene expression.[1][2]
-
Lysis and Luminescence Reading:
-
Remove the medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a commercial luciferase lysis buffer.
-
Add a luciferase substrate solution to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Express results as Relative Light Units (RLUs). Normalize the data by calculating the "fold induction" over the vehicle control. Plot the fold induction against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.[3]
Competitive Ligand Binding Assay
This assay directly measures the ability of a test compound to bind to the AhR by competing with a high-affinity radiolabeled ligand, typically [3H]TCDD. It is used to determine the binding affinity (Kd or Ki) of the test compound.
Methodology
-
Receptor Preparation: Prepare hepatic cytosol from a suitable animal model (e.g., guinea pig, C57BL/6 mouse) or use purified recombinant AhR protein. Cytosol is prepared by homogenization of the liver followed by ultracentrifugation to isolate the cytosolic fraction (S9).
-
Incubation:
-
In a microcentrifuge tube, incubate the cytosol preparation (e.g., 2 mg protein/ml) with a low, saturating concentration of radiolabeled ligand (e.g., 2 nM [3H]TCDD).
-
Add increasing concentrations of the unlabeled competitor compound (indole derivative).
-
To determine non-specific binding, include a set of tubes with a large excess (e.g., 200-fold) of a non-radiolabeled high-affinity ligand (e.g., TCDF).
-
Incubate the mixture for 2-4 hours at 20°C.
-
-
Separation of Bound and Free Ligand: Remove unbound ligand using a method like the hydroxylapatite (HAP) filter binding assay or dextran-coated charcoal treatment. The charcoal adsorbs free ligand, while the larger receptor-ligand complex remains in the supernatant after centrifugation.
-
Quantification:
-
Transfer the supernatant (containing the bound [3H]TCDD) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression analysis to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki can then be calculated using the Cheng-Prusoff equation.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This technique confirms that AhR activation by a ligand leads to the transcriptional upregulation of known downstream target genes, such as CYP1A1.
Methodology
-
Cell Culture and Treatment: Culture a responsive cell line (e.g., Caco-2, HepG2) and treat with the indole derivative at various concentrations for a defined period (e.g., 4-24 hours).
-
RNA Isolation: After incubation, harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (CYP1A1) and a reference (housekeeping) gene (β-actin or GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Run the reaction in a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle of amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for both the target and reference genes in each sample.
-
Calculate the relative change in gene expression using the 2-ΔΔCt method. This normalizes the target gene expression to the reference gene and compares the treated samples to the vehicle control.
-
Conclusion
Indole-3-carbaldehyde and its related derivatives, produced from dietary tryptophan by the gut microbiota, represent a crucial class of endogenous ligands for the Aryl Hydrocarbon Receptor. While they exhibit lower binding affinity compared to xenobiotic ligands, their sustained physiological presence allows them to finely modulate AhR activity, particularly at mucosal surfaces like the intestine. This interaction is vital for maintaining intestinal homeostasis, regulating local immune responses, and reinforcing the epithelial barrier. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these interactions, quantify the potency of novel indole derivatives, and explore their therapeutic potential in a range of inflammatory and metabolic diseases. A thorough understanding of this microbial-host signaling axis is paramount for the development of new drugs targeting the AhR pathway.
References
- 1. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of AHR Signaling in Response to the Indolimine Class of Microbial Stress Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gut Microbial Catabolites of Tryptophan Are Ligands and Agonists of the Aryl Hydrocarbon Receptor: A Detailed Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Activation of the Ah receptor by tryptophan and tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbiome-Derived Tryptophan Metabolites and Their Aryl Hydrocarbon Receptor-Dependent Agonist and Antagonist Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Facile N-alkylation of Indole-3-carbaldehyde with Propargyl Bromide
Abstract
This application note provides a detailed and robust protocol for the N-alkylation of indole-3-carbaldehyde with propargyl bromide. The introduction of the propargyl group onto the indole nitrogen is a valuable synthetic transformation, yielding a versatile building block for further elaboration via click chemistry and other alkyne-based transformations. This guide delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, and provides critical insights into reaction optimization and troubleshooting. The intended audience includes researchers in medicinal chemistry, organic synthesis, and drug development who require a reliable method for the synthesis of N-propargyl-indole-3-carbaldehyde.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1] Functionalization of the indole core is a cornerstone of drug discovery, and N-alkylation represents a primary strategy for modulating the physicochemical and pharmacological properties of indole-containing molecules. The introduction of a propargyl group is of particular significance due to the alkyne's utility as a synthetic handle for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile construction of complex molecular architectures.[1]
This document outlines a standard and efficient protocol for the N-alkylation of indole-3-carbaldehyde using propargyl bromide. The reaction proceeds via a classical SN2 mechanism, facilitated by the deprotonation of the indole nitrogen with a strong base.
Reaction Mechanism and Scientific Rationale
The N-alkylation of indole-3-carbaldehyde with propargyl bromide is a two-step process initiated by the deprotonation of the indole nitrogen.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition with 1-Prop-2-ynyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a concept introduced by K.B. Sharpless.[1] This reaction is characterized by its high efficiency, wide scope, and the formation of only easily removable byproducts.[1] The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[2] The active catalyst is the copper(I) ion, which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[1][3]
The resulting 1,2,3-triazole core is a valuable pharmacophore due to its stability under physiological conditions and its ability to participate in hydrogen bonding. Indole-triazole conjugates, in particular, have emerged as promising candidates in new drug development due to their wide array of biological activities.[4]
Application Notes
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[5] The conjugation of an indole moiety, specifically 1-prop-2-ynyl-1H-indole-3-carbaldehyde, with various azide-containing molecules via CuAAC offers a powerful strategy for the rapid generation of diverse compound libraries.[4][6] The resulting indole-triazole hybrids have shown significant potential as antimicrobial, antioxidant, and anticancer agents.[7]
Key Applications in Drug Discovery:
-
Synthesis of Novel Bioactive Scaffolds: The reaction enables the straightforward linkage of the indole-3-carbaldehyde pharmacophore to other bioactive moieties, creating hybrid molecules with potentially synergistic or novel biological activities.
-
Structure-Activity Relationship (SAR) Studies: The efficiency of the CuAAC reaction facilitates the synthesis of large libraries of analogues for SAR studies, which is crucial for optimizing lead compounds in drug discovery.
-
Bioconjugation: The alkyne handle on the indole ring can be used to "click" onto azide-modified biomolecules, such as peptides, proteins, or nucleic acids, for applications in chemical biology and targeted drug delivery.[3]
Advantages of the CuAAC Approach:
-
High Yields and Purity: The reaction typically proceeds with high to quantitative yields, and the products can often be isolated with simple purification techniques.[1]
-
Mild Reaction Conditions: The reaction can be performed under a variety of conditions, including in aqueous media and at room temperature, making it compatible with a wide range of functional groups.[1]
-
High Regioselectivity: The copper catalyst ensures the exclusive formation of the 1,4-disubstituted triazole isomer, which is crucial for consistent biological activity.[8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carbaldehyde Derivatives
This protocol describes a common method using copper(II) sulfate and sodium ascorbate to generate the active copper(I) catalyst in situ.
Materials:
-
This compound
-
Substituted azide (e.g., benzyl azide, phenyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
Addition of Reagents: To the stirred solution, add the corresponding azide (1.1 mmol, 1.1 eq.).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq. in 1 mL of water). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq. in 1 mL of water).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically change color.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) to remove the copper catalyst, followed by a brine wash (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carbaldehyde derivative.
Protocol 2: Characterization of Synthesized Compounds
The synthesized indole-triazole conjugates should be characterized by standard spectroscopic methods to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectra should show the characteristic signals for the indole and triazole protons, including the disappearance of the alkyne proton and the appearance of a new triazole proton signal (typically δ 7.5-8.5 ppm). The methylene protons linking the indole and triazole rings typically appear as a singlet around δ 5.5-6.0 ppm. The indole aldehyde proton will be a singlet at approximately δ 10.0 ppm.
-
¹³C NMR spectra will confirm the presence of the triazole ring carbons and the disappearance of the alkyne carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the characteristic alkyne C-H and C≡C stretching bands and the presence of the carbonyl (C=O) stretching band of the aldehyde.
Data Presentation
The following table summarizes representative data for the synthesis of various 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carbaldehyde derivatives using the general protocol described above.
| Entry | Azide Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl azide | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carbaldehyde | 3 | 92 |
| 2 | Phenyl azide | 1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carbaldehyde | 4 | 89 |
| 3 | 4-Methoxyphenyl azide | 1-((1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carbaldehyde | 3.5 | 94 |
| 4 | 4-Chlorophenyl azide | 1-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carbaldehyde | 4.5 | 87 |
| 5 | 4-Nitrophenyl azide | 1-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carbaldehyde | 5 | 85 |
Visualizations
Signaling Pathway and Mechanism
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow
Caption: General experimental workflow for the synthesis of indole-triazole hybrids.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New 1H-1,2,3-triazole derivatives: Synthesis, Characterization and Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 8. BJOC - Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole [beilstein-journals.org]
Application Notes and Protocols: 1-Prop-2-ynyl-1H-indole-3-carbaldehyde in Multicomponent Reactions
Introduction
1-Prop-2-ynyl-1H-indole-3-carbaldehyde is a versatile building block in organic synthesis, particularly in multicomponent reactions (MCRs) for the generation of complex molecular architectures. Its indole-3-carbaldehyde moiety readily participates in reactions with nucleophiles, while the propargyl group offers a reactive handle for subsequent transformations such as click chemistry, cyclization reactions, or further functionalization. This makes it a valuable precursor for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. A significant application of this aldehyde is in the synthesis of bis(indolyl)methanes (BIMs), which are known for a wide range of biological activities including anticancer, antibacterial, and antiviral properties.[1][2][3]
The electrophilic substitution reaction of indoles with aldehydes is a well-established method for the synthesis of BIMs.[1][4] This reaction is typically catalyzed by Brønsted or Lewis acids and can often be performed under environmentally friendly conditions.[5][6] The resulting propargyl-substituted bis(indolyl)methanes are of particular interest to drug development professionals due to the dual functionality of the BIM scaffold and the clickable alkyne group.
Application: Synthesis of Propargyl-Substituted Bis(indolyl)methanes
A primary application of this compound in multicomponent reactions is the synthesis of bis(indolyl)methanes. In a typical reaction, this compound reacts with another indole molecule (which can be the same or different) in the presence of a catalyst to yield the corresponding bis(indolyl)methane. This one-pot synthesis is efficient and allows for the creation of a diverse library of compounds.
Experimental Protocols
General Protocol for the Synthesis of 3-((1H-indol-3-yl)(1-(prop-2-yn-1-yl)-1H-indol-3-yl)methyl)-1H-indole
This protocol is a representative procedure based on established methods for the synthesis of bis(indolyl)methanes from various aromatic aldehydes.[2][4]
Materials:
-
This compound
-
Indole
-
Catalyst (e.g., glacial acetic acid, taurine, α-chymotrypsin, or other Lewis/Brønsted acids)[2][4][5]
-
Solvent (e.g., acetonitrile/water, ethanol/water, or solvent-free)[2][4]
-
Acetonitrile
-
Water
-
Ethanol
-
Ethyl acetate
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 mmol) in the chosen solvent (e.g., 10 mL of a 1:1 mixture of acetonitrile and water), add indole (1.1 mmol).
-
Add the catalyst (e.g., glacial acetic acid, 0.5 mol%) to the mixture.[2]
-
The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to 60°C) and can be subjected to ultrasonic irradiation to potentially improve yields and reaction times.[2][7]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and n-hexane as the eluent.
-
Upon completion of the reaction, the mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to afford the pure propargyl-substituted bis(indolyl)methane.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of bis(indolyl)methanes from various aldehydes and indoles, which can be extrapolated for the reaction with this compound.
| Aldehyde Reactant | Indole Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Indole | α-Chymotrypsin | Ethanol/Water | 50 | 24 | 95 | [4] |
| Benzaldehyde | Indole | Glacial Acetic Acid | Acetonitrile/Water | 40 | 2-3 | 92 | [2] |
| 4-Methoxybenzaldehyde | Indole | Taurine | Water | Sonication (rt) | 0.5 | 90 | [5] |
| Various Aromatic Aldehydes | Indole | PPy@CH2Br | Neat | 60 | 1 | 96 | [8] |
| Benzaldehyde | Indole | Lipase TLIM | Water | 40 | 12 | 98 | [9] |
Visualizations
Reaction Workflow Diagram
References
- 1. Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzymatic approach to cascade synthesis of bis(indolyl)methanes in pure water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and derivatization of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below leverage the efficiency and specificity of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to generate a diverse library of 1,2,3-triazole-containing indole derivatives. These compounds have demonstrated significant potential in medicinal chemistry, exhibiting a range of biological activities, including anticancer and antimicrobial effects. The modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR cascade, is a recurring theme in the mechanism of action of these derivatives.
Data Presentation
The following tables summarize the biological activities of various 1,2,3-triazole-linked indole derivatives, providing a clear comparison of their potency.
Table 1: Anticancer Activity of 1,2,3-Triazole-Linked Indole Derivatives (IC50 values in µM)
| Compound ID | Linkage | Substituent on Triazole | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Triazole Conjugate 1 | Methylene | 4-Hydroxyphenyl | MCF-7 (Breast) | 5.8 | [1] |
| Indole-Triazole Conjugate 2 | Methylene | 4-Methoxyphenyl | MCF-7 (Breast) | 6.2 | [1] |
| Indole-Triazole Conjugate 3 | Methylene | 2-Methylphenyl | HepG-2 (Liver) | 7.5 | [1] |
| Indole-Triazole Conjugate 4 | Methylene | 3-Acetylphenyl | HepG-2 (Liver) | 8.1 | [1] |
| Etodolac-Triazole Hybrid 13a | Varied | p-Tolyl | A549 (Lung) | 3.65 | [2] |
| Etodolac-Triazole Hybrid 13b | Varied | Phenyl | A549 (Lung) | 3.29 | [2] |
| Indole-Triazole 9p | Methylene | 3,4,5-Trimethoxyphenyl | HeLa (Cervical) | 0.083 | [3] |
| Indole-Triazole 8b | S-alkylation | 3,4-Dichlorophenyl | Hep-G2 (Liver) | 10.99 (cell viability %) | [4] |
| Indole-Triazole 8f | S-alkylation | 2-Fluorophenyl | Hep-G2 (Liver) | 12.93 (cell viability %) | [4] |
Note: IC50 is the half-maximal inhibitory concentration. A lower value indicates higher potency.
Table 2: Antimicrobial Activity of 1,2,3-Triazole-Linked Indole Derivatives (MIC values in µg/mL)
| Compound ID | Linkage | Substituent on Triazole | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Indole-Triazole 6f | Thioether | 3,4-Dichlorobenzyl | - | - | Candida albicans | 2 | [5][6] |
| Indole-Triazole 6-series | Thioether | Various Benzyl | Escherichia coli | ~250 | Candida tropicalis | 2 | [5][6] |
| Indole-Triazole 3d | Varied | Varied | MRSA | <3.125 | Candida krusei | <3.125 | [7][8] |
| Indole-Triazole 2c | Varied | Varied | Bacillus subtilis | 3.125 | - | - | [7] |
| Indole-Triazole 5e, 5h, 5i | Methylene | Various Aryl | Acinetobacter baumannii | 10 | - | - | [9] |
| Indole-Triazole 5d, 5h, 5i, 5l, 5m, 5n | Methylene | Various Aryl | - | - | Candida albicans | 50 | [9] |
| Indole-Triazole 5d, 5h, 5i, 5l, 5m, 5n | Methylene | Various Aryl | - | - | Aspergillus niger | 50 | [9] |
Note: MIC is the minimum inhibitory concentration. A lower value indicates higher potency. MRSA: Methicillin-resistant Staphylococcus aureus.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the N-propargylation of commercially available indole-3-carbaldehyde.
Materials:
-
Indole-3-carbaldehyde
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Nitrogen or Argon atmosphere setup
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of indole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere (Nitrogen or Argon).
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.
Protocol 2: Derivatization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction between this compound and an organic azide to form a 1,2,3-triazole derivative.
Materials:
-
This compound
-
Substituted organic azide (e.g., benzyl azide, phenyl azide) (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired organic azide (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.1 eq) followed by sodium ascorbate (0.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by TLC.
-
After completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting triazole derivative by silica gel column chromatography or recrystallization to obtain the pure product.
Mandatory Visualization
Caption: Synthetic and screening workflow for indole-triazole derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole-triazole derivatives.
Caption: Logical flow from scaffold to lead optimization in drug discovery.
References
- 1. Investigation of triazole-linked indole and oxindole glycoconjugates as potential anticancer agents: novel Akt/PKB signaling pathway inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates | MDPI [mdpi.com]
- 7. Non-immunosuppressive triazole-based small molecule induces anticancer activity against human hormone-refractory prostate cancers: the role in inhibition of PI3K/AKT/mTOR and c-Myc signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis and Application of 1,2,3-Triazole-Linked Indole Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 1,2,3-triazole-linked indole heterocycles, a class of compounds with significant potential in drug discovery. The protocols focus on the widely utilized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4][5] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][6][7][8][9][10][11]
Synthetic Workflow Overview
The synthesis of 1,2,3-triazole-linked indole heterocycles generally follows a modular approach. The core strategy involves the preparation of two key building blocks: an indole-containing azide and an alkyne-containing moiety (or vice versa). These precursors are then joined via the CuAAC reaction to form the desired triazole-linked hybrid molecule. Subsequent evaluation of their biological activity is a critical step in the drug discovery process.
Caption: General workflow for the synthesis and evaluation of 1,2,3-triazole-linked indole heterocycles.
Experimental Protocols
Protocol 2.1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from organic azides and terminal alkynes.[3][4][5]
Materials:
-
Indole-containing azide (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)
-
Sodium ascorbate (0.1-0.2 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
Dissolve the indole-containing azide and the terminal alkyne in the chosen solvent system in a round-bottom flask.
-
Add an aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture.
-
Add an aqueous solution of sodium ascorbate to the mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture vigorously at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within 2-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,2,3-triazole-linked indole heterocycle.
Protocol 2.2: Synthesis of an Indole-Azide Precursor (Example: 3-(Azidomethyl)-1H-indole)
This protocol provides an example for the synthesis of an azide precursor from a corresponding halide.
Materials:
-
3-(Chloromethyl)-1H-indole or 3-(Bromomethyl)-1H-indole (1.0 eq)
-
Sodium azide (NaN₃) (1.5-2.0 eq)
-
Dimethylformamide (DMF) or Acetone
Procedure:
-
Dissolve the 3-(halomethyl)-1H-indole in DMF or acetone in a round-bottom flask.
-
Add sodium azide portion-wise to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 3-(azidomethyl)-1H-indole, which can often be used in the subsequent CuAAC step without further purification.
Data Presentation
Table 1: Synthesis of Indole-Chalcone Linked 1,2,3-Triazole Hybrids
This table summarizes the yields for a series of synthesized indole-chalcone linked 1,2,3-triazole hybrids.
| Compound ID | R Group | Yield (%) |
| 18a | H | 85 |
| 18b | 4-CH₃ | 88 |
| 18c | 4-OCH₃ | 90 |
| 18d | 4-Cl | 82 |
| 18e | 4-NO₂ | 78 |
Data adapted from related synthetic procedures.
Table 2: Biological Activity of Selected Indole-Triazole Hybrids
This table presents the biological activity of representative compounds against various cell lines and pathogens.
| Compound ID | Target Organism/Cell Line | Assay Type | IC₅₀ / MIC (µg/mL) | Reference |
| 7j | MCF-7 (Breast Cancer) | MTT Assay | Potent Activity | [12] |
| 7j | HepG-2 (Liver Cancer) | MTT Assay | Potent Activity | [12] |
| 8g | C. glabrata | Antifungal Susceptibility | MIC₉₀ = 0.25 | [7] |
| 8g | C. krusei | Antifungal Susceptibility | MIC₉₀ = 0.125 | [7] |
| 8g | C. albicans | Antifungal Susceptibility | MIC₉₀ = 0.5 | [7] |
| Compound 6 | Various Bacteria | Tube Dilution | Superior Antimicrobial | [6] |
Signaling Pathways and Mechanisms of Action
Several indole-triazole hybrids exert their biological effects by interfering with specific cellular pathways. The diagrams below illustrate some of these mechanisms.
Inhibition of Tubulin Polymerization
Certain indole/1,2,4-triazole hybrids have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[9]
Caption: Mechanism of anticancer action via inhibition of tubulin polymerization.
Inhibition of Fungal Ergosterol Biosynthesis
The antifungal activity of compounds like the 1,2,4-triazole-indole hybrid 8g is attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[7]
Caption: Antifungal mechanism via inhibition of the ergosterol biosynthesis pathway.
Interaction with Bacterial DNA Gyrase
Molecular docking studies suggest that some indole-triazole conjugates can bind to the active site of bacterial DNA gyrase, an enzyme essential for DNA replication, thus exerting antimicrobial effects.[6]
Caption: Postulated antimicrobial mechanism through DNA gyrase inhibition.
References
- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation Using 1-Prop-2-ynyl-1H-indole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
1-Prop-2-ynyl-1H-indole-3-carbaldehyde is a versatile heterobifunctional crosslinker designed for advanced bioconjugation applications. This reagent contains two distinct and orthogonally reactive functional groups built upon an indole scaffold, a core structure found in many biologically active molecules.[1][2][3] The strategic placement of an aldehyde group and a terminal alkyne group allows for a highly controlled, two-step sequential conjugation strategy.
Key Functional Groups:
-
Indole-3-carbaldehyde: The aldehyde group (-CHO) serves as a reactive handle for covalent modification of biomolecules containing primary amines, such as the ε-amine of lysine residues in proteins. The reaction proceeds via reductive amination, forming a stable secondary amine linkage under mild conditions.
-
Terminal Alkyne: The propargyl group (-CH₂-C≡CH) is a classic functional group for "click chemistry."[4] It enables the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form a stable triazole linkage with any azide-modified molecule.[5][6][7]
This dual functionality makes the linker ideal for applications requiring the precise assembly of complex biomolecular constructs, such as:
-
Antibody-Drug Conjugates (ADCs): Linking a cytotoxic drug to a monoclonal antibody.
-
Fluorescent Labeling: Attaching fluorescent dyes to proteins for imaging and tracking studies.
-
Surface Immobilization: Anchoring proteins or enzymes to surfaces for diagnostic assays or bioreactors.
-
PEGylation: Modifying therapeutic proteins with polyethylene glycol (PEG) to enhance their pharmacokinetic properties.
The indole scaffold itself may also contribute to molecular interactions, as indole derivatives are known to interact with various biological receptors.[2][3]
Overall Experimental Workflow
The bioconjugation process using this compound is a sequential, two-stage process. The first stage involves attaching the linker to a primary amine-containing biomolecule (e.g., a protein). The second stage uses the newly introduced alkyne handle to "click" a second, azide-functionalized molecule into place.
Caption: High-level workflow for two-stage bioconjugation.
Protocol 1: Protein Modification via Reductive Amination
This protocol details the first stage: covalently attaching the this compound linker to a protein via its lysine residues.
Principle: The aldehyde group on the linker reacts with a primary amine on the protein to form an unstable Schiff base. A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), selectively reduces the imine to a stable secondary amine bond without reducing the aldehyde or other functional groups on the protein.
Materials and Reagents:
-
Protein of Interest (POI)
-
This compound (Linker)
-
Reaction Buffer: 100 mM HEPES or Phosphate Buffer, pH 7.2-7.5
-
Dimethyl sulfoxide (DMSO)
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Dialysis tubing (appropriate MWCO) or Size-Exclusion Chromatography (SEC) column
Experimental Procedure:
-
Prepare Protein Solution: Dissolve or dilute the POI in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Prepare Linker Stock Solution: Dissolve the linker in DMSO to create a 10-50 mM stock solution.
-
Prepare Reducing Agent Solution: Freshly prepare a 1 M stock solution of NaBH₃CN in water. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Reaction Setup:
-
Add the Linker stock solution to the protein solution. The molar excess of linker over protein can be varied to control the degree of labeling. Start with a 20-fold molar excess.
-
Gently mix the solution by pipetting or brief vortexing.
-
Incubate for 30 minutes at room temperature.
-
-
Reduction:
-
Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess linker and reducing agent by either:
-
Dialysis: Dialyze the reaction mixture against 1X PBS buffer (pH 7.4) at 4°C with at least three buffer changes over 24-48 hours.
-
Size-Exclusion Chromatography (SEC): Use an appropriate SEC column (e.g., G-25) equilibrated with 1X PBS to separate the labeled protein from smaller molecules.
-
-
Quantification: Determine the concentration of the purified alkyne-modified protein using a standard protein assay (e.g., BCA or Bradford).
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 7.5 | Optimal for Schiff base formation and stability. |
| Temperature | 4°C to 25°C | Lower temperatures may require longer reaction times but can improve protein stability. |
| Linker Molar Excess | 10x - 50x over protein | Higher excess increases labeling density. Optimization may be required. |
| Reducing Agent | NaBH₃CN | Mild and selective for imines. Na(OAc)₃BH is a less toxic alternative. |
| Reaction Time | 2 - 16 hours | Dependent on temperature and reactivity of the specific protein. |
| Table 1: Recommended Reaction Conditions for Reductive Amination. |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the second stage: "clicking" an azide-functionalized molecule onto the alkyne-modified protein.
Principle: The CuAAC reaction is a highly efficient and bioorthogonal ligation that forms a stable 1,4-disubstituted 1,2,3-triazole ring between the terminal alkyne on the modified protein and an azide on the molecule of interest.[7] The reaction requires a Copper(I) catalyst, which is typically generated in situ from Copper(II) sulfate (CuSO₄) using a reducing agent like sodium ascorbate. A ligand, such as THPTA, is used to stabilize the Cu(I) ion and protect the protein from damage.[5]
Materials and Reagents:
-
Alkyne-Modified Protein (from Protocol 1)
-
Azide-Functionalized Molecule of Interest (e.g., Azide-PEG-Drug, Azide-Fluorophore)
-
Reaction Buffer: 1X PBS, pH 7.4
-
Catalyst Premix Components:
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Ligand: THPTA solution (e.g., 250 mM in water)
-
Reducing Agent: Sodium Ascorbate solution (e.g., 500 mM in water, prepare fresh )
-
-
Purification System (as in Protocol 1)
Experimental Procedure:
-
Prepare Reactants:
-
In a microcentrifuge tube, add the alkyne-modified protein to the Reaction Buffer.
-
Add the azide-functionalized molecule. A 10- to 50-fold molar excess over the protein is recommended.[5]
-
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix immediately before use. Add the components in the following order, vortexing gently after each addition:
-
CuSO₄ solution
-
THPTA solution
-
Sodium Ascorbate solution
-
-
Initiate Click Reaction:
-
Add the freshly prepared catalyst premix to the protein/azide mixture.
-
Gently mix the reaction.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent azide.[5]
-
Purification: Purify the final bioconjugate using dialysis or SEC as described in Protocol 1 to remove the catalyst components and excess azide reagent.
-
Storage: Store the final, purified bioconjugate in an appropriate buffer at 4°C (short-term) or -80°C (long-term).
| Parameter | Recommended Final Concentration | Notes |
| Protein | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Azide Reagent | 10x - 50x molar excess | Drives the reaction to completion.[5] |
| CuSO₄ | 1 - 2 mM | The catalytic copper source. |
| THPTA | 5 - 10 mM | Ligand to stabilize Cu(I) and protect the protein. (5:1 ratio to CuSO₄)[5] |
| Sodium Ascorbate | 10 - 20 mM | Reduces Cu(II) to the active Cu(I) state. Must be fresh. |
| Table 2: Recommended Final Concentrations for CuAAC Reaction. |
Visualization of Reaction Schemes
Caption: Chemical reaction pathway for the two-stage conjugation.
Characterization and Troubleshooting
Characterization:
-
SDS-PAGE: Successful conjugation of a molecule (e.g., PEG, another protein) will result in a shift in the molecular weight, observable as a higher band on the gel.
-
UV-Vis Spectroscopy: If the attached molecule has a unique absorbance spectrum (like a dye), its presence can be confirmed.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise mass of the conjugate, confirming the number of attached linkers and final molecules.
| Problem | Potential Cause | Suggested Solution |
| Low Labeling in Stage 1 | Inactive reducing agent. | Use a fresh stock of NaBH₃CN. |
| Suboptimal pH. | Ensure reaction buffer is between pH 7.2-7.5. | |
| Inaccessible lysine residues. | Consider denaturing/refolding or using a longer spacer on the linker. | |
| Low Yield in Stage 2 (Click) | Inactive catalyst. | Prepare Sodium Ascorbate solution fresh every time. |
| Protein precipitation. | Ensure THPTA ligand is included at a 5:1 ratio to CuSO₄ to protect the protein. | |
| Reagents not in excess. | Increase the molar excess of the azide-functionalized molecule. | |
| Non-specific Labeling | Side reactions with alkynes. | In CuAAC, non-specific labeling can occur, mediated by copper.[8] Ensure proper purification to remove non-covalently bound reagents. |
| Table 3: Troubleshooting Guide. |
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 8. help.lumiprobe.com [help.lumiprobe.com]
Application Notes and Protocols for the Development of Novel Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance (AMR) poses a significant threat to global health, necessitating the urgent development of novel antimicrobial agents.[1][2][3][4][5][6] This document provides detailed application notes and protocols for key stages in the discovery and preclinical development of new antimicrobial drugs, from initial screening to in vivo efficacy testing. The methodologies outlined are essential for identifying and characterizing promising new chemical entities with the potential to combat multidrug-resistant pathogens.[2][3]
Emerging Strategies in Antimicrobial Discovery
The search for new antibiotics has expanded beyond traditional screening of soil microbes.[7] Current strategies include:
-
Exploring untapped natural sources: Investigating microorganisms from unique environments, such as deep-sea sponges, for novel bioactive compounds.[7][8]
-
Rational drug design and synthesis: Utilizing computational methods and chemical synthesis to create new molecules targeting specific bacterial pathways.[2][9]
-
Drug repurposing: Screening existing approved drugs for previously unknown antimicrobial activity.[2][6]
-
Antimicrobial peptides (AMPs): Investigating the therapeutic potential of these naturally occurring or synthetic peptides.[9][10]
-
Targeting virulence and signaling pathways: Developing anti-virulence agents that disarm pathogens without directly killing them, which may reduce the selective pressure for resistance.[11] A key example is the inhibition of quorum sensing, a bacterial cell-to-cell communication system that regulates virulence.[11][12]
Key Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
In vitro AST is crucial for determining the potency of a novel compound against various microorganisms.[13] The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15][16]
1.1. Broth Microdilution Method for MIC Determination
This is considered a gold standard method for quantitative AST.[14][17]
Principle: A standardized inoculum of the test organism is introduced into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The MIC is determined after incubation by observing the lowest concentration that inhibits visible growth.[15][16]
Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the novel compound in a suitable solvent to create a high-concentration stock solution.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL of serially diluted compound in each well.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This will further dilute the compound concentration by half.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
1.2. Disk Diffusion Method (Kirby-Bauer)
This is a qualitative or semi-quantitative method widely used for routine AST.[14][15][16]
Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate inoculated with the test organism. The agent diffuses into the agar, creating a concentration gradient. The susceptibility is determined by measuring the diameter of the zone of growth inhibition around the disk.[14][15]
Protocol:
-
Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply paper disks impregnated with the novel antimicrobial agent to the surface of the inoculated agar plate.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints, which would need to be determined for a novel agent.
Mechanism of Action (MOA) Studies
Understanding how a novel antimicrobial agent works is critical for its development.[18][19][20] Common mechanisms include inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, metabolic pathways, or disruption of membrane function.[19][21][22]
2.1. Macromolecular Synthesis Inhibition Assay
Principle: This assay determines which major cellular synthesis pathway (DNA, RNA, protein, or peptidoglycan) is inhibited by the novel compound. It involves measuring the incorporation of radiolabeled precursors into these macromolecules in the presence of the compound.[23]
Protocol:
-
Bacterial Culture: Grow the test organism to the mid-logarithmic phase.
-
Assay Setup:
-
Aliquot the bacterial culture into separate tubes.
-
To each tube, add a different radiolabeled precursor:
-
[³H]thymidine for DNA synthesis
-
[³H]uridine for RNA synthesis
-
[³H]leucine for protein synthesis
-
[¹⁴C]N-acetylglucosamine for peptidoglycan synthesis
-
-
Add the novel antimicrobial compound at a concentration known to be inhibitory (e.g., 4x MIC). Include a no-drug control and controls with antibiotics of known MOA (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, tetracycline for protein synthesis, and vancomycin for cell wall synthesis).
-
-
Incubation and Sampling: Incubate the tubes at 37°C. At various time points (e.g., 0, 10, 20, 30 minutes), remove an aliquot from each tube.
-
Precipitation and Measurement:
-
Add the aliquot to cold trichloroacetic acid (TCA) to precipitate the macromolecules.
-
Collect the precipitate on a filter membrane.
-
Wash the filter to remove unincorporated radiolabeled precursors.
-
Measure the radioactivity of the filter using a scintillation counter.
-
-
Data Analysis: Plot the incorporated radioactivity over time for each precursor in the presence and absence of the test compound. A significant reduction in the incorporation of a specific precursor indicates that the corresponding pathway is the primary target.
In Vivo Efficacy Models
Animal models are essential for evaluating the in vivo efficacy and safety of a novel antimicrobial agent.[10][24][25] Mouse models of infection are commonly used.[10][24]
3.1. Mouse Thigh Infection Model
Principle: This model is used to assess the efficacy of an antimicrobial agent in treating a localized bacterial infection.
Protocol:
-
Animal Preparation: Use immunocompetent or neutropenic mice, depending on the study's objective.
-
Inoculum Preparation: Prepare a standardized suspension of the test organism.
-
Infection: Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of each mouse.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the novel antimicrobial agent via a clinically relevant route (e.g., intravenous, oral, or subcutaneous). Administer a vehicle control to a separate group of mice.
-
Monitoring: Monitor the animals for clinical signs of illness, body weight, and survival over a defined period.[24]
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).[24]
-
-
Data Analysis: Compare the bacterial loads in the treated groups to the control group to determine the in vivo efficacy of the compound.
Data Presentation
Table 1: In Vitro Antimicrobial Activity of Compound X
| Organism | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 2 |
| Staphylococcus aureus (MRSA) | USA300 | 4 |
| Escherichia coli | ATCC 25922 | 8 |
| Klebsiella pneumoniae (CRE) | BAA-1705 | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 |
| Enterococcus faecium (VRE) | ATCC 51559 | 8 |
Table 2: In Vivo Efficacy of Compound X in a Mouse Thigh Infection Model (S. aureus ATCC 29213)
| Treatment Group (Dose) | Route | Bacterial Load (log₁₀ CFU/g tissue) at 24h (Mean ± SD) |
| Vehicle Control | IV | 7.8 ± 0.4 |
| Compound X (10 mg/kg) | IV | 5.2 ± 0.6 |
| Compound X (30 mg/kg) | IV | 3.1 ± 0.5 |
| Vancomycin (20 mg/kg) | IV | 3.5 ± 0.7 |
Visualizations
Signaling Pathway: Quorum Sensing Inhibition
Caption: Inhibition of a bacterial quorum sensing signaling pathway by a novel antimicrobial agent.
Experimental Workflow: MIC Determination by Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Logical Relationship: Antimicrobial Resistance Mechanisms
Caption: Key mechanisms by which bacteria develop resistance to antimicrobial agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. EMA guidance supports development of new antibiotics | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Frontiers | Next-Generation Approaches Needed to Tackle Antimicrobial Resistance for the Development of Novel Therapies Against the Deadly Pathogens [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Developing novel microfluidic platforms for antibiotic discovery - GW4 BioMed MRC DTP [gw4biomed.ac.uk]
- 9. A novel generative framework for designing pathogen-targeted antimicrobial peptides with programmable physicochemical properties | PLOS Computational Biology [journals.plos.org]
- 10. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. woah.org [woah.org]
- 14. mdpi.com [mdpi.com]
- 15. apec.org [apec.org]
- 16. microbenotes.com [microbenotes.com]
- 17. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 18. Mechanisms of action by antimicrobial agents: A review | McGill Journal of Medicine [mjm.mcgill.ca]
- 19. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. m.youtube.com [m.youtube.com]
- 23. journals.asm.org [journals.asm.org]
- 24. vibiosphen.com [vibiosphen.com]
- 25. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for 1-Prop-2-ynyl-1H-indole-3-carbaldehyde in Anticancer Drug Discovery
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3][4] Among these, indole-3-carbaldehyde and its derivatives have garnered substantial interest in oncology for their demonstrated anti-proliferative and apoptosis-inducing activities across a range of cancer cell lines.[5][6][7] The subject of these application notes, 1-Prop-2-ynyl-1H-indole-3-carbaldehyde, is a member of this promising class of compounds. While specific data on this particular derivative is emerging, the extensive research on analogous indole-3-carbaldehydes provides a robust framework for investigating its anticancer properties.
These notes offer a comprehensive guide for researchers, summarizing the established anticancer activities of structurally related indole-3-carbaldehyde derivatives, detailing relevant experimental protocols for the evaluation of this compound, and illustrating key signaling pathways and experimental workflows.
I. Anticancer Activity of Indole-3-Carbaldehyde Derivatives
The anticancer potential of indole-3-carbaldehyde derivatives has been extensively evaluated against various human cancer cell lines. The primary metric for cytotoxic effects is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cell population.[1] The following table summarizes the IC50 values of several representative indole-3-carbaldehyde derivatives against different cancer cell lines, providing a comparative baseline for assessing the activity of this compound.
Table 1: Anticancer Activity of Selected Indole-3-Carbaldehyde Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-phenylindole-3-carbaldehyde analog | Breast (MCF-7) | Not specified | [5] |
| 2-phenylindole-3-carbaldehyde analog | Lung (A-549) | Not specified | [5] |
| 2-phenylindole-3-carbaldehyde analog | Liver (Hep-G2) | Not specified | [5] |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | Breast (MCF-7) | 13.2 | [6] |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | Breast (MDA-MB-468) | 8.2 | [6] |
| 3,5-Diprenyl indole | Pancreatic (MIA PaCa-2) | 9.5 ± 2.2 | [2] |
| Evodiamine | Liver (HepG2) | ~1 | [2] |
| Evodiamine | Liver (SMMC-7721) | ~1 | [2] |
| Indole chalcone derivatives (SBS1-7) | Colorectal (HCT-116) | 10.70 - 553.94 | [8] |
II. Postulated Mechanism of Action
While the precise molecular targets of this compound are yet to be fully elucidated, research on related indole compounds points to the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1] Key pathways that may be affected include:
-
PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1]
-
NF-κB Signaling Pathway: NF-κB acts as a vital survival factor in cancer cells by mediating the transcription of a series of anti-apoptotic genes.[7]
-
Tubulin Polymerization: Some indole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[5]
Further investigation is required to determine the specific mechanism of action for this compound.
III. Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound.
A. Synthesis of this compound
The synthesis of N-substituted indole-3-carbaldehydes can be achieved through various methods. A general procedure for the N-alkylation of indole-3-carbaldehyde is as follows:
-
Dissolution: Dissolve indole-3-carbaldehyde in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH), to the solution at 0°C to deprotonate the indole nitrogen.
-
Alkylation: Add propargyl bromide (or a similar propargyl halide) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
C. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
D. Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can elucidate the compound's effect on signaling pathways.
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Akt, p-Akt, mTOR, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
IV. Visualizations
The following diagrams illustrate a key signaling pathway potentially modulated by indole derivatives and a typical experimental workflow for anticancer drug screening.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by indole derivatives.
Caption: A streamlined workflow for anticancer drug screening of novel compounds.
V. Conclusion and Future Directions
The existing data on indole-3-carbaldehyde derivatives strongly suggest that this compound is a promising candidate for further investigation as an anticancer agent. The protocols provided herein offer a robust framework for researchers to systematically evaluate its cytotoxic and apoptosis-inducing effects, as well as to elucidate its mechanism of action. Future research should focus on obtaining specific quantitative data for this compound, identifying its precise molecular targets, and evaluating its efficacy and safety in preclinical in vivo models. These steps will be crucial for advancing its potential development as a novel anticancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
Application Notes and Protocols: Fluorescent Labeling of Biomolecules with Indole-Alkyne Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent labeling is a cornerstone technique for visualizing and quantifying biomolecules in complex biological systems.[] Among the various methods, bioorthogonal chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for its high specificity and efficiency under biocompatible conditions.[2][3] This reaction forms a stable triazole linkage between an azide and a terminal alkyne.[4] Because both azide and alkyne groups are virtually absent in natural biological systems, this reaction offers exceptional specificity.[5]
This document provides detailed protocols for the fluorescent labeling of biomolecules using indole-alkyne probes. Indole and its derivatives are well-regarded fluorophores due to their strong fluorescence emission and sensitivity to the local environment.[6][7] By functionalizing an indole fluorophore with an alkyne group, a reactive handle is created for covalent attachment to azide-modified biomolecules, such as proteins, nucleic acids, or lipids.[3] These probes are invaluable for a range of applications, including cellular imaging, protein tracking, and drug development.[][8]
Principle of the Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of the labeling strategy is the CuAAC reaction.[2] An alkyne-functionalized indole probe is covalently linked to an azide-modified biomolecule. This reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., copper (II) sulfate, CuSO₄) using a reducing agent like sodium ascorbate.[9][10] To enhance reaction efficiency and protect the biomolecule from potential damage by reactive oxygen species, a copper-chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is included.[4][9]
Caption: Figure 1: The CuAAC reaction conjugates an indole-alkyne probe to an azide-modified biomolecule.
Experimental Workflow Overview
The general workflow involves preparing the biomolecule and reagents, executing the click reaction, and purifying the final labeled product. This process ensures efficient labeling while maintaining the integrity of the biomolecule.
Caption: Figure 2: Step-by-step workflow for fluorescent labeling of biomolecules via click chemistry.
Materials and Reagents
-
Azide-modified biomolecule (e.g., protein, DNA)
-
Indole-Alkyne Probe
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Sodium Ascorbate
-
Protein Labeling Buffer (e.g., phosphate-buffered saline, PBS, azide-free)
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography columns)
Experimental Protocols
Preparation of Stock Solutions
It is critical to prepare fresh stock solutions, especially for the reducing agent, to ensure optimal reaction efficiency.
-
Indole-Alkyne Probe (10 mM): Dissolve the probe in high-quality, anhydrous DMSO. Store protected from light at -20°C.
-
Copper(II) Sulfate (20-100 mM): Dissolve CuSO₄ in deionized water. This solution is stable at room temperature.[10][11]
-
THPTA Ligand (100-200 mM): Dissolve THPTA in deionized water. This solution is stable when stored at -20°C.[10][11]
-
Sodium Ascorbate (100-300 mM): Dissolve sodium ascorbate in deionized water. This solution must be prepared fresh immediately before use as it is prone to oxidation.[10]
Protocol for Labeling Azide-Modified Proteins
This protocol is optimized for labeling proteins that have been modified to contain azide groups.
-
Prepare Protein Sample: In a microcentrifuge tube, dissolve the azide-modified protein in an azide-free buffer (e.g., PBS) to a final concentration of 1-5 mg/mL.[10]
-
Prepare Catalyst Premix: In a separate tube, mix CuSO₄ and the THPTA ligand. A common molar ratio is 1:5 (CuSO₄:THPTA) to stabilize the catalytic Cu(I) ion and protect the protein.[9][12] For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA solution.[10] Vortex briefly to mix.
-
Reaction Assembly: In a new tube, combine the reagents in the following order. The volumes below are for a final reaction volume of 150 µL.
-
90 µL PBS buffer
-
50 µL of protein lysate (1-5 mg/mL)
-
20 µL of 2.5 mM Indole-Alkyne Probe (from 10 mM stock diluted in DMSO or water)
-
-
Add Catalyst: Add the 20 µL of the prepared THPTA/CuSO₄ premix to the reaction tube. Vortex gently.
-
Initiate Reaction: To start the cycloaddition, add 10 µL of freshly prepared 300 mM sodium ascorbate solution.[10] Vortex briefly to ensure thorough mixing.
-
Incubation: Protect the reaction from light by wrapping the tube in aluminum foil. Incubate at room temperature for 30-60 minutes.[10][11] Gentle end-over-end rotation can be performed.
-
Purification: After incubation, remove unreacted probe and catalyst components. Purify the labeled protein using size-exclusion chromatography, dialysis, or affinity purification.[2][11]
-
Analysis: The labeled protein is now ready for downstream analysis, such as SDS-PAGE with fluorescence scanning, microscopy, or flow cytometry.
Quantitative Data Summary
The efficiency of the CuAAC reaction is highly dependent on the concentrations and molar ratios of the reagents. The following table provides recommended starting concentrations for optimizing the labeling protocol.
| Reagent | Stock Concentration | Final Concentration | Molar Excess (Relative to Biomolecule) | Reference |
| Azide-Modified Biomolecule | 1-10 mg/mL | ~2-60 µM | 1x | [10][12] |
| Indole-Alkyne Probe | 10 mM | 25-100 µM | ~2-50x | [2][9] |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM | 0.1-0.25 mM | - | [11][12] |
| THPTA Ligand | 100-200 mM | 0.5-1.25 mM | 5x (relative to Copper) | [9][12] |
| Sodium Ascorbate | 100-300 mM | 2.5-5 mM | - | [9][12] |
Note: The optimal molar excess of the indole-alkyne probe may vary depending on the number of azide groups on the biomolecule and the solubility of the probe.[4] It is recommended to start with a lower excess and titrate upwards if labeling efficiency is low.
Troubleshooting
-
Low Labeling Efficiency:
-
Protein Precipitation:
-
The concentration of organic solvent (e.g., DMSO) from the probe stock should be kept to a minimum, typically <10% of the total reaction volume.
-
If the indole-alkyne probe has low aqueous solubility, consider using a water-soluble version or optimizing buffer conditions.
-
-
High Background Signal:
-
Ensure purification is thorough to remove all unreacted fluorescent probes.
-
Include appropriate washing steps in cell-based imaging protocols.
-
References
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates [mdpi.com]
- 7. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. confluore.com [confluore.com]
- 11. axispharm.com [axispharm.com]
- 12. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols: Knoevenagel Condensation Reactions of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde with various active methylene compounds. The resulting α,β-unsaturated products are of significant interest in medicinal chemistry and drug development due to their potential as anticancer and antimicrobial agents.
Introduction
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1] This reaction is widely employed in the synthesis of diverse heterocyclic and carbocyclic compounds.[2] Indole-3-carbaldehyde and its derivatives are particularly valuable substrates in this reaction, yielding indole-based acrylonitrile and acrylamide derivatives. These products have demonstrated a broad spectrum of biological activities, including potent antitumor and antimicrobial properties.[3][4][5]
The introduction of a propargyl group at the N1 position of the indole ring offers a reactive handle for further chemical modifications, such as click chemistry, which can be exploited for the development of targeted therapies and bioconjugation applications. The Knoevenagel adducts of this compound are therefore highly promising scaffolds for the discovery of novel therapeutic agents.
Data Presentation
Due to the limited availability of specific experimental data for the Knoevenagel condensation of this compound, the following table summarizes representative quantitative data for the reaction of closely related indole-3-carbaldehydes with various active methylene compounds under different catalytic conditions. This data can be used as a reference for optimizing the reaction of the target compound.
Table 1: Representative Data for Knoevenagel Condensation of Indole-3-Carbaldehydes
| Entry | Indole-3-carbaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1H-Indole-3-carbaldehyde | Malononitrile | L-proline | Methanol | 0.5 | 95 | [2] |
| 2 | 1H-Indole-3-carbaldehyde | Ethyl Cyanoacetate | L-proline | Methanol | 1.0 | 92 | [2] |
| 3 | 1H-Indole-3-carbaldehyde | Barbituric Acid | L-proline | Water | 2.0 | 90 | [2] |
| 4 | 1H-Indole-3-carbaldehyde | Meldrum's Acid | L-proline | Water | 1.5 | 93 | [2] |
| 5 | 1H-Indole-3-carbaldehyde | Dimedone | L-proline | Methanol | 2.5 | 88 | [2] |
| 6 | 1-Methyl-1H-indole-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | 4.0 | 92 | [6] |
| 7 | Aromatic Aldehydes | Malononitrile | DBU/Water | None | 0.2-1.5 | 90-98 | [7] |
| 8 | Aromatic Aldehydes | Ethyl Cyanoacetate | DBU/Water | None | 0.5-3.0 | 88-96 | [7] |
| 9 | Aromatic Aldehydes | Malononitrile | Triphenylphosphine | None | 0.2-1.0 | 90-98 | [8] |
| 10 | Aromatic Aldehydes | Ethyl Cyanoacetate | Triphenylphosphine | None | 0.3-1.5 | 88-96 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis of the starting material and the Knoevenagel condensation reaction.
Protocol 1: Synthesis of this compound
This protocol is based on the general N-alkylation of indole-3-carbaldehyde.
Materials:
-
Indole-3-carbaldehyde
-
Propargyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation of this compound with an active methylene compound using a base catalyst.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, cyanoacetamide) (1.0-1.2 eq)
-
Catalyst (e.g., piperidine, L-proline, DBU) (catalytic amount, e.g., 10 mol%)
-
Solvent (e.g., ethanol, methanol, water, or solvent-free)
-
Ice-cold water
-
Cold ethanol
Procedure:
-
Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent (e.g., ethanol).
-
Add a catalytic amount of the base (e.g., a few drops of piperidine).
-
Stir the mixture at room temperature or reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
If a precipitate forms, collect the product by filtration.
-
Wash the solid product with ice-cold water and then a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway
Many indole-based Knoevenagel condensation products have demonstrated anticancer activity by interfering with key signaling pathways involved in cell proliferation and survival. A common target is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by indole adducts.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of Knoevenagel condensation products of this compound.
Caption: Workflow for synthesis and evaluation of indole Knoevenagel adducts.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: N-Propargylation of Indole-3-Carbaldehyde
Welcome to the technical support center for the N-propargylation of indole-3-carbaldehyde. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the N-propargylation of indole-3-carbaldehyde.
Question 1: Why am I getting a low yield or no product?
Answer: Low yields in this reaction are common and can be attributed to several factors:
-
Insufficient Deprotonation: The N-H bond of indole is weakly acidic (pKa ≈ 17), requiring a sufficiently strong base for deprotonation. If the base is too weak, the indole nitrogen will not be nucleophilic enough to attack the propargyl halide.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can dissolve the indole and the base, facilitating the reaction.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the starting material or product. Room temperature may be sufficient with a strong enough base like sodium hydride (NaH).
-
Reagent Quality: Ensure that the indole-3-carbaldehyde is pure and the propargyl bromide (or other propargylating agent) has not decomposed. The base, especially reactive ones like NaH, should be fresh and not exposed to moisture.
-
Competing C-Alkylation: The C3 position of the indole ring is naturally nucleophilic and can compete with the N1 position for alkylation, although the presence of the C3-carbaldehyde group deactivates this position to some extent.[1][2]
Question 2: My reaction is producing multiple spots on TLC, and the main product is not the desired one. What are the likely side reactions?
Answer: Several side reactions can occur, leading to a complex reaction mixture:
-
C-Propargylation: Although the indole nitrogen is the target, propargylation can sometimes occur at the C3 carbon, leading to an undesired isomer.[1][2]
-
Over-alkylation/Dimerization: In some cases, side reactions involving the propargyl group can lead to dimers or other oligomeric byproducts.
-
Decomposition: The aldehyde functional group can be sensitive to strongly basic or high-temperature conditions, leading to decomposition.
-
Propargyl-Allene Isomerization: Under basic conditions, the terminal alkyne of the propargyl group can isomerize to a more stable internal allene, which can then undergo further reactions.[3]
Question 3: How do I choose the optimal base and solvent for the reaction?
Answer: The choice of base and solvent is interdependent and crucial for success.
-
Bases:
-
Strong Bases: Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the indole, driving the reaction forward. Potassium carbonate (K₂CO₃) is another option, often requiring a higher temperature.[4]
-
Weaker Bases: Bases like triethylamine (Et₃N) are generally not strong enough to deprotonate the indole N-H effectively for this reaction.[5]
-
-
Solvents:
Question 4: What are the best practices for purifying the final product, N-propargyl-indole-3-carbaldehyde?
Answer: Purification is typically achieved through column chromatography.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane is commonly used. For example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., to a 20:80 ethyl acetate:hexane mixture) can effectively separate the product from unreacted starting material and nonpolar byproducts.
-
Recrystallization: If the product is a solid and sufficiently pure after column chromatography, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) can be performed for further purification.[6]
Quantitative Data on Reaction Conditions
The following table summarizes various reported conditions for the N-alkylation of indole-3-carbaldehyde and related indoles to provide a comparative overview of how different parameters affect the reaction outcome.
| Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1H-Indole-3-carbaldehyde | Methyl iodide | K₂CO₃ | MeCN / DMF | 82-84 | 16 | 87 | [4] |
| 1H-Indole-3-carbaldehyde | Benzyl bromide | K₂CO₃ | MeCN / DMF | Reflux | 12-16 | 79 | [4] |
| 2-formyl-1H-pyrrole | Propargyl bromide | NaH | DMF | 0 | 4 | High | [3] |
| Indole | Propargyl Acetate | Copper-pybox complex | N/A | N/A | N/A | C3-alkylation observed | [1][2] |
| Indole derivatives | C-alkynyl N,O-acetals | Lithium SPINOL phosphate | Toluene | N/A | N/A | Up to 80% | [7][8] |
Note: The table includes data from similar N-alkylation reactions to illustrate effective condition sets. Direct yield data for the N-propargylation of indole-3-carbaldehyde can be inferred from these related successful reactions.
Detailed Experimental Protocols
Protocol 1: N-Propargylation using Sodium Hydride (NaH)
This protocol is a standard method for achieving N-propargylation of indoles.
Materials:
-
Indole-3-carbaldehyde
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add indole-3-carbaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe. Stir the solution at 0 °C (ice bath).
-
Base Addition: Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Propargylating Agent: Add propargyl bromide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-propargyl-indole-3-carbaldehyde.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the N-propargylation of indole-3-carbaldehyde.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Simplified Reaction Pathway
Caption: Simplified Sₙ2 pathway for N-propargylation of indole.
References
- 1. Direct asymmetric N-propargylation of indoles and carbazoles catalyzed by lithium SPINOL phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for the synthesis of this compound is the N-alkylation of indole-3-carbaldehyde with propargyl bromide. This reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The base deprotonates the indole nitrogen, increasing its nucleophilicity and facilitating the subsequent attack on the propargyl bromide.
Q2: What are the primary side reactions to be aware of during this synthesis?
The main side reactions include:
-
C3-Alkylation: The C3 position of the indole ring is also nucleophilic and can compete with the N1-alkylation, leading to the formation of 3-propargyl-1H-indole-3-carbaldehyde.[1]
-
Overalkylation (Di-alkylation): The desired product can undergo a second alkylation, particularly if an excess of propargyl bromide is used.
-
Solvent-Related Byproducts: When using sodium hydride in DMF, side reactions involving the solvent can occur. NaH can act as a reducing agent, leading to the formation of byproducts derived from dimethylamine.[1]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2][3] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the consumption of the starting material (indole-3-carbaldehyde) and the formation of the product and any byproducts.
Q4: What is the recommended method for purifying the final product?
Flash column chromatography on silica gel is the most common and effective method for purifying this compound from unreacted starting materials and side products.[1][2][3][4] The choice of eluent is crucial for good separation and is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Low Yield of the Desired N-Alkylated Product
Problem: The overall yield of this compound is low.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation | Ensure the indole-3-carbaldehyde is fully deprotonated before adding propargyl bromide. This can be achieved by stirring the mixture of the indole and NaH for a sufficient amount of time (e.g., 30-60 minutes) at 0°C until hydrogen evolution ceases.[5] |
| Reaction Temperature Too Low | While starting the reaction at a low temperature (0°C) is recommended to control the initial exotherm, allowing the reaction to slowly warm to room temperature and stirring for an extended period (overnight) can help drive the reaction to completion.[5] |
| Insufficient Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion before quenching. |
| Degradation of Reagents | Use freshly distilled or high-purity propargyl bromide and ensure the sodium hydride is not old or deactivated. Anhydrous solvents are critical for the success of this reaction. |
Presence of Significant C3-Alkylated Impurity
Problem: A significant amount of the C3-alkylated isomer is observed in the reaction mixture.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Base/Solvent System | The use of a strong base like sodium hydride in a polar aprotic solvent such as DMF or THF generally favors N-alkylation over C3-alkylation.[1] |
| Incomplete Deprotonation | Incomplete deprotonation of the indole nitrogen can lead to a higher proportion of C3-alkylation.[1] Ensure complete deprotonation as described above. |
| Reaction Temperature | Higher reaction temperatures can sometimes favor N-alkylation. However, this should be optimized carefully, as higher temperatures can also lead to more side products. |
Formation of Overalkylated Products
Problem: The formation of a di-propargylated indole derivative is detected.
| Potential Cause | Troubleshooting Suggestion |
| Excess Propargyl Bromide | Use a stoichiometric amount or a slight excess of indole-3-carbaldehyde relative to propargyl bromide to minimize the chance of a second alkylation event. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely by TLC and quench it as soon as the desired mono-alkylated product is the major component. |
Unidentified Byproducts
Problem: The presence of unexpected spots on the TLC plate or peaks in the NMR spectrum.
| Potential Cause | Troubleshooting Suggestion |
| Reaction of NaH with DMF | Sodium hydride can react with DMF, especially in the presence of an electrophile like propargyl bromide, to form byproducts.[1] Consider using THF as an alternative solvent, as it is less prone to reacting with NaH.[5] |
| Impure Starting Materials | Ensure the purity of your indole-3-carbaldehyde and propargyl bromide before starting the reaction. |
Experimental Protocols
General Protocol for the N-Propargylation of Indole-3-carbaldehyde
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add indole-3-carbaldehyde (1.0 equivalent).
-
Dissolution: Add anhydrous DMF or THF to dissolve the indole-3-carbaldehyde.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Stir the mixture at 0°C for 30-60 minutes, or until the evolution of hydrogen gas has ceased.
-
Alkylation: Add propargyl bromide (1.0-1.2 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0°C.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[1][2]
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | N-Alkylation Yield (%) | C3-Alkylation Yield (%) | Overalkylation (%) |
| 1 | NaH (1.1) | DMF | 0 to RT | Moderate to High | Low | Low |
| 2 | NaH (1.1) | THF | 0 to RT | Moderate to High | Low | Low |
| 3 | K₂CO₃ (2.0) | Acetone | Reflux | Low to Moderate | Moderate | Very Low |
| 4 | NaH (1.5) | DMF | RT | Moderate | Low | Moderate to High |
Note: This table is illustrative and based on general principles of indole alkylation. Actual yields may vary depending on specific experimental conditions.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and major side reactions.
Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis.
References
Stability issues of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users may encounter several stability-related issues during their experiments with this compound. This guide provides potential causes and solutions for common problems.
| Problem | Potential Cause | Recommended Solution |
| Unexpected changes in solution color (e.g., yellowing, browning) | Oxidation of the indole ring or aldehyde group. The propargyl group may also contribute to instability. | Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C to -80°C). Use de-gassed solvents. |
| Precipitate formation in the solution | Poor solubility or degradation leading to insoluble byproducts. | Ensure the compound is fully dissolved. Consider using a different solvent or a co-solvent system. If precipitation occurs over time, it is likely due to degradation. |
| Inconsistent results in biological assays | Degradation of the compound leading to a lower effective concentration. | Perform a stability study of the compound under your specific experimental conditions (e.g., in your assay buffer at 37°C). Prepare fresh dilutions from a stable stock solution for each experiment. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | Analyze the sample by LC-MS to identify the mass of the impurities, which can help in elucidating the degradation pathway. Compare the chromatogram of a fresh sample with an aged sample. |
| Loss of compound potency over time | Chemical degradation of the molecule. | Quantify the compound concentration using a validated analytical method (e.g., HPLC-UV) at different time points to determine the rate of degradation. Store the compound as a solid in a desiccator at low temperature.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Several factors can influence the stability of this compound:
-
Oxygen: The indole nucleus and the aldehyde group are susceptible to oxidation.[1] The presence of dissolved oxygen in the solvent can lead to the formation of oxidized byproducts.
-
Light: Indole derivatives can be light-sensitive. Exposure to light, especially UV light, may promote degradation.
-
pH: The stability of the compound can be pH-dependent. Both acidic and basic conditions can catalyze degradation reactions, such as hydrolysis of the propargyl group or reactions involving the aldehyde.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions. It is advisable to use aprotic, anhydrous solvents for stock solutions.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: For optimal stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C.
-
Atmosphere: Overlay the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Container: Use tightly sealed containers to prevent solvent evaporation and moisture entry.[1][2]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on the functional groups present, potential degradation pathways include:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid. The indole ring itself can also undergo oxidation.
-
Reaction with Nucleophiles: The aldehyde group can react with nucleophiles present in the solution (e.g., amines in buffers, water).
-
Propargyl Group Reactions: The terminal alkyne of the propargyl group is a reactive functional group that can undergo various reactions, including oxidation, dimerization, or reaction with nucleophiles.
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: A simple stability study can be performed. Prepare a solution of the compound in your experimental buffer or solvent. Aliquot the solution and store it under your experimental conditions (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and analyze it by a suitable analytical method like HPLC-UV or LC-MS to determine the remaining concentration of the parent compound.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution using HPLC-UV
Objective: To determine the stability of this compound in a given solvent or buffer over time.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile, DMSO)
-
Buffer of interest (e.g., PBS)
-
HPLC system with a UV detector
-
Analytical HPLC column (e.g., C18)
-
Autosampler vials
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in an appropriate organic solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution to the final desired concentration (e.g., 100 µM) in the solvent or buffer to be tested.
-
Time Point 0 (T=0) Sample: Immediately after preparation, transfer an aliquot of the working solution to an autosampler vial and analyze by HPLC-UV to get the initial concentration and purity.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., room temperature, 37°C).
-
Time Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution, transfer to autosampler vials, and analyze by HPLC-UV.
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time to visualize the degradation profile.
-
Visualizations
Caption: Experimental workflow for assessing the stability of a compound in solution.
Caption: Potential degradation pathways for this compound.
References
Safe handling and storage procedures for 1-Prop-2-ynyl-1H-indole-3-carbaldehyde
Disclaimer: The following information is substantially based on the safety data for the parent compound, Indole-3-carboxaldehyde, and its derivatives. A specific Safety Data Sheet (SDS) for 1-Prop-2-ynyl-1H-indole-3-carbaldehyde was not available at the time of publication. Researchers should always consult the specific safety information provided by the supplier and handle the compound with caution, assuming it may have similar or more pronounced hazards than its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data from similar indole-3-carbaldehyde compounds, the primary hazards include:
-
Serious Eye Irritation: Can cause serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[1][2]
-
Harmful if Swallowed or Inhaled: Some derivatives are considered harmful if ingested or inhaled.
Q2: What are the proper storage conditions for this compound?
A2: To ensure stability and safety, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Some related compounds are sensitive to air and moisture, so storage under an inert gas (e.g., argon or nitrogen) is recommended.[3] Keep the compound away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong bases.[2][3] A recommended storage temperature for similar compounds is between 2 - 8 °C.
Q3: What personal protective equipment (PPE) is required when handling this chemical?
A3: When working with this compound, it is essential to use the following PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[3]
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If working with fine powders or in an area with inadequate ventilation, use a NIOSH-approved respirator.[3]
Q4: How should I dispose of waste containing this compound?
A4: Waste material should not be disposed of with household garbage or allowed to enter the sewage system.[1] Dispose of the compound and any contaminated materials through an approved waste disposal plant in accordance with local, regional, and national regulations.[2]
Troubleshooting Guides
Issue: Accidental Spill
| Symptom | Possible Cause | Solution |
| A small amount of solid has been spilled in the laboratory. | Mishandling of the container. | 1. Evacuate non-essential personnel from the immediate area. 2. Ensure the area is well-ventilated. 3. Wearing appropriate PPE, gently sweep or shovel the spilled solid into a suitable, labeled container for disposal.[2][3] 4. Avoid generating dust.[2][3] 5. Clean the spill area with a suitable solvent and then wash with soap and water. |
| The compound has been spilled on skin or clothing. | Improper handling or inadequate PPE. | 1. Immediately remove contaminated clothing. 2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] 3. If skin irritation occurs, seek medical advice.[2] |
Issue: Unexpected Reaction
| Symptom | Possible Cause | Solution |
| The compound darkens or changes color upon exposure to air. | The compound is air-sensitive. | This indicates potential degradation. It is recommended to handle and store the compound under an inert atmosphere.[3] For future experiments, ensure the reaction setup is properly purged with an inert gas. |
| The reaction mixture is not proceeding as expected. | The compound may have degraded due to improper storage. | Verify the purity of the starting material. If degradation is suspected, it may be necessary to use a fresh batch of the compound that has been stored under the recommended conditions. |
Quantitative Data Summary
Note: The following data is for the parent compound, Indole-3-carboxaldehyde (CAS 487-89-8), and should be used for reference only.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO | [4] |
| Molecular Weight | 183.21 g/mol | [4] |
| Melting Point | 193-198 °C | [5] |
| Flash Point | 240 °C / 464 °F | [6] |
| Autoignition Temperature | 550 °C / 1022 °F | [6] |
| Oral TDLo (Rat) | 250 mg/kg | [1] |
| Intraperitoneal LDLo (Mouse) | 60,000 µg/kg | [1] |
Experimental Protocols & Workflows
Standard Operating Procedure for Handling
Caption: Workflow for the safe handling of this compound.
Spill Response Decision Tree
Caption: Decision-making process for responding to an accidental spill.
References
Technical Support Center: Optimizing Click Chemistry for Hindered Alkynes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a special focus on sterically hindered alkynes.
Troubleshooting Guide
This guide addresses common issues encountered during CuAAC reactions with hindered substrates.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
-
Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]
-
Solution:
-
Use a Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ. Always use a freshly prepared solution of sodium ascorbate.[1][2]
-
Utilize a Stabilizing Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can stabilize the Cu(I) oxidation state.[1][3][4] A ligand-to-copper ratio of 5:1 is often recommended for bioconjugations.[1][2]
-
Degas Solvents: Remove oxygen from your reaction solvents by sparging with an inert gas like argon or nitrogen.[2]
-
-
-
Steric Hindrance: The bulky nature of the alkyne can impede the approach of the azide and the copper catalyst.[5][6]
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction to 40-60°C can provide the necessary activation energy to overcome steric barriers.[2][3]
-
Increase Catalyst and Ligand Concentration: For substrates with functional groups that can coordinate with copper, increasing the catalyst and ligand concentration may be beneficial.[3][6]
-
Prolong Reaction Time: Sterically hindered reactions may simply require more time to reach completion.[7]
-
-
-
Poor Reagent Quality or Stoichiometry: Impurities in the starting materials or an incorrect ratio of reactants can inhibit the reaction.[1][2]
Issue 2: Presence of Side Products
Possible Cause & Solution
-
Alkyne Homocoupling (Glaser Coupling): A common side reaction where the terminal alkyne couples with itself, especially in the presence of oxygen.[1]
Issue 3: Reaction Incompatible with Biomolecules
Possible Causes & Solutions
-
Copper Toxicity: The copper catalyst can be detrimental to sensitive biomolecules like proteins and DNA.[1][5]
-
Solution:
-
Use Chelating Ligands: Ligands like THPTA not only stabilize the catalyst but also sequester the copper ion, protecting biomolecules.[1]
-
Consider Copper-Free Alternatives: For extremely sensitive systems, strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful alternative that does not require a copper catalyst.[7]
-
-
-
Ascorbate Byproduct Reactivity: Oxidation byproducts of ascorbate can react with certain amino acid residues in proteins.[1][5]
-
Solution:
-
Minimize Reaction Time: Optimizing the reaction to proceed as quickly as possible will reduce the exposure of biomolecules to these byproducts.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition for reagents in a CuAAC reaction?
A generally recommended procedure is to first prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[2] This allows for the formation of the copper-ligand complex. This premixed catalyst solution is then added to the solution containing your azide and alkyne substrates. Finally, the reaction is initiated by adding a freshly prepared solution of sodium ascorbate.[2][5][6]
Q2: How does the choice of solvent affect the reaction with hindered alkynes?
The solvent should be chosen to ensure the solubility of all reactants.[3] For hindered substrates, adding co-solvents like DMSO can be beneficial as it can help to solvate hydrophobic domains and increase the conformational dynamics of large molecules, potentially exposing the reactive sites.[5][6] A variety of solvents can be used for CuAAC, including DMF, DMSO, acetonitrile, and water/t-BuOH mixtures.[3]
Q3: Are there alternative catalyst systems that are more effective for hindered alkynes?
Yes, research has shown that certain catalyst systems can be particularly effective for sterically hindered substrates. For example, an abnormal N-heterocyclic carbene (NHC) complex of copper, [CuCl(TPh)], has been shown to efficiently catalyze reactions between sterically hindered azides and alkynes at room temperature with short reaction times.[8]
Q4: When should I consider using a copper-free click chemistry approach?
Copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative when working with systems that are sensitive to copper catalysis, such as living cells or certain metalloproteins. SPAAC is also beneficial in situations with extreme steric hindrance where the copper catalyst's access to the reactive sites is severely limited.[7]
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Standard vs. Hindered CuAAC
| Parameter | Standard CuAAC | Hindered CuAAC (Suggested Starting Point) |
| Temperature | Room Temperature | 40-60°C[2][3] |
| Alkyne:Azide Ratio | 1:1 to 1.2:1[2] | 1:1.5 to 1:2 (excess of less hindered partner) |
| CuSO₄ Concentration | 100 µM - 1 mM | 0.5 mM - 2 mM[6] |
| Ligand:Cu Ratio | 2:1 to 5:1[2] | 5:1 or higher |
| Sodium Ascorbate | 5-10 mM | 10-20 mM |
Experimental Protocols
Protocol 1: General Procedure for Optimizing CuAAC with a Hindered Alkyne
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the hindered alkyne in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of the azide in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in water.[2]
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh for each experiment.[2]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the hindered alkyne and azide to their desired final concentrations (e.g., 1 mM alkyne, 1.2 mM azide).
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution to achieve a 1:5 molar ratio of Cu:ligand.
-
Add the catalyst premix to the alkyne/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.
-
Gently mix the reaction and allow it to proceed at a slightly elevated temperature (e.g., 40°C).
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, TLC).
-
If the reaction is sluggish, consider increasing the temperature in 5-10°C increments or increasing the catalyst and ligand loading.
-
Visualizations
Caption: Workflow for optimizing hindered CuAAC reactions.
Caption: Troubleshooting logic for low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Click Chemistry [organic-chemistry.org]
Technical Support Center: Troubleshooting Multicomponent Reactions Involving Indoles
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during multicomponent reactions (MCRs) involving indoles. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, question-and-answer-based solutions to specific experimental issues.
Troubleshooting Guide: Low Conversion Rates & Side Product Formation
Low conversion rates are a frequent challenge in the synthesis of complex molecules via multicomponent reactions. This guide provides a systematic approach to diagnosing and resolving common issues.
Q1: My multicomponent reaction is resulting in a low yield of the desired indole derivative. What are the primary factors I should investigate?
Low yields in indole MCRs can often be attributed to several key factors. A systematic evaluation of your reaction parameters is the most effective approach.[1] Consider the following:
-
Reaction Conditions: Sub-optimal temperature, reaction time, or reactant concentration can significantly hinder the reaction's progress.
-
Quality of Starting Materials: The purity of your indole, aldehyde/ketone, and other components is critical. Impurities can lead to unwanted side reactions or inhibit the catalyst.[2]
-
Catalyst Selection and Activity: The choice of catalyst, whether it's a Brønsted or Lewis acid, and its concentration are often substrate-dependent and crucial for success.[3]
-
Solvent Effects: The solvent plays a pivotal role in solubilizing reactants and intermediates, and can influence reaction pathways.
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?
The formation of side products is a common issue that directly impacts the yield of the target molecule. To enhance selectivity, consider the following strategies:
-
Temperature Optimization: Adjusting the reaction temperature can favor the kinetic or thermodynamic product. Lowering the temperature may increase selectivity by minimizing side reactions that have higher activation energies.[2]
-
Order of Reagent Addition: In some cases, the sequence of adding reactants can significantly affect the outcome. Pre-forming an intermediate before introducing the final component can often lead to a cleaner reaction profile.[2]
-
Stoichiometry Control: Carefully controlling the molar ratios of your reactants is essential. For instance, in reactions prone to forming over-iodinated byproducts, using a molar excess of imidazole relative to iodine can suppress the formation of multi-iodinated species.
Q3: My reaction seems to stall, with a significant amount of starting material remaining even after extended reaction times. What steps can I take?
A stalled reaction can be frustrating. Here are some troubleshooting steps to consider:
-
Re-evaluate Reaction Time and Temperature: Monitor the reaction progress closely using TLC. It's possible the reaction is slower than anticipated and simply requires more time or a higher temperature to proceed to completion.
-
Check Reagent and Catalyst Quality: Ensure your reagents are pure and your catalyst is active. Decomposed or impure starting materials can inhibit the reaction. Consider purifying your starting materials before use.
-
Atmospheric Conditions: Some reactions are sensitive to moisture or oxygen. If applicable, ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: How critical is the choice of acid catalyst in a Pictet-Spengler reaction involving indoles?
The choice of acid catalyst is highly critical and can significantly influence the reaction's yield and stereoselectivity.[4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to protonate the imine intermediate, which increases its electrophilicity and facilitates the cyclization step.[4][5] However, the optimal acid and its concentration are substrate-dependent.
Q2: What are the optimal solvent conditions for Ugi and Passerini reactions involving indoles?
The optimal solvent depends on the specific type of isocyanide-based multicomponent reaction. The Passerini three-component reaction (P-3CR) generally proceeds faster and gives higher yields in low-polarity, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[6] In contrast, the Ugi four-component reaction (U-4CR) is favored in polar, protic solvents.[6]
Q3: Can steric hindrance from bulky substituents on the indole or other reactants affect the conversion rate?
Yes, steric hindrance can significantly impede the reaction. Bulky substituents on the indole ring or on other reactants can hinder the approach of the reacting molecules, slowing down or even preventing the desired transformation. In such cases, optimizing the catalyst and reaction conditions, such as temperature, becomes even more critical.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different solvents and catalysts on the yield of representative multicomponent reactions involving indoles.
Table 1: Solvent Effects on a Three-Component Synthesis of 3-Aminoalkylated Indoles
| Entry | Solvent | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | Methanol | 3-Chlorophenylboronic Acid (10) | 3 | 65 |
| 2 | Ethanol | 3-Chlorophenylboronic Acid (10) | 3 | 70 |
| 3 | Acetonitrile | 3-Chlorophenylboronic Acid (10) | 2 | 92 |
| 4 | Dichloromethane | 3-Chlorophenylboronic Acid (10) | 4 | 85 |
| 5 | Tetrahydrofuran | 3-Chlorophenylboronic Acid (10) | 4 | 80 |
| 6 | Water | 3-Chlorophenylboronic Acid (10) | 5 | 50 |
| 7 | Toluene | 3-Chlorophenylboronic Acid (10) | 5 | 45 |
| 8 | No Solvent | 3-Chlorophenylboronic Acid (10) | 2 | 75 |
Data adapted from a study on the synthesis of 3-aminoalkylated indoles.[7]
Table 2: Catalyst Screening for the Synthesis of 3-Substituted Indoles
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | L-Proline (10) | Ethanol | 5 | 95 |
| 2 | Glycine (10) | Ethanol | 8 | 70 |
| 3 | p-TSA (10) | Ethanol | 6 | 85 |
| 4 | Acetic Acid (10) | Ethanol | 12 | 60 |
| 5 | No Catalyst | Ethanol | 24 | <10 |
This table represents a typical catalyst screen for the reaction of indole, an aldehyde, and malononitrile.[8]
Experimental Protocols
Protocol 1: General Procedure for the Pictet-Spengler Synthesis of a 1-Substituted-Tetrahydro-β-carboline
This protocol describes a standard procedure using a Brønsted acid catalyst.
Materials:
-
Tryptamine derivative (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene)[5]
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), 2.0 eq)[9]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the tryptamine derivative (1.0 eq) in the chosen anhydrous solvent, add the aldehyde or ketone (1.1 eq).[9]
-
Cool the mixture to 0 °C using an ice bath.[9]
-
Slowly add the acid catalyst (e.g., TFA, 2.0 eq) dropwise to the stirred solution.[9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature.[9]
-
Stir the reaction for the specified time (typically 4-24 hours) and monitor its progress by thin-layer chromatography (TLC).[9]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[9]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent.[9]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9]
-
Filter and concentrate the solvent under reduced pressure.[9]
-
Purify the crude product by silica gel column chromatography.[9]
Protocol 2: L-Proline-Catalyzed Three-Component Synthesis of a 3-Indole Derivative
This protocol outlines a green, one-pot synthesis of 3-indole derivatives.[8]
Materials:
-
Indole (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
L-Proline (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, combine the indole (1.0 mmol), aldehyde (1.0 mmol), malononitrile (1.0 mmol), and L-proline (0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary depending on the substrates.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: A troubleshooting flowchart for diagnosing low conversion rates.
Caption: A logical workflow for optimizing reaction conditions.
Caption: A simplified pathway for a generic indole MCR.
References
Technical Support Center: Purity Confirmation of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to confirm the purity of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for confirming the purity of this compound?
A multi-faceted approach employing several analytical techniques is the most effective strategy for comprehensive purity validation. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): This is a robust and precise method for routine purity checks and quantification of the main component and any impurities.[1] It separates compounds based on their polarity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity without the need for identical reference standards.[1][2]
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique is invaluable for confirming the molecular weight of the compound and for identifying unknown impurities, even at trace levels.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, confirming its chemical structure.[3]
Q2: What are the expected spectroscopic data for pure this compound?
While specific experimental data may vary slightly based on instrumentation and conditions, the following tables summarize the expected data based on the structure and known data for similar indole-3-carbaldehyde derivatives.[2][4]
Table 1: Expected ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~10.0 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.3 - 8.4 | Doublet | 1H | Indole H-4 |
| ~7.7 - 7.8 | Singlet | 1H | Indole H-2 |
| ~7.3 - 7.5 | Multiplet | 3H | Indole H-5, H-6, H-7 |
| ~4.9 - 5.0 | Doublet | 2H | Methylene protons (-CH₂-) of propargyl group |
| ~2.2 - 2.3 | Triplet | 1H | Acetylenic proton (-C≡CH) of propargyl group |
Table 2: Expected ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~184 - 185 | Aldehyde Carbonyl (C=O) |
| ~138 - 139 | Indole C-7a |
| ~137 - 138 | Indole C-2 |
| ~125 - 126 | Indole C-3a |
| ~124 - 125 | Indole C-4 |
| ~123 - 124 | Indole C-6 |
| ~122 - 123 | Indole C-5 |
| ~118 - 119 | Indole C-3 |
| ~110 - 111 | Indole C-7 |
| ~78 - 79 | Alkyne Quaternary Carbon (-C≡CH) |
| ~73 - 74 | Alkyne CH (-C≡CH) |
| ~36 - 37 | Methylene Carbon (-CH₂-) |
Table 3: Expected Mass Spectrometry Data
| Technique | Expected m/z | Ion |
|---|---|---|
| Electrospray Ionization (ESI-MS) | 184.06 | [M+H]⁺ |
| High-Resolution Mass Spectrometry (HRMS) | 184.0757 | [M+H]⁺ (Calculated for C₁₂H₁₀NO⁺) |
Q3: How can I perform a quick, preliminary purity check?
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for preliminary purity assessment.[5] By spotting your sample alongside a pure reference standard (if available) on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), the presence of impurities can be visualized as separate spots with different retardation factors (Rf). A single spot suggests a high degree of purity.
Purity Determination Workflow
The following diagram illustrates a typical workflow for comprehensive purity confirmation.
Caption: A logical workflow for the purity confirmation of a synthesized compound.
Troubleshooting Guides
Guide 1: HPLC Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Column overload- Inappropriate mobile phase pH- Column degradation | - Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Replace the column. |
| No peak detected | - Incorrect wavelength detection- Compound not eluting from the column- Detector malfunction | - Set the UV detector to an appropriate wavelength for indole derivatives (e.g., 280 nm).[1]- Decrease the mobile phase polarity (increase organic solvent percentage).- Check detector lamp and connections. |
| Extraneous peaks observed | - Contaminated sample or solvent- Air bubbles in the system- Sample degradation | - Use high-purity solvents and filter the sample before injection.[1]- Degas the mobile phase.- Prepare fresh samples and store them appropriately. |
Troubleshooting Logic for HPLC
Caption: A decision tree for troubleshooting common HPLC issues.
Guide 2: NMR Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad or unresolved peaks | - Sample contains paramagnetic impurities- Sample concentration is too high- Poor shimming of the magnetic field | - Filter the sample through a small plug of silica or celite.- Dilute the sample.- Re-shim the instrument. |
| Unexpected peaks in the spectrum | - Presence of solvent residue (e.g., ethyl acetate, hexane)- Presence of impurities- Water peak (especially in DMSO-d₆) | - Ensure the sample is thoroughly dried under high vacuum.- Compare with HPLC/MS data to identify impurities.- Use a deuterated solvent from a fresh, sealed bottle. |
| Poor signal-to-noise ratio | - Sample concentration is too low- Insufficient number of scans | - Prepare a more concentrated sample.- Increase the number of scans acquired. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with a 50:50 mixture of A and B.
-
Linearly increase to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Data Analysis: Purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.[2]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a sufficient relaxation delay (e.g., 1-5 seconds) to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
Protocol 3: Mass Spectrometry (LC-MS)
-
Instrumentation: Couple the HPLC system (using the protocol above) to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for indole derivatives.
-
Scan Range: Set the mass analyzer to scan a range that includes the expected molecular ion (e.g., m/z 50-500).
-
Data Analysis: Extract the mass spectrum for the main HPLC peak. Confirm that the observed mass of the molecular ion ([M+H]⁺) matches the calculated theoretical mass for C₁₂H₉NO.[2] Analyze the fragmentation pattern for further structural confirmation.
Protocol 4: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr).
-
Instrumentation: A standard FTIR spectrometer.
-
Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule. Expected peaks include:
-
~3300 cm⁻¹ (weak): Acetylenic C-H stretch.
-
~2100 cm⁻¹ (weak): Alkyne C≡C stretch.
-
~1640-1660 cm⁻¹ (strong): Aldehyde C=O stretch.[6]
-
~1500-1600 cm⁻¹: Aromatic C=C stretches.
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
References
Technical Support Center: Recrystallization of Indole-3-Carbaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of indole-3-carbaldehyde and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of indole-3-carbaldehyde derivatives, offering potential causes and solutions to ensure successful purification.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. The solution is not supersaturated. 2. Insufficient nucleation sites. 3. The chosen solvent is too good at all temperatures. | 1. Reduce the solvent volume by slow evaporation or gentle heating. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface. 3. Add a seed crystal of the pure compound. 4. Cool the solution to a lower temperature (e.g., in an ice bath). 5. Try a different solvent or a mixed solvent system. |
| Product "Oils Out" | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. High concentration of impurities causing significant melting point depression.[1][2] | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] 2. Use a solvent with a lower boiling point. 3. Consider pre-purification by another method (e.g., column chromatography) if impurities are substantial.[3] 4. For mixed solvent systems, add more of the "good" solvent to increase solubility and then cool slowly.[2] |
| Low Recovery of Purified Product | 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor.[2] 2. Premature crystallization occurred during hot filtration. 3. The compound is more soluble in the chosen solvent than anticipated. | 1. Concentrate the mother liquor by carefully evaporating some of the solvent and cool again to obtain a second crop of crystals. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. 3. Re-evaluate the solvent choice based on solubility tests. |
| Colored Impurities Remain in Crystals | 1. The colored impurity has similar solubility to the desired compound in the chosen solvent. 2. The impurity is strongly adsorbed onto the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb the product. 2. Try a different recrystallization solvent where the impurity has higher solubility. 3. A second recrystallization may be necessary. |
| Crystals Form Too Quickly | 1. The solution is too concentrated. 2. The solution is cooled too rapidly. | 1. Reheat the solution and add a small amount of additional hot solvent. 2. Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before moving to an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing indole-3-carbaldehyde?
A1: The choice of solvent is critical for successful recrystallization. For indole-3-carbaldehyde, polar organic solvents are generally a good starting point.[4] Ethanol and methanol have been reported as effective solvents.[5] A good practice is to perform small-scale solubility tests with a range of solvents to find one that dissolves the compound when hot but has low solubility when cold.
Q2: My indole-3-carbaldehyde derivative is soluble in DMSO. Can I use it for recrystallization?
A2: While indole-3-carbaldehyde is soluble in DMSO (approximately 30 mg/mL), DMSO has a high boiling point (189 °C), which can make it difficult to remove from the purified crystals.[6] It is generally not a preferred solvent for recrystallization unless no other suitable solvent can be found. If used, careful and thorough drying under high vacuum is necessary.
Q3: How can I recrystallize a substituted indole-3-carbaldehyde, for example, 5-methoxyindole-3-carbaldehyde?
A3: For 5-methoxyindole derivatives, common recrystallization solvents include ethanol or a mixed solvent system such as hexane/ethyl acetate or methanol/water.[7] The general procedure involves dissolving the crude product in a minimum amount of the hot solvent, allowing it to cool slowly to form crystals, and then collecting the crystals by filtration.[7]
Q4: What should I do if my compound doesn't crystallize even after scratching the flask and cooling in an ice bath?
A4: If crystallization does not occur, it is likely that the solution is not supersaturated. You can try to induce crystallization by adding a single seed crystal of your pure compound. If that is not available or does not work, you may need to reduce the volume of the solvent by slow evaporation or gentle heating to increase the concentration of your compound.
Q5: My purified crystals have a lower melting point than the literature value. What does this indicate?
A5: A lower and broader melting point range typically indicates the presence of impurities. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces. Further purification, such as a second recrystallization or column chromatography, may be necessary to achieve higher purity.
Quantitative Data: Solubility of Indole-3-Carbaldehyde
This table summarizes the available quantitative solubility data for the parent indole-3-carbaldehyde. Solubility for derivatives will vary based on the nature and position of the substituent.
| Solvent | Temperature | Solubility |
| Dimethyl sulfoxide (DMSO) | Not Specified | ~30 mg/mL[6] |
| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL[6] |
| 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL[6] |
| Water | Room Temperature | Low/Sparingly Soluble[4] |
| Ethanol | Hot | Soluble[5] |
| Methanol | Hot | Soluble[5] |
| Acetonitrile | Not Specified | Soluble[4] |
| Hexane | Not Specified | Limited Solubility[4] |
| Toluene | Not Specified | Limited Solubility[4] |
Experimental Protocols
Detailed Methodology for Recrystallization of 5-Methoxyindole-3-Carbaldehyde
This protocol provides a detailed procedure for the purification of 5-methoxyindole-3-carbaldehyde using a mixed solvent system.
Materials:
-
Crude 5-methoxyindole-3-carbaldehyde
-
Ethyl acetate (good solvent)
-
Hexanes (poor solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude 5-methoxyindole-3-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Stirring and gentle heating on a hot plate will facilitate dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves preheating a second Erlenmeyer flask and a funnel with a fluted filter paper with hot solvent.
-
Inducing Crystallization: To the clear, hot solution, add hexanes dropwise while swirling until the solution becomes slightly and persistently cloudy. This indicates that the solution is saturated.
-
Re-dissolution: Gently heat the solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. To encourage slow cooling, you can insulate the flask with a cloth. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals thoroughly, preferably under vacuum, to remove any residual solvent.
Mandatory Visualization
Caption: A troubleshooting workflow for common issues in recrystallization.
References
Technical Support Center: Purification Strategies for N-Alkylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with removing unreacted starting materials from N-alkylation reactions.
Frequently Asked Questions (FAQs)
FAQ 1: How do I choose the best initial purification strategy for my N-alkylation reaction?
Answer: The optimal purification strategy depends on the physicochemical properties of your product and the unreacted starting materials. A preliminary analysis of the reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for making an informed decision.
A general workflow for selecting a purification method is outlined below.
Key Considerations:
-
Acid-Base Extraction: This is a highly effective first-line technique if there is a significant difference in the acidity or basicity of the product and starting materials. For instance, unreacted primary or secondary amines can often be removed by washing the organic layer with a dilute acid solution. Conversely, acidic starting materials can be removed with a basic wash.[1]
-
Column Chromatography: This is the most versatile method for separating compounds with similar polarities.[1] Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is critical for achieving good separation.
-
Crystallization/Trituration: If your product is a solid, crystallization can be a powerful purification technique to remove impurities.[1] Trituration with a solvent in which the product is insoluble can help induce crystallization or wash away soluble impurities.[1]
-
Distillation: For volatile products and starting materials with sufficiently different boiling points, distillation under reduced pressure can be an efficient purification method.[2]
FAQ 2: My product and starting amine have very similar polarities. How can I separate them?
Answer: Separating compounds with similar polarities is a common challenge. When standard column chromatography is ineffective, consider the following advanced and alternative techniques.
Troubleshooting Strategies for Co-eluting Compounds:
| Technique | Principle | Best For |
| Optimized Column Chromatography | Fine-tuning the mobile phase polarity, using a shallow gradient, or changing the stationary phase (e.g., alumina, C18) can enhance separation.[1] | Compounds with small but non-identical Rf values. |
| Preparative HPLC | Offers higher resolution than standard column chromatography. | Difficult separations requiring high purity. |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the mobile phase, often providing different selectivity compared to liquid chromatography. | Chiral separations and purification of thermally labile compounds. |
| Ion Exchange Chromatography | Separates molecules based on their net charge. | Charged molecules like amines and acids. |
| Scavenger Resins | Functionalized polymers that selectively bind to and remove specific functional groups. | Removing excess reagents or byproducts. |
Experimental Protocol: Purification of a Basic N-Alkylated Product using Triethylamine-Treated Silica Gel
This protocol is particularly useful for purifying basic amines, which can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor separation.[3]
-
Prepare the Slurry: In a beaker, create a slurry of silica gel in your chosen eluent (e.g., 95:5 Hexane:EtOAc). Add 0.5-1% triethylamine (Et₃N) to the eluent. The triethylamine will neutralize the acidic sites on the silica gel.
-
Pack the Column: Pour the slurry into your chromatography column and allow it to pack under a positive pressure of air or nitrogen.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the sample onto the top of the column.
-
Elute: Run the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC.
FAQ 3: How can I remove residual starting amine from my reaction mixture?
Answer: Unreacted starting amine is a common impurity. Besides the methods mentioned above, scavenger resins are highly effective for selectively removing primary and secondary amines.
Scavenger Resins for Amine Removal:
| Resin Type | Functional Group | Mechanism |
| Isocyanate Resin | -NCO | Reacts with primary and secondary amines to form a urea linkage, which is retained on the resin. |
| Aldehyde Resin | -CHO | Reacts with primary amines to form an imine, which is bound to the resin. |
| Sulfonyl Chloride Resin | -SO₂Cl | Reacts with primary and secondary amines to form a sulfonamide. |
Experimental Protocol: Amine Scavenging with Isocyanate Resin
-
Reaction Completion: Once your N-alkylation reaction is complete, as determined by TLC or LC-MS, add the isocyanate scavenger resin to the reaction mixture (typically 2-4 equivalents relative to the excess starting amine).
-
Stirring: Stir the mixture at room temperature for 1-16 hours. The reaction progress can be monitored by TLC or LC-MS to ensure the complete removal of the starting amine.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Work-up: Wash the filtrate with a suitable solvent and concentrate under reduced pressure to obtain the purified product.
FAQ 4: What is the best way to remove unreacted alkylating agent?
Answer: Excess alkylating agent can often be removed by a simple aqueous work-up, but for more persistent or reactive agents, scavenger resins are a good option.
Scavenger Resins for Alkylating Agent Removal:
| Resin Type | Functional Group | Mechanism |
| Thiol Resin | -SH | Reacts with electrophiles such as alkyl halides. |
| Amine Resin (e.g., Tris(2-aminoethyl)amine resin) | -NH₂ | Reacts with a variety of electrophiles. |
Experimental Protocol: Alkylating Agent Scavenging with Thiol Resin
-
Reaction Completion: After the N-alkylation reaction is complete, add the thiol scavenger resin (typically 2-4 equivalents relative to the excess alkylating agent) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 1-16 hours. Monitor the removal of the alkylating agent by TLC or LC-MS.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Work-up: Proceed with the standard aqueous work-up and concentration to isolate the purified product.
References
Managing solubility of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde in aqueous media
This technical support center provides guidance on managing the solubility of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde in aqueous media for research applications. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is the recommended solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. The related compound, indole-3-carboxaldehyde, is soluble in DMSO at approximately 30 mg/mL.[1] It is advisable to start with a high-concentration stock solution in 100% DMSO, which can then be diluted into your aqueous experimental medium.
Q3: How do I prepare a working solution in an aqueous buffer (e.g., PBS)?
To prepare an aqueous working solution, you should first dissolve the compound in 100% DMSO to create a concentrated stock solution.[1] Then, dilute this stock solution into your aqueous buffer to the desired final concentration. It is crucial to add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure proper mixing and to minimize the risk of precipitation.
Q4: What is the maximum recommended concentration of DMSO in my final aqueous solution for cell-based assays?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity.[4][5][6] For most cell lines, a final DMSO concentration of less than 1% is recommended, with many researchers aiming for 0.5% or lower.[4][5][6] Some sensitive cell lines may even require the final DMSO concentration to be at or below 0.1%.[7] It is always best practice to perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your specific cell line.
Q5: What are the signs of precipitation, and how can I avoid it?
Signs of precipitation include the appearance of a cloudy or hazy solution, visible particles, or a solid pellet at the bottom of the tube after centrifugation. To avoid precipitation, ensure your final compound concentration in the aqueous medium does not exceed its solubility limit. You can also try lowering the final concentration of the compound or slightly increasing the percentage of DMSO in your final solution, being mindful of the tolerance of your experimental system.
Q6: Can I use other co-solvents besides DMSO?
While DMSO is the most common and recommended co-solvent, other organic solvents like ethanol may also be used. The parent compound, indole-3-carboxaldehyde, is soluble in ethanol.[8] However, the compatibility of other solvents with your specific assay and their potential for cytotoxicity should be carefully evaluated.
Q7: How do pH and temperature affect solubility?
The solubility of organic compounds can be influenced by pH and temperature. While specific data for this compound is unavailable, for many compounds, increasing the temperature can increase solubility. The effect of pH will depend on the pKa of the compound. However, for most in vitro assays conducted at physiological pH (around 7.4), the primary challenge will be the compound's inherent hydrophobicity.
Q8: What is the stability of this compound in aqueous solutions?
Aqueous solutions of indole-3-carboxaldehyde are not recommended for storage for more than one day.[1] The propargyl group is generally stable under neutral to slightly basic conditions.[9] It is best practice to prepare fresh aqueous working solutions for each experiment to ensure compound integrity and obtain reproducible results.
Troubleshooting Guide
Problem: My compound precipitated when I added the DMSO stock to my aqueous buffer.
-
Possible Cause: The final concentration of the compound in the aqueous buffer is above its solubility limit.
-
Solution: Reduce the final concentration of the compound in your working solution.
-
-
Possible Cause: The final percentage of DMSO is too low to maintain the compound in solution.
-
Solution: If your experimental system allows, you can slightly increase the final DMSO concentration. Always ensure you have a matching vehicle control.
-
-
Possible Cause: Insufficient mixing upon dilution.
-
Solution: Add the DMSO stock dropwise to the aqueous buffer while vigorously vortexing or stirring to facilitate rapid dispersion.
-
Problem: I see a film or particles in my solution even at low concentrations.
-
Possible Cause: The compound was not fully dissolved in the initial DMSO stock.
-
Solution: Ensure the compound is completely dissolved in 100% DMSO before diluting into the aqueous buffer. Gentle warming or sonication may aid in dissolving the compound in the initial stock, but be cautious of potential compound degradation with excessive heat.[10]
-
-
Possible Cause: The compound is precipitating over time.
-
Solution: Prepare fresh working solutions immediately before use. Avoid storing diluted aqueous solutions.
-
Problem: My experimental results are inconsistent.
-
Possible Cause: The compound is precipitating out of solution during the experiment.
-
Solution: Visually inspect your solutions for any signs of precipitation before and during the experiment. Consider using a lower final concentration.
-
-
Possible Cause: The compound may be degrading in the aqueous medium.
-
Solution: Prepare fresh solutions for each experiment and minimize the time the compound is in the aqueous buffer before analysis.
-
Data Presentation
Table 1: Expected Solubility of this compound in Common Solvents
| Solvent | Expected Solubility | Notes |
| Water | Poorly Soluble / Insoluble | Based on the properties of indole-3-carboxaldehyde.[2][3] |
| Phosphate-Buffered Saline (PBS) | Sparingly Soluble | Similar to water; solubility is very low.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solutions. Indole-3-carboxaldehyde is soluble at ~30 mg/mL.[1] |
| Ethanol | Soluble | An alternative co-solvent.[8] |
| Methanol | Soluble | Generally a good solvent for indole derivatives. |
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution
-
Weighing the Compound: Carefully weigh out the required amount of solid this compound in a suitable microcentrifuge tube.
-
Preparing the DMSO Stock Solution:
-
Add the appropriate volume of 100% DMSO to the solid compound to achieve a desired high-concentration stock (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.[10] Visually inspect the solution to ensure there are no visible particles.
-
-
Preparing the Final Aqueous Working Solution:
-
Dispense the required volume of your aqueous buffer (e.g., PBS or cell culture medium) into a new sterile tube.
-
While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve your final desired concentration.
-
Ensure the final DMSO concentration is as low as possible and compatible with your experimental system (ideally ≤ 0.5%).
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared solution in your experiment immediately.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Confirming the Structure of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the chemical structure of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde utilizing common spectroscopic techniques. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed comparison with closely related and well-characterized indole derivatives. The provided experimental protocols and data tables will enable researchers to effectively analyze and confirm the structure of their synthesized this compound.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for this compound and comparable indole derivatives. The data for the target compound is predicted based on the known spectral characteristics of the indole-3-carbaldehyde core and the propargyl group.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | ~3290 (≡C-H stretch), ~2120 (C≡C stretch), ~1650 (C=O stretch, aldehyde), ~1520, 1450 (C=C stretch, aromatic) |
| 1H-Indole-3-carbaldehyde | 3239 (N-H stretch), 1650 (C=O stretch, aldehyde), 1435, 1386 (C=C stretch, aromatic)[1] |
| 1-Methyl-1H-indole-3-carbaldehyde | No N-H stretch, ~1650 (C=O stretch, aldehyde) |
| 1-Benzyl-1H-indole-3-carbaldehyde | No N-H stretch, ~1652 (C=O stretch, aldehyde)[1] |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Proton | This compound (Predicted in CDCl₃) | 1H-Indole-3-carbaldehyde (in DMSO-d₆)[1] | 1-Methyl-1H-indole-3-carbaldehyde (in CDCl₃)[2] | 1-Allyl-1H-indole-3-carbaldehyde (in CDCl₃)[2] |
| Aldehyde (-CHO) | ~10.1 | 9.92 | 10.01 | 10.02 |
| Indole H2 | ~8.0 | 8.29 | 7.69 | 7.74 |
| Indole H4 | ~8.4 | 8.44 | 8.35 | 8.32 |
| Indole H5, H6, H7 | ~7.4-7.6 | 7.37, 7.53 | ~7.4 | ~7.35 |
| N-CH₂- | ~5.0 (d) | - | 3.90 (s) | 4.80 (d) |
| ≡C-H | ~2.5 (t) | - | - | - |
| Other | - | 12.27 (NH) | - | 5.17-5.36 (m, =CH₂), 5.99-6.07 (m, -CH=) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Carbon | This compound (Predicted in CDCl₃) | 1H-Indole-3-carbaldehyde (in DMSO-d₆)[1] | 1-Methyl-1H-indole-3-carbaldehyde (in CDCl₃)[2] | 1-Allyl-1H-indole-3-carbaldehyde (in CDCl₃)[2] |
| Aldehyde (C=O) | ~185 | 185.2 | 184.4 | 184.6 |
| Indole C2 | ~139 | 138.9 | 137.9 | 138.3 |
| Indole C3 | ~118 | 117.2 | 118.1 | 119.1 |
| Indole C3a | ~125 | 126.7 | 125.3 | 125.5 |
| Indole C4 | ~124 | 129.2 | 124.0 | 124.1 |
| Indole C5 | ~123 | 121.7 | 122.9 | 123.0 |
| Indole C6 | ~122 | 123.3 | 122.0 | 122.2 |
| Indole C7 | ~110 | 115.0 | 109.9 | 110.3 |
| Indole C7a | ~137 | 136.2 | 137.9 | 137.3 |
| N-CH₂- | ~35 | - | 33.7 | 49.5 |
| -C≡ | ~78 | - | - | - |
| ≡C-H | ~75 | - | - | - |
| Other | - | - | - | 118.4 (=CH₂), 131.8 (-CH=) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| This compound | C₁₂H₉NO | 183.21 | 184.07 |
| 1H-Indole-3-carbaldehyde | C₉H₇NO | 145.16 | 146.06 |
| 1-Methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 159.19 | 160.08 |
| 1-Allyl-1H-indole-3-carbaldehyde | C₁₂H₁₁NO | 185.22 | 186.09 |
| 1-Benzyl-1H-indole-3-carbaldehyde | C₁₆H₁₃NO | 223.28 | 224.11 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the presence of key functional groups such as the alkyne C-H, C≡C triple bond, and the aldehyde C=O bond.
Methodology:
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule and confirm the connectivity of the atoms.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard parameters for a one-dimensional proton experiment are used.
-
¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Analysis: The chemical shifts (δ), integration (for ¹H), and multiplicities (for ¹H) of the signals are analyzed to elucidate the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and gain information about its fragmentation pattern.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode is a common technique for this type of molecule. The mass spectrum is recorded over a relevant m/z range.
-
Data Analysis: The spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺) and any characteristic fragment ions. The exact mass can be used to confirm the elemental composition.
Experimental Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.
References
A Comparative Guide to the Reactivity of 1-Propargyl and 1-Allyl Indole-3-Carbaldehyde for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, indole-3-carbaldehyde serves as a versatile scaffold. Its functionalization at the N1 position with reactive moieties such as propargyl and allyl groups opens up a plethora of possibilities for constructing complex molecular architectures. This guide provides an objective comparison of the reactivity of 1-propargyl-indole-3-carbaldehyde and 1-allyl-indole-3-carbaldehyde, supported by established principles of organic chemistry and representative experimental data.
Introduction to the Molecules
Both 1-propargyl-indole-3-carbaldehyde and 1-allyl-indole-3-carbaldehyde are derivatives of the naturally occurring molecule indole-3-carbaldehyde. The key difference lies in the substituent at the indole nitrogen: a propargyl group (containing a carbon-carbon triple bond) versus an allyl group (containing a carbon-carbon double bond). This seemingly subtle variation in unsaturation significantly influences their chemical behavior and dictates the synthetic pathways they can undergo.
The indole-3-carbaldehyde moiety itself is an electron-rich aromatic system, with the aldehyde group at the C3 position acting as an electron-withdrawing group. This electronic feature can influence the reactivity of the N-substituent and the indole core.
Comparative Reactivity Analysis
The reactivity of the propargyl and allyl groups is distinct and offers complementary synthetic strategies. Below is a comparison of their behavior in several key classes of organic reactions.
Electrophilic Addition Reactions
In electrophilic addition reactions, the π-electrons of the multiple bond attack an electrophile. Generally, alkenes are more reactive than alkynes towards electrophiles.[1] This is attributed to the formation of a more stable carbocation intermediate in the case of alkenes (an alkyl carbocation) compared to the less stable vinylic carbocation that would form from an alkyne.[1][2]
Therefore, the allyl group of 1-allyl-indole-3-carbaldehyde is expected to be more susceptible to electrophilic attack (e.g., by halogens, hydrohalic acids) than the propargyl group of 1-propargyl-indole-3-carbaldehyde.
Radical Reactions
In radical reactions, the stability of the intermediate radical species is a key determinant of reactivity. Both allylic and propargylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to radical abstraction. The resulting allyl and propargyl radicals are resonance-stabilized. Studies have shown that the allyl radical is slightly more stable than the propargyl radical, by about 4 kcal/mole.[3] This suggests that 1-allyl-indole-3-carbaldehyde might be more readily involved in radical-mediated transformations initiated by hydrogen abstraction at the allylic position.
Cycloaddition Reactions
Both allyl and propargyl groups can participate in cycloaddition reactions, providing access to diverse cyclic structures.
-
Diels-Alder Reaction: The allyl group, as an alkene, can act as a dienophile in [4+2] cycloaddition reactions with dienes. The propargyl group, with its alkyne, can also be a dienophile, leading to the formation of a cyclohexadiene ring system.
-
[3+2] Cycloadditions: The propargyl group is particularly well-suited for 1,3-dipolar cycloadditions with azides (Huisgen cycloaddition) to form triazoles, a cornerstone of "click chemistry." This reaction is highly efficient and widely used in bioconjugation and materials science. The allyl group can also undergo [3+2] cycloadditions, for example, with nitrile oxides.
Transition Metal-Catalyzed Reactions
Transition metal catalysis unlocks a vast array of transformations for both allyl and propargyl groups, often with high chemo- and regioselectivity.
-
1-Allyl-indole-3-carbaldehyde: The allyl group is a versatile handle in palladium-catalyzed reactions such as the Tsuji-Trost allylic alkylation.[4] It can also undergo olefin metathesis and various C-H activation/functionalization reactions.[5][6]
-
1-Propargyl-indole-3-carbaldehyde: The terminal alkyne of the propargyl group is a key participant in Sonogashira coupling, a powerful method for forming carbon-carbon bonds between sp- and sp²-hybridized carbons.[7][8] It can also be involved in various gold-catalyzed cycloisomerization and other metal-catalyzed reactions leading to complex heterocyclic systems.[9][10]
Data Presentation: A Summary of Potential Reactions
| Reaction Type | 1-Propargyl-indole-3-carbaldehyde | 1-Allyl-indole-3-carbaldehyde | Reactivity Comparison |
| Electrophilic Addition | Less reactive towards electrophiles.[1] | More reactive towards electrophiles.[1] | Allyl > Propargyl |
| Radical Reactions | Forms a slightly less stable propargyl radical.[3] | Forms a slightly more stable allyl radical.[3] | Allyl > Propargyl |
| Cycloaddition ([3+2]) | Readily undergoes Huisgen 1,3-dipolar cycloaddition with azides. | Can undergo cycloadditions with dipoles like nitrile oxides. | Propargyl for "click" chemistry |
| Transition Metal Catalysis | Sonogashira coupling, Gold-catalyzed cyclizations.[7][10] | Tsuji-Trost allylic alkylation, Olefin metathesis.[4] | Substrate- and catalyst-dependent |
| Rearrangement Reactions | Can undergo Meyer-Schuster or Rupe rearrangements. | Can undergo Claisen rearrangement.[11] | Different reaction pathways |
Experimental Protocols
Below are representative, generalized protocols for key reactions involving each compound.
Synthesis of 1-Propargyl-indole-3-carbaldehyde
Reaction: N-Alkylation of Indole-3-carbaldehyde with Propargyl Bromide.
Procedure:
-
To a solution of indole-3-carbaldehyde (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-propargyl-indole-3-carbaldehyde.
Sonogashira Coupling of 1-Propargyl-indole-3-carbaldehyde
Reaction: Palladium- and Copper-Catalyzed Cross-Coupling with an Aryl Halide.[7][8]
Procedure:
-
To a degassed solution of 1-propargyl-indole-3-carbaldehyde (1.0 eq) and the desired aryl halide (e.g., iodobenzene, 1.1 eq) in a suitable solvent system (e.g., tetrahydrofuran (THF) and triethylamine (Et₃N)), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating.
-
Monitor the progress of the reaction by TLC.
-
Once the starting materials are consumed, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal catalysts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the coupled product.
Claisen Rearrangement of an O-Allylated Indole Derivative (Illustrative for Allyl Reactivity)
While a direct Claisen rearrangement of 1-allyl-indole-3-carbaldehyde is not a standard transformation, the Claisen rearrangement of an O-allylated indole derivative is a well-established reaction that showcases the reactivity of the allyl group.[11][12]
Reaction: [13][13]-Sigmatropic Rearrangement of an Allyl Aryl Ether.
Procedure:
-
An O-allylated indole derivative is dissolved in a high-boiling point solvent such as N,N-diethylaniline or diphenyl ether.
-
The solution is heated to a high temperature (typically 180-220 °C) under an inert atmosphere.
-
The progress of the rearrangement is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the product is isolated by extraction and purified by column chromatography.
Visualizing Reaction Pathways
Caption: Comparative reaction pathways for 1-propargyl vs. 1-allyl indole-3-carbaldehyde.
References
- 1. quora.com [quora.com]
- 2. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Allyl group - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs [mdpi.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Gold(I)-Catalyzed Tandem 1,2-Indole Migration–Cyclopropanation Reactions of 3‑Propargylindoles with Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activities of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde and Indole-3-carbaldehyde
A head-to-head comparison of the biological activities of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde and its parent compound, indole-3-carbaldehyde, reveals a significant gap in currently available research. While indole-3-carbaldehyde has been extensively studied for its diverse pharmacological effects, direct comparative data for its N-propargylated derivative is not yet present in the scientific literature. This guide provides a comprehensive overview of the known biological activities of indole-3-carbaldehyde and explores the potential implications of the N-propargyl substitution on the activity of this compound, drawing inferences from related studies on N-substituted indole derivatives.
Indole-3-carbaldehyde (I3A), a naturally occurring metabolite of tryptophan, has garnered considerable attention in the scientific community for its wide array of biological activities.[1][2][3] These include anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][4][5] The addition of a propargyl group to the indole nitrogen to form this compound represents a synthetic modification aimed at potentially enhancing or modulating these biological effects, particularly in the context of developing novel therapeutic agents.
I. Comparative Biological Activities: An Overview
Due to the absence of direct comparative studies, this section summarizes the well-documented biological activities of indole-3-carbaldehyde and discusses the anticipated impact of the N-propargyl group on these activities.
Indole-3-carbaldehyde (I3A): A Multifaceted Precursor
Indole-3-carbaldehyde serves as a versatile scaffold in medicinal chemistry, with its derivatives showing a broad spectrum of biological activities.[1][3]
-
Anti-inflammatory Activity: I3A has been shown to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome. It can also modulate the inflammatory response in macrophages.
-
Anticancer Activity: While I3A itself has shown some activity, it is more commonly used as a precursor for the synthesis of more potent anticancer agents.[1] Derivatives of I3A have demonstrated significant antiproliferative activity against various cancer cell lines.
-
Antimicrobial Activity: Schiff base derivatives of indole-3-carbaldehyde have been evaluated for their antimicrobial activity against a range of bacteria and fungi.[4]
-
Antioxidant Activity: I3A and its analogues have been investigated for their ability to scavenge free radicals and inhibit lipid peroxidation.[5]
This compound: A Focus on Anticancer Potential
The synthesis of this compound (also referred to as N-propargyl-indole-3-carbaldehyde) has been documented in the context of creating novel antiproliferative agents. The propargyl group is a versatile functional group in medicinal chemistry, often introduced to enhance binding to target proteins or to serve as a handle for further chemical modifications, such as click chemistry.
While direct biological data for this specific compound is scarce, the rationale for its synthesis suggests a primary focus on its potential as an anticancer agent. The N-propargyl moiety can influence the electronic properties and steric bulk of the indole scaffold, which in turn can affect its interaction with biological targets.
II. Quantitative Data Summary
As no studies directly comparing the two compounds were identified, this section presents available quantitative data for indole-3-carbaldehyde's biological activities.
Table 1: Antioxidant Activity of Indole-3-carbaldehyde
| Assay | IC50 (µM/ml) | Reference Compound | IC50 (µM/ml) of Reference |
| DPPH Radical Scavenging | >1000 | BHA | 18.5 |
| Inhibition of Lipid Peroxidation | >1000 | BHA | 24.5 |
Source: Der Pharma Chemica, 2012, 4(2):783-790[5]
III. Experimental Protocols
Detailed methodologies for key experiments cited in the literature for indole-3-carbaldehyde are provided below.
DPPH Free Radical Scavenging Assay
-
Preparation of DPPH solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample preparation: The test compound (indole-3-carbaldehyde) is dissolved in a suitable solvent to prepare various concentrations.
-
Assay procedure: 1 ml of the DPPH solution is added to 3 ml of the sample solution at different concentrations. The mixture is shaken and allowed to stand at room temperature for 30 minutes.
-
Measurement: The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC50 value is determined as the concentration of the sample that causes 50% inhibition of the DPPH radical.[5]
Inhibition of Microsomal Lipid Peroxidation Assay
-
Preparation of microsomes: Rat liver microsomes are prepared by differential centrifugation.
-
Reaction mixture: The reaction mixture contains phosphate buffer, KCl, ascorbic acid, and the microsomal protein.
-
Initiation of peroxidation: Lipid peroxidation is initiated by the addition of FeCl2.
-
Incubation: The mixture is incubated at 37°C for a specific time.
-
Termination of reaction: The reaction is stopped by the addition of a solution containing trichloroacetic acid (TCA), thiobarbituric acid (TBA), and hydrochloric acid.
-
Measurement: The mixture is heated, cooled, and centrifuged. The absorbance of the supernatant is measured at 535 nm to determine the amount of malondialdehyde (MDA) formed.
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA formation in the presence and absence of the test compound. The IC50 value is the concentration of the compound that causes 50% inhibition.[5]
IV. Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Anti-inflammatory Action of Indole-3-carbaldehyde
Indole-3-carbaldehyde is suggested to exert its anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome, a key component of the innate immune system. This inhibition is potentially mediated through the reduction of reactive oxygen species (ROS).
Caption: Proposed mechanism of anti-inflammatory action of Indole-3-carbaldehyde.
Experimental Workflow for Synthesis and Evaluation of Indole Derivatives
The synthesis of N-substituted indole-3-carbaldehydes, such as this compound, typically involves the reaction of indole-3-carbaldehyde with an appropriate alkylating agent. The resulting derivatives are then subjected to various biological assays to evaluate their activity.
Caption: General workflow for the synthesis and biological evaluation of N-substituted indole-3-carbaldehydes.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
A Comparative Guide to Cu(I)- and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dipolar cycloaddition between azides and alkynes, a cornerstone of "click chemistry," offers a robust and efficient method for the synthesis of 1,2,3-triazoles. This reaction is pivotal in various scientific disciplines, including drug discovery, bioconjugation, and materials science. The choice of catalyst, either copper(I) or ruthenium, dictates the regiochemical outcome of the reaction, yielding distinct triazole isomers with unique properties and applications. This guide provides a comprehensive comparison of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), supported by experimental data and detailed protocols to aid in the selection of the optimal catalytic system for your research needs.
At a Glance: CuAAC vs. RuAAC
The primary distinction between CuAAC and RuAAC lies in their regioselectivity. CuAAC exclusively produces 1,4-disubstituted 1,2,3-triazoles, while RuAAC yields the corresponding 1,5-disubstituted regioisomers.[1][2] This fundamental difference arises from their distinct reaction mechanisms. Furthermore, the substrate scope of the two reactions varies significantly; CuAAC is generally limited to terminal alkynes, whereas RuAAC can accommodate both terminal and internal alkynes, providing access to fully substituted triazoles.[3][4]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for typical CuAAC and RuAAC reactions, offering a clear comparison of their performance and requirements.
| Feature | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Product | 1,4-disubstituted 1,2,3-triazole[2] | 1,5-disubstituted 1,2,3-triazole[2] |
| Alkyne Substrate | Terminal alkynes only[3] | Terminal and internal alkynes[3][4] |
| Catalyst | Cu(I) source (e.g., CuSO₄/sodium ascorbate, CuI)[5] | Ru(II) complexes (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD))[6] |
| Catalyst Loading | 0.01 - 5 mol%[5] | 1 - 5 mol%[3] |
| Typical Solvents | Water, alcohols, DMSO, DMF, and mixtures thereof[5] | Benzene, toluene, 1,4-dioxane, THF, DMF[7] |
| Reaction Temperature | Room temperature (can be heated to accelerate)[1][5] | Room temperature to 80°C (often requires heating)[3][7] |
| Reaction Time | 1 - 24 hours[5] | 30 minutes - 24 hours[3] |
| Yields | Generally high to quantitative[8][9] | Good to high, can be substrate-dependent[3][6] |
Reaction Mechanisms and Experimental Workflow
The distinct regiochemical outcomes of CuAAC and RuAAC are a direct result of their differing catalytic cycles. The CuAAC reaction proceeds through a copper-acetylide intermediate, leading to the formation of the 1,4-disubstituted triazole. In contrast, the RuAAC reaction involves the formation of a ruthenacycle intermediate, which upon reductive elimination, yields the 1,5-disubstituted triazole.[2]
A general experimental workflow for performing these cycloaddition reactions is outlined below. The key steps involve reactant preparation, catalyst addition, reaction monitoring, and product purification.
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - General Procedure
This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole in solution.[5]
Materials:
-
Azide (1.0 eq)
-
Terminal Alkyne (1.0 - 1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)
-
Sodium Ascorbate (0.05 - 0.1 eq)
-
Solvent (e.g., 1:1 mixture of tert-butanol and water)
Procedure:
-
In a round-bottom flask, dissolve the azide and terminal alkyne in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - General Procedure
This protocol outlines a typical procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole.[3]
Materials:
-
Azide (1.0 eq)
-
Alkyne (terminal or internal) (1.0 - 1.2 eq)
-
Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂) (1 - 5 mol%)
-
Anhydrous, non-protic solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the azide, alkyne, and ruthenium catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.
Applications in Drug Development
Both CuAAC and RuAAC have found extensive applications in drug discovery and development.[3] The formation of the stable triazole ring is utilized to link different molecular fragments, leading to the rapid synthesis of compound libraries for high-throughput screening. The bioorthogonal nature of the azide and alkyne functional groups makes these reactions suitable for bioconjugation, enabling the labeling of biomolecules and the development of antibody-drug conjugates (ADCs). The choice between CuAAC and RuAAC allows for the synthesis of regioisomeric products, which can exhibit different biological activities, thus providing a valuable tool for structure-activity relationship (SAR) studies.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 7. chesci.com [chesci.com]
- 8. bioclone.net [bioclone.net]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Indole-3-Carbaldehyde and its N-Alkynyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of indole-3-carbaldehyde and its derivatives, with a specific focus on the potential of N-alkynyl substituted analogs. While direct comparative cytotoxic data between indole-3-carbaldehyde and its N-alkynyl derivatives is limited in the currently available literature, this document synthesizes existing data on various indole-3-carbaldehyde derivatives to provide insights into their anticancer potential. The guide includes a summary of reported cytotoxic activities, a detailed experimental protocol for assessing cytotoxicity, and visualizations of the experimental workflow and relevant signaling pathways.
Data Presentation: Cytotoxicity of Indole-3-Carbaldehyde Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of indole-3-carbaldehyde and several of its N-substituted derivatives against various cancer cell lines, as reported in different studies. It is important to note that these values are from separate studies and direct comparisons should be made with caution due to variations in experimental conditions. The data for N-alkynyl derivatives is currently limited in published literature.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | MTT | 13.2 | [1] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | MTT | 8.2 | [1] |
| 2-(cyclohexylamino)-1-(3-fluorophenyl)-2-oxoethyl 2-(1H-indol-3-yl)acetate | HeLa (Cervical) | MTT | 17.71 | [2] |
| 2-(cyclohexylamino)-1-(3-fluorophenyl)-2-oxoethyl 2-(1H-indol-3-yl)acetate | MCF-7 (Breast) | MTT | 19.92 | [2] |
| Indole-based Caffeic Acid Amide (3j) | - | DPPH Radical Scavenging | 50.98 | [3] |
| Indole-based Caffeic Acid Amide (3m) | - | ABTS Radical Cation Scavenging | 14.92 | [3] |
| 4-nitro-indole-3-carboxaldehyde (NICA) | A549 (Lung) | MTT | Not specified | [4] |
| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | MTT | 9.5 | [5] |
| Mukonal | SK-BR-3 (Breast) | MTT | 7.5 | [5] |
| Mukonal | MDA-MB-231 (Breast) | MTT | 7.5 | [5] |
Experimental Protocols
A crucial aspect of comparing cytotoxic activity is the methodology used. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability.
MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Indole-3-carbaldehyde and its N-alkynyl derivatives
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Mandatory Visualization
Caption: Workflow for determining the cytotoxicity of indole derivatives using the MTT assay.
Caption: Proposed apoptotic signaling pathways induced by indole derivatives.
References
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
A Head-to-Head Comparison of Synthetic Efficiency for N-Substituted Indole-3-Aldehydes
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis Strategies and Biological Relevance
The synthesis of N-substituted indole-3-aldehydes is a critical step in the development of numerous pharmacologically active compounds. These scaffolds are integral to molecules exhibiting a range of biological activities, including anti-inflammatory and anticancer properties. This guide provides a comprehensive comparison of the two primary synthetic routes to these valuable intermediates: the direct N-alkylation of indole-3-aldehyde and the Vilsmeier-Haack formylation of N-substituted indoles. We present a head-to-head analysis of their synthetic efficiency, supported by experimental data, detailed protocols, and an exploration of their biological significance.
Synthetic Strategies: A Comparative Overview
Two principal strategies dominate the synthesis of N-substituted indole-3-aldehydes:
-
N-Alkylation of Indole-3-Aldehyde: This approach begins with the readily available indole-3-aldehyde, followed by the introduction of a substituent at the nitrogen atom. This method is often favored for its straightforward nature.
-
Vilsmeier-Haack Formylation of N-Substituted Indoles: This classic reaction introduces a formyl group at the C-3 position of an already N-substituted indole. It is a powerful tool for the formylation of electron-rich heterocycles.
The choice between these two methods often depends on the availability of starting materials, the desired scale of the reaction, and the nature of the N-substituent.
Head-to-Head Synthesis Efficiency
To provide a clear comparison, the following table summarizes the reported yields for the synthesis of various N-substituted indole-3-aldehydes via both N-alkylation and Vilsmeier-Haack formylation.
| N-Substituent | N-Alkylation of Indole-3-Aldehyde (Yield %) | Vilsmeier-Haack Formylation of N-Substituted Indole (Yield %) |
| Methyl | 85%[1][2] | 88-89% (for methylindoles) |
| Benzyl | 91% | Data not available in searched literature |
Note: Direct comparative studies for a wide range of N-substituents are limited in the available literature. The provided data is compiled from different sources and should be interpreted with consideration of potential variations in reaction conditions.
Experimental Protocols
General Protocol for N-Alkylation of Indole-3-Aldehyde
This method is suitable for the synthesis of a variety of N-alkyl and N-benzyl indole-3-aldehydes.
Materials:
-
Indole-3-aldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Appropriate alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0°C, a solution of indole-3-aldehyde (1 equivalent) in anhydrous THF is added dropwise.
-
The corresponding alkyl or benzyl halide (1.1 equivalents) is then added dropwise to this solution.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is carefully quenched with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired N-substituted indole-3-aldehyde.
Detailed Protocol for N-Benzylation of Indole-3-Carbaldehyde
This protocol provides a high-yield synthesis of N-benzyl-indole-3-carbaldehyde.
Materials:
-
Indole-3-carbaldehyde
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ice-cold water
-
Ethyl alcohol
Procedure:
-
A mixture of indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous K₂CO₃ (1.4 g) in DMF (10 mL) is stirred vigorously and refluxed for 6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled and poured into ice-cold water.
-
The solid precipitate formed is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethyl alcohol to afford N-benzyl-indole-3-carbaldehyde with a reported yield of 91%.
General Protocol for Vilsmeier-Haack Formylation of N-Substituted Indoles
This method is a classic approach for the C-3 formylation of indoles.
Materials:
-
N-substituted indole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ice
-
Aqueous sodium hydroxide (NaOH) solution
-
Water
Procedure:
-
In a flask cooled in an ice-salt bath, freshly distilled phosphorus oxychloride (0.94 mole) is added dropwise with stirring to anhydrous DMF (2.6 moles).
-
A solution of the N-substituted indole (0.85 mole) in DMF (1.3 moles) is then added to the yellow solution over 1 hour, maintaining the temperature below 10°C.
-
The temperature of the viscous solution is then raised to 35°C and stirred for 45 minutes.
-
The reaction mixture is then poured into a mixture of crushed ice and water.
-
A solution of sodium hydroxide is added rapidly with efficient stirring.
-
The resulting suspension is heated to boiling and then allowed to cool to room temperature.
-
The precipitate is collected by filtration, washed with water, and air-dried to yield the N-substituted indole-3-aldehyde.[3]
Biological Significance and Signaling Pathways
N-substituted indole-3-aldehydes are not merely synthetic intermediates; they are also recognized for their significant biological activities, particularly their anti-inflammatory and potential anticancer effects. A key mechanism underlying these activities involves the Aryl Hydrocarbon Receptor (AhR).
Indole-3-aldehyde and its derivatives can act as agonists for the AhR, a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus and influences the transcription of target genes. This activation can lead to the inhibition of pro-inflammatory signaling pathways, notably the NF-κB and NLRP3 inflammasome pathways.
The following diagram illustrates the proposed signaling pathway:
References
A Researcher's Guide to Cross-Reactivity Analysis: ELISA vs. Western Blot
In the realms of biological research and therapeutic development, the specificity of an antibody is paramount. Cross-reactivity, the binding of an antibody to non-target antigens, can lead to inaccurate experimental results and potential off-target effects in drug development.[1][2] Therefore, a thorough cross-reactivity analysis is a critical step in the validation of any antibody-based assay.
This guide provides a comparative analysis of two widely used techniques for assessing cross-reactivity: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Western Blot. We will delve into their respective methodologies, present illustrative experimental data, and provide detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Comparative Analysis of Cross-Reactivity Assessment Methods: ELISA vs. Western Blot
Both ELISA and Western Blot are powerful immunoassays, but they offer different advantages and disadvantages when it comes to cross-reactivity analysis. ELISA is a plate-based assay that provides quantitative data on antibody-antigen interactions, making it ideal for high-throughput screening.[3] In contrast, Western Blotting separates proteins by molecular weight before antibody detection, providing valuable information about the size of the cross-reacting species.[4]
| Feature | Competitive ELISA | Western Blot |
| Principle | Measures the competition between the target antigen and a potential cross-reactant for binding to a limited amount of antibody in solution. | Detects antibody binding to proteins that have been separated by size via gel electrophoresis and transferred to a membrane. |
| Data Output | Quantitative (e.g., IC50, % cross-reactivity).[5] | Semi-quantitative (band intensity) and qualitative (molecular weight of reacting species).[6][7] |
| Sensitivity | Generally higher, capable of detecting picogram levels of antigen. | Less sensitive than ELISA, typically detecting nanogram levels of protein.[8] |
| Throughput | High-throughput, suitable for screening many samples in 96-well plates.[3] | Low-throughput, labor-intensive, and time-consuming. |
| Specificity Confirmation | High specificity can be achieved, but false positives can occur due to cross-reactivity with other proteins in the sample.[4] | Highly specific due to the initial size-based separation of proteins, which helps to distinguish the target from other cross-reactive proteins.[4][9] |
| Best Use Cases | Quantifying the degree of cross-reactivity with multiple potential cross-reactants in a high-throughput manner. | Confirming cross-reactivity to a specific protein and determining its molecular weight, often used to validate ELISA results.[9] |
Illustrative Data: Cross-Reactivity of Anti-Kinase X Antibody
To illustrate the outputs of these two methods, consider a hypothetical study assessing the cross-reactivity of a monoclonal antibody raised against "Kinase X" with two related proteins, "Kinase Y" and "Kinase Z".
Table 1: Quantitative Cross-Reactivity Analysis by Competitive ELISA
| Analyte | IC50 (nM) | % Cross-Reactivity |
| Kinase X (Target) | 1.5 | 100% |
| Kinase Y | 30 | 5% |
| Kinase Z | 500 | 0.3% |
| Percent cross-reactivity is calculated as: (IC50 of Target Antigen / IC50 of Cross-Reactant) x 100.[5] |
Table 2: Semi-Quantitative Cross-Reactivity Analysis by Western Blot
| Analyte (at 100 ng/lane) | Molecular Weight (kDa) | Relative Band Intensity (%) |
| Kinase X (Target) | 50 | 100% |
| Kinase Y | 52 | 8% |
| Kinase Z | 48 | <1% (faint band) |
| Relative band intensity is normalized to the signal from the target antigen. |
Experimental Protocols
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is designed to quantify the cross-reactivity of an antibody with various test antigens.
Materials:
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody against the target analyte
-
Target antigen and potential cross-reacting antigens
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
96-well microtiter plates
Procedure:
-
Antigen Coating: Coat the wells of a microtiter plate with the target antigen at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare serial dilutions of the target antigen (for the standard curve) and each potential cross-reacting antigen.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with the varying concentrations of the target antigen or cross-reactants for 1-2 hours at room temperature.
-
-
Incubation: Transfer the antibody-antigen mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the solutions and wash the wells three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the wells five times with wash buffer.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the antigen concentration for the standard curve and each cross-reactant. Determine the IC50 value (the concentration of antigen that produces 50% inhibition of the maximal signal) for each. Calculate the percent cross-reactivity using the formula mentioned in Table 1.[5]
Western Blot Protocol for Cross-Reactivity Assessment
This protocol allows for the assessment of antibody binding to different proteins separated by size.
Materials:
-
Protein samples (target antigen and potential cross-reactants)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare lysates containing the target antigen and potential cross-reactants. Determine the protein concentration of each sample.
-
SDS-PAGE: Load equal amounts of each protein sample (e.g., 20 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Analyze the resulting bands. Compare the molecular weight of any observed bands to the expected molecular weights of the target and cross-reacting proteins. Quantify the intensity of the bands to estimate the relative level of cross-reactivity.[6][7]
Visualizing Workflows and Concepts
To further clarify the processes and concepts discussed, the following diagrams illustrate key aspects of cross-reactivity analysis.
Figure 1. Experimental workflow for cross-reactivity analysis using ELISA and Western Blot.
Figure 2. Signaling pathway illustrating potential off-target effects due to antibody cross-reactivity.
Figure 3. Logical framework for interpreting cross-reactivity data from combined assays.
Interpretation of Results and Best Practices
-
ELISA for Screening: Due to its high-throughput nature, competitive ELISA is an excellent first step to screen a panel of related antigens for potential cross-reactivity.
-
Western Blot for Confirmation: Any significant cross-reactivity observed in an ELISA should be confirmed by Western Blot. This will verify that the antibody is binding to a protein of the correct molecular weight, reducing the likelihood of false positives from non-specific binding.[9]
-
Consider the Application: The acceptable level of cross-reactivity depends on the intended application. For therapeutic antibodies, even minimal cross-reactivity can be a safety concern. For diagnostic assays, cross-reactivity can lead to false-positive results.[10]
-
Sequence Homology: Before beginning wet-lab experiments, it is often useful to perform a sequence alignment of the target antigen with potential cross-reactants using tools like NCBI BLAST. A high degree of sequence homology (e.g., >75-85%) can be predictive of cross-reactivity.[11][12]
By employing a combination of these techniques and adhering to best practices, researchers can confidently characterize the specificity of their antibodies, ensuring the reliability of their experimental data and the safety of their biological products.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. ELISA vs. Western Blot: Which Is Better for Protein Detection? [synapse.patsnap.com]
- 3. precisionantibody.com [precisionantibody.com]
- 4. gracebio.com [gracebio.com]
- 5. discovery-sci.com [discovery-sci.com]
- 6. Evaluating your Western Blot Results - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 7. How to Read Western blot - TotalLab [totallab.com]
- 8. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. elisakits.co.uk [elisakits.co.uk]
- 11. bosterbio.com [bosterbio.com]
- 12. Understanding and Limiting Cross-Reactivity in ELISA Testing : Health & Medicine : Science World Report [scienceworldreport.com]
Comparative Antifungal Efficacy of Indole Derivatives: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, has demonstrated a broad spectrum of pharmacological activities, with antifungal properties being a significant area of investigation.[1][2] The growing threat of antifungal resistance necessitates the exploration of novel chemical entities, and indole derivatives have emerged as promising candidates.[3] This guide provides a comparative analysis of the antifungal activity of various indole derivatives, supported by experimental data and detailed methodologies, to aid in the development of next-generation antifungal agents.
Quantitative Comparison of Antifungal Activity
The minimum inhibitory concentration (MIC) is a key parameter for assessing the antifungal potency of a compound. The following tables summarize the MIC values of various indole derivatives against clinically relevant fungal pathogens.
Table 1: Antifungal Activity of Halogenated Indole Derivatives against Candida Species
| Compound | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Indole | C. albicans DAY185 | 750 | Ketoconazole | 25 - 400 |
| 5-Iodoindole | C. albicans DAY185 | 75 | Miconazole | 10 - 50 |
| 4,6-Dibromoindole | C. albicans | 25 | ||
| Non-albicans Candida spp. | 10 - 50 | |||
| 5-Bromo-4-chloroindole | C. albicans | 25 | ||
| Non-albicans Candida spp. | 10 - 50 |
Data sourced from a study screening fifty multi-halogenated indole derivatives against ten Candida species.[3][4][5]
Table 2: Antifungal Activity of Indole-Triazole and Indole-Thiadiazole Derivatives
| Compound Class | Fungal Strain | MIC Range (µg/mL) | Reference Compound | MIC (µg/mL) |
| Indole-1,2,4-triazole derivatives | C. albicans | 3.125 - 50 | Fluconazole | Not specified in this study for direct comparison |
| C. krusei | 3.125 - 50 (several times more effective than fluconazole) | |||
| Indole-1,3,4-thiadiazole derivatives | C. albicans | 3.125 - 50 | ||
| C. krusei | 3.125 - 50 (several times more effective than fluconazole) |
This study highlights that many of the tested indole-triazole and indole-thiadiazole derivatives showed promising activity, particularly against C. krusei.[6]
Table 3: Antifungal Activity of Indole Schiff Base Derivatives against Plant Pathogenic Fungi
| Compound | Fungal Strain | Inhibition Rate at 500 µg/mL (%) |
| Compound 2j | F. graminearum | 100 |
| F. oxysporum | 95.7 | |
| F. moniliforme | 89.0 | |
| P. p. var. nicotianae | 76.5 | |
| C. lunata | 81.9 | |
| Compound 2q | C. lunata | 83.7 |
These novel indole Schiff base derivatives demonstrated significant inhibitory effects against a range of plant pathogenic fungi.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antifungal activity of indole derivatives.
Broth Microdilution Method (CLSI/EUCAST Standards)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9][10]
-
Preparation of Antifungal Agent Stock Solutions: Dissolve the indole derivative in a suitable solvent (e.g., DMSO) to a high concentration.
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate with an appropriate broth medium (e.g., RPMI-1640). The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). Dilute this suspension to the final working concentration as specified by CLSI or EUCAST guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate, including a growth control (no antifungal agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Reading of Results: Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. This can be done visually or using a spectrophotometric reader.
Mycelium Growth Rate Method
This method is commonly used to assess the antifungal activity against filamentous fungi.[11][12][13]
-
Preparation of Agar Plates: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and amend it with various concentrations of the indole derivative.
-
Inoculation: Place a mycelial plug of a specific diameter (e.g., 5 mm) from the edge of an actively growing fungal culture onto the center of the agar plates.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 28°C).
-
Measurement: Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate (without the antifungal agent) reaches the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
Agar Cup-Plate Method
This diffusion method provides a qualitative or semi-quantitative assessment of antifungal activity.
-
Preparation of Seeded Agar Plates: Prepare a suitable agar medium and cool it to 40-50°C. Add a standardized fungal inoculum to the molten agar, mix well, and pour it into sterile Petri dishes.
-
Cutting of Wells: Once the agar has solidified, cut uniform wells (cups) of a specific diameter using a sterile cork borer.
-
Addition of Test Compounds: Add a defined volume of the indole derivative solution at a specific concentration into the wells. A solvent control and a standard antifungal agent are also included.
-
Incubation: Incubate the plates under appropriate conditions for fungal growth.
-
Observation: Measure the diameter of the zone of inhibition (the area around the well where fungal growth is absent). A larger zone of inhibition indicates greater antifungal activity.
Mechanisms of Antifungal Action and Signaling Pathways
Several studies have begun to elucidate the mechanisms by which indole derivatives exert their antifungal effects. Key pathways and mechanisms are described below.
Induction of Reactive Oxygen Species (ROS)
Halogenated indoles have been shown to induce the accumulation of reactive oxygen species (ROS) within fungal cells.[4][14] This oxidative stress can lead to damage of cellular components, including proteins, lipids, and DNA, ultimately contributing to fungal cell death.
Caption: Induction of ROS by halogenated indoles leading to fungal cell death.
Inhibition of the Ras1-cAMP-PKA Signaling Pathway
Certain indole derivatives have been found to inhibit the Ras1-cAMP-PKA signaling pathway, which is crucial for morphogenesis (e.g., the yeast-to-hyphae transition) and virulence in Candida albicans.[15][16][17] By blocking this pathway, these compounds can prevent the formation of invasive hyphae and biofilms.
Caption: Inhibition of the Ras1-cAMP-PKA pathway by indole derivatives.
Inhibition of Lanosterol 14α-Demethylase
Some indole derivatives are designed to act as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[6][7][18][19] Ergosterol is an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. This is the same mechanism of action as the widely used azole antifungal drugs.
Caption: Inhibition of ergosterol biosynthesis by indole derivatives.
Experimental Workflow Overview
The general workflow for the discovery and evaluation of novel antifungal indole derivatives involves several key stages, from synthesis to in-depth mechanistic studies.
Caption: General workflow for antifungal indole derivative discovery.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De novo design of non-coordinating indolones as potential inhibitors for lanosterol 14-α-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. First report of antifungal activity conferred by non‐conventional peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. amhuru.com [amhuru.com]
- 14. Induction of Mitochondrial Reactive Oxygen Species Production by Itraconazole, Terbinafine, and Amphotericin B as a Mode of Action against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mannich base limits Candida albicans virulence by inactivating Ras-cAMP-PKA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Molecular modeling of human lanosterol 14α-demethylase complexes with substrates and their derivatives [pubmed.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
Efficacy of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde in inhibiting cholinesterase vs standards
For researchers and drug development professionals, the rigorous evaluation of novel cholinesterase inhibitors is paramount. This guide provides a framework for comparing the efficacy of emerging compounds, such as 1-Prop-2-ynyl-1H-indole-3-carbaldehyde, against established standards in the field. Due to a lack of publicly available data on the cholinesterase inhibitory activity of this compound, this guide will use well-characterized, FDA-approved cholinesterase inhibitors—Donepezil, Rivastigmine, and Galantamine—as benchmarks for comparison.
Efficacy of Standard Cholinesterase Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. The table below summarizes the reported IC50 values for standard cholinesterase inhibitors against the two major forms of cholinesterase: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound | Target Enzyme | IC50 Value (µM) |
| Donepezil | Acetylcholinesterase (AChE) | 0.014 ± 0.01[1] |
| Rivastigmine | Acetylcholinesterase (AChE) | Data not readily available in a comparable format |
| Butyrylcholinesterase (BChE) | Data not readily available in a comparable format | |
| Galantamine | Acetylcholinesterase (AChE) | 4.15[1] |
Note: IC50 values can vary depending on the specific experimental conditions. The data for Rivastigmine was not presented in a directly comparable format in the reviewed literature.
Experimental Protocols: In Vitro Cholinesterase Inhibition Assay
To determine the cholinesterase inhibitory activity of a test compound, a standardized in vitro assay is essential. The following is a detailed methodology based on the widely used Ellman's method.[2]
Objective: To measure the in vitro inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by a test compound.
Principle: The assay is a colorimetric method that measures the activity of cholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine.[2] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[2] The rate of TNB formation is directly proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of this reaction.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant AChE
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant BChE
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (e.g., this compound)
-
Standard inhibitor (e.g., Donepezil) as a positive control
-
Solvent for dissolving the test compound and standard (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the AChE or BChE enzyme in the phosphate buffer. The final concentration in the well should be optimized.
-
Prepare a stock solution of the substrate (ATCI or BTCI).
-
Prepare a stock solution of DTNB in the phosphate buffer.
-
Prepare a series of dilutions of the test compound and the standard inhibitor in the solvent. The final solvent concentration in the assay should be kept low (typically <1%) to avoid interfering with the enzyme activity.
-
-
Assay Protocol (96-well plate format):
-
Blank: Add buffer to the wells.
-
Control (100% enzyme activity): Add buffer, enzyme solution, and the solvent without any inhibitor.
-
Positive Control: Add buffer, enzyme solution, and the standard inhibitor at a known inhibitory concentration.
-
Test Compound: Add buffer, enzyme solution, and the various dilutions of the test compound.
-
Pre-incubate the plate with the enzyme and inhibitors for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB solution to all wells.
-
Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the change in absorbance over time.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: Cholinesterase Inhibition Signaling Pathway.
Caption: Experimental Workflow for Cholinesterase Inhibition Assay.
Conclusion
The evaluation of novel cholinesterase inhibitors requires a systematic approach, including direct comparison with established standards and adherence to well-defined experimental protocols. While the specific efficacy of this compound as a cholinesterase inhibitor remains to be determined and published, the framework provided in this guide offers a clear pathway for its evaluation. By employing standardized assays and comparing the results to known inhibitors like Donepezil and Galantamine, researchers can effectively ascertain the potential of new chemical entities in the ongoing development of therapeutics for neurodegenerative diseases.
References
A Comparative Analysis: Antioxidant Potential of Natural Compounds Versus Butylated Hydroxyanisole (BHA)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Efficacy with Supporting Experimental Data
In the continuous search for effective and safe antioxidants, both natural and synthetic compounds are rigorously evaluated. Butylated hydroxyanisole (BHA) has long been a benchmark synthetic antioxidant in the food and pharmaceutical industries. However, with a growing interest in natural alternatives, a direct comparison of their antioxidant potential is crucial for informed decision-making in research and development. This guide provides an objective comparison of the antioxidant performance of various natural compounds against BHA, supported by quantitative data from key in vitro assays, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is commonly determined by its ability to scavenge free radicals or reduce oxidizing agents. The following tables summarize the comparative antioxidant potential of BHA and several natural compounds, including phenolic compounds, vitamins, and essential oils, as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The data is presented as IC50 values (the concentration required to inhibit 50% of the radicals, where a lower value indicates higher activity) and FRAP values (where a higher value indicates greater reducing power).
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | Source(s) |
| BHA | 21-112.05 | [1][2] |
| Ascorbic Acid | 2.54 - 4.97 | [3][4] |
| α-Tocopherol | > BHA in some studies | [2] |
| Quercetin | 0.74 - 8.32 | [1] |
| (+)-Catechin Hydrate | 3.12 | [1] |
| Gallic Acid | 0.118 - 1.03 | [1] |
| Oregano Essential Oil | ~474 | |
| Rosemary Essential Oil | ~56,610 |
Note: IC50 values can vary significantly based on the specific experimental conditions.
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | Antioxidant Activity | Source(s) |
| BHA | TEAC of ~1.50 in a modified CUPRAC assay | [2] |
| Trolox (Standard) | TEAC of 1.0 (by definition) | [2] |
| Ascorbic Acid | High, comparable to Trolox | [5] |
| α-Tocopherol | High, comparable to Trolox | [5] |
| Quercetin | IC50 of 1.89 µg/mL | [1] |
| (+)-Catechin Hydrate | IC50 of 3.12 µg/mL | [1] |
| Gallic Acid | IC50 of 1.03 µg/mL | [1] |
Note: Data for BHA in the standard ABTS assay is not consistently reported as a direct IC50 value, but its potential is indicated to be higher than Trolox in some assays. TEAC stands for Trolox Equivalent Antioxidant Capacity.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µmol Fe(II)/g) | Source(s) |
| BHA | ~12,341 | |
| Ascorbic Acid | High reducing power | [6] |
| α-Tocopherol | Moderate reducing power | [7] |
| Quercetin | High reducing power | [1] |
| Gallic Acid | High reducing power | [1] |
| Oregano Essential Oil | ~4,304 | |
| Rosemary Essential Oil | ~3,584 |
Note: Higher FRAP values indicate a greater ability to donate electrons and reduce ferric ions.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of these findings. Below are the protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow.
-
Reagent Preparation :
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. This solution should be freshly prepared and kept in the dark.
-
-
Sample Preparation :
-
Dissolve the test compounds (BHA and natural antioxidants) and a standard (e.g., ascorbic acid) in the same solvent as the DPPH solution to prepare a series of concentrations.
-
-
Reaction Mixture :
-
In a microplate well or a cuvette, add a specific volume of the test sample or standard solution.
-
Add an equal volume of the DPPH solution to initiate the reaction.
-
A blank sample containing the solvent and the DPPH solution is also prepared.
-
-
Incubation :
-
The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
-
Measurement :
-
The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
-
Calculation :
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 where Abscontrol is the absorbance of the blank and Abssample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagent Preparation :
-
The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
-
Sample Preparation :
-
Prepare solutions of the test compounds and a standard (e.g., Trolox) at various concentrations.
-
-
Reaction Mixture :
-
Add a small volume of the test sample or standard to a microplate well.
-
Add a larger volume of the diluted ABTS•+ solution.
-
-
Incubation :
-
The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement :
-
The absorbance is measured at 734 nm.
-
-
Calculation :
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagent Preparation :
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
-
Sample Preparation :
-
Prepare solutions of the test compounds and a standard (e.g., FeSO₄) at various concentrations.
-
-
Reaction Mixture :
-
Add the FRAP reagent to a test tube or microplate well.
-
Add the sample or standard solution and mix.
-
-
Incubation :
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement :
-
The absorbance of the blue-colored solution is measured at 593 nm.
-
-
Calculation :
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve of known Fe²⁺ concentrations. The results are typically expressed as µmol of Fe²⁺ equivalents per gram or milliliter of the sample.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involved in oxidative stress and a typical experimental workflow for comparing antioxidant potential.
Caption: Oxidative Stress and Antioxidant Intervention.
Caption: Antioxidant Activity Screening Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Aryl Hydrocarbon Receptor (AhR) Activation: Evaluating 1-Prop-2-ynyl-1H-indole-3-carbaldehyde Against Known Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the Aryl Hydrocarbon Receptor (AhR) activation profile of the novel compound 1-Prop-2-ynyl-1H-indole-3-carbaldehyde with established AhR ligands: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), 6-Formylindolo[3,2-b]carbazole (FICZ), and Indole-3-carbinol (I3C). Due to the current lack of publicly available data on the AhR activity of this compound, this document outlines the experimental methodologies and comparative data points necessary to conduct such an evaluation.
Introduction to AhR and its Ligands
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.[1][2] Its activation by various ligands can lead to a range of biological effects, from toxicity to therapeutic benefits.[1] Understanding the potency and efficacy of new chemical entities in activating AhR is crucial for drug development and toxicology.
This guide focuses on a comparative analysis of the following compounds:
-
This compound : A novel compound of interest for which AhR activation data is not yet available.
-
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) : The prototypical high-affinity and potent AhR agonist, often used as a reference compound in AhR activation studies.[1]
-
6-Formylindolo[3,2-b]carbazole (FICZ) : A potent endogenous AhR agonist, characterized by its rapid metabolic degradation.[3][4][5]
-
Indole-3-carbinol (I3C) : A phytochemical found in cruciferous vegetables that acts as an AhR ligand.[6][7][8]
Quantitative Comparison of AhR Activation
The following table summarizes the reported half-maximal effective concentrations (EC50) for the known AhR ligands. It is important to note that these values are derived from various studies using different experimental systems, which can influence the absolute EC50 values. Therefore, direct comparison should be made with caution. For a definitive comparison, it is recommended to test all compounds concurrently in the same assay system.
| Compound | EC50 (in Reporter Gene Assays) | Cell System/Organism | Reference(s) |
| This compound | Data not available | - | - |
| TCDD | ~8.1 nM | Autobioluminescent Yeast | [9] |
| FICZ | 0.5 - 0.6 nM (6-hour exposure) | Zebrafish embryos | [10] |
| Indole-3-carbinol (I3C) | ~500 µM (for cytotoxicity) | HeLa cells | [6] |
Note on I3C: The provided EC50 value is for cytotoxicity. However, the study confirms that concentrations below this value activate AhR, as evidenced by the induction of the target gene CYP1A1.[6] The actual EC50 for AhR activation by I3C is expected to be in the micromolar range.
Experimental Protocols
To evaluate the AhR activation potential of this compound, two key experiments are recommended: a DRE-luciferase reporter gene assay to measure direct AhR-mediated transcription and a quantitative PCR (qPCR) analysis of the endogenous AhR target gene, CYP1A1.
DRE-Luciferase Reporter Gene Assay
This assay utilizes a cell line stably or transiently transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple Dioxin-Responsive Elements (DREs).[11][12]
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
DRE-luciferase reporter plasmid and a control plasmid (e.g., for normalization)
-
Cell culture medium and supplements
-
Transfection reagent
-
Test compounds (this compound, TCDD, FICZ, I3C) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture HepG2 cells in appropriate plates. Transfect the cells with the DRE-luciferase reporter plasmid and a control plasmid according to the manufacturer's protocol.
-
Compound Treatment: After a suitable recovery period post-transfection (e.g., 24 hours), treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a predetermined time (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.[13]
-
Cell Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.[12][13]
-
Data Analysis: Normalize the luciferase activity to the control plasmid activity or total protein concentration. Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 and maximal efficacy (Emax) values.
CYP1A1 Gene Expression Analysis by qPCR
This assay measures the induction of the endogenous AhR target gene, Cytochrome P450 1A1 (CYP1A1), at the mRNA level.[13][14]
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compounds dissolved in a suitable solvent
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers and probes for CYP1A1 and a housekeeping gene (e.g., GAPDH or RPS18)[14][15]
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells in appropriate plates or flasks. Treat the cells with various concentrations of the test compounds for a predetermined time.[13]
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from the treated cells and synthesize cDNA using a reverse transcription kit.[14]
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers/probes for CYP1A1 and the housekeeping gene.[13]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the fold change in CYP1A1 mRNA expression relative to the housekeeping gene and the vehicle control.[14]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the AhR signaling pathway and a typical experimental workflow for assessing AhR activation.
Caption: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: Experimental Workflow for Assessing AhR Activation.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of AhR activation by this compound against well-characterized ligands. By employing the detailed experimental protocols for DRE-luciferase reporter assays and CYP1A1 gene expression analysis, researchers can generate robust and comparable data. This will enable a thorough understanding of the potency and efficacy of this novel compound as an AhR activator, which is essential for its potential development as a therapeutic agent or for assessing its toxicological profile.
References
- 1. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivogen.com [invivogen.com]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. Indole-3-Carbinol, a Phytochemical Aryl Hydrocarbon Receptor-Ligand, Induces the mRNA Overexpression of UBE2L3 and Cell Proliferation Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-Carbinol Promotes Goblet-Cell Differentiation Regulating Wnt and Notch Signaling Pathways AhR-Dependently - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dietary Indole-3-Carbinol Activates AhR in the Gut, Alters Th17-Microbe Interactions, and Exacerbates Insulitis in NOD Mice [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The tryptophan photoproduct 6-formylindolo[3,2-b]carbazole (FICZ) binds multiple AHRs and induces multiple CYP1 genes via AHR2 in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. puracyp.com [puracyp.com]
- 12. Third-Generation Ah Receptor–Responsive Luciferase Reporter Plasmids: Amplification of Dioxin-Responsive Elements Dramatically Increases CALUX Bioassay Sensitivity and Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Daytime Restricted Feeding Modifies the Temporal Expression of CYP1A1 and Attenuated Damage Induced by Benzo[a]pyrene in Rat Liver When Administered before CYP1A1 Acrophase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde: A Guide for Laboratory Professionals
For immediate reference, treat 1-Prop-2-ynyl-1H-indole-3-carbaldehyde as a hazardous chemical. Proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to the following protocols will ensure the safe management of this chemical waste, minimizing risks to personnel and the environment.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield should be worn.[1][2][4] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat are mandatory to prevent skin contact.[2][4] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][4] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to prevent its release into the environment.[4] Do not dispose of this chemical down the drain or in regular trash.[4][5]
1. Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated PPE.[4]
-
Use a designated and clearly labeled hazardous waste container that is chemically resistant and has a secure lid to prevent spills or leaks.[4][5]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Include appropriate hazard pictograms. Based on similar compounds, this would likely include pictograms for irritants.[1][4]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]
-
This storage area should be clearly marked as a hazardous waste accumulation point.[4]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Empty Container Disposal:
-
Thoroughly empty all contents from the original container. The first rinse should be collected and disposed of as hazardous waste.[5]
-
After a thorough rinsing and air-drying, the labels on the empty container must be obliterated or removed before disposal as solid waste.[5][6]
Visualizing the Disposal Workflow
The following diagrams illustrate the key procedural steps for the safe disposal of this compound.
Caption: Workflow for the disposal of this compound.
Decision Pathway for Chemical Waste Disposal
This logical diagram outlines the decision-making process for handling chemical waste in the laboratory.
Caption: Decision tree for laboratory chemical waste management.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 1-Prop-2-ynyl-1H-indole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 1-Prop-2-ynyl-1H-indole-3-carbaldehyde. The following procedures are based on the known hazards of the parent compound, 1H-Indole-3-carbaldehyde, and should be considered the minimum safety requirements. The addition of the propargyl group may introduce additional, uncharacterized hazards.
Hazard Summary
Based on data for the closely related compound, 1H-Indole-3-carbaldehyde, this chemical is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] All handling should be performed with the assumption that the compound is hazardous.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | To protect against splashes, dust, and vapors. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Body Protection | A lab coat, worn fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood.[3] | To prevent inhalation of dust and vapors. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[3]
2. Handling and Storage:
-
Avoid generating dust when handling the solid material.
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
Do not eat, drink, or smoke in the laboratory.[3]
Disposal Plan
Proper disposal of chemical waste is crucial to ensure environmental safety and regulatory compliance.
-
Waste Collection: All waste materials contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal company.[1] Do not dispose of this material down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
